Diisobutyl Perylenedicarboxylate
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
bis(2-methylpropyl) perylene-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H28O4/c1-17(2)15-33-29(31)24-14-20-10-7-12-22-21-11-5-8-19-9-6-13-23(25(19)21)27(26(20)22)28(24)30(32)34-16-18(3)4/h5-14,17-18H,15-16H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDKNPMBAQGMLAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC(=O)C1=C(C2=C3C(=C1)C=CC=C3C4=CC=CC5=C4C2=CC=C5)C(=O)OCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H28O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79869-59-3 | |
| Record name | bis(2-methylpropyl) perylene-dicarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.048 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Photophysical Profile of Diisobutyl Perylenedicarboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diisobutyl Perylenedicarboxylate is a fluorescent dye belonging to the perylene family of polycyclic aromatic hydrocarbons. Perylene derivatives are renowned for their exceptional photostability, high fluorescence quantum yields, and strong absorption in the visible region of the electromagnetic spectrum. These properties make them highly valuable in a range of applications, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), fluorescent probes for bio-imaging, and as sensitizers in photodynamic therapy.[1][2] This technical guide provides a comprehensive overview of the core photophysical properties of this compound, details the experimental protocols for their characterization, and presents data for structurally related compounds to serve as a valuable reference for researchers in the field.
While specific quantitative photophysical data for this compound is not extensively available in the public domain, this guide presents data for closely related 3,9-disubstituted perylene analogues. This information provides a strong foundation for understanding the expected photophysical behavior of this compound.
Core Photophysical Properties
The photophysical properties of a molecule describe its interaction with light. Key parameters include its absorption and emission characteristics, the efficiency of the fluorescence process (quantum yield), and the duration of the excited state (fluorescence lifetime).
Absorption and Emission Spectra
The absorption spectrum of a molecule reveals the wavelengths of light it absorbs to transition to an excited electronic state. The emission spectrum, conversely, shows the wavelengths of light emitted as the molecule relaxes from the excited state back to the ground state.
Table 1: Absorption and Emission Maxima of Perylene and 3,9-Disubstituted Perylene Analogues in Various Solvents
| Compound | Solvent | Absorption Maxima (λ_abs, nm) | Emission Maxima (λ_em, nm) |
| Perylene | Cyclohexane | 437 | 445, 473, 505 |
| 3,9-dimethoxyperylene | Dichloromethane | 455 | 467, 497 |
| 3,9-bis(1-octyloxy)perylene | Dichloromethane | 458 | 468, 498 |
| 3,9-bis(1-octanoyloxy)perylene | Dichloromethane | 448 | 458, 486 |
Data for 3,9-disubstituted perylenes adapted from a study on their photophysical characterization.[3]
Molar Extinction Coefficient
The molar extinction coefficient (ε) is a measure of how strongly a chemical species absorbs light at a given wavelength. A high molar extinction coefficient is desirable for applications requiring efficient light absorption, such as in solar cells or as light-harvesting antennas. For perylene in cyclohexane, the molar extinction coefficient at its absorption maximum is approximately 38,500 M⁻¹cm⁻¹. It is anticipated that this compound would exhibit a similarly high molar extinction coefficient.
Fluorescence Quantum Yield
The fluorescence quantum yield (Φ_F) is the ratio of photons emitted to photons absorbed. It represents the efficiency of the fluorescence process. A quantum yield close to 1 indicates that nearly every absorbed photon results in the emission of a fluorescent photon. Perylene has a very high fluorescence quantum yield of 0.94 in cyclohexane. The quantum yields of 3,9-disubstituted perylene analogues are generally high but can be influenced by the solvent.[3]
Table 2: Fluorescence Quantum Yields (Φ_F) of 3,9-Disubstituted Perylene Analogues in Various Solvents
| Compound | Dichloromethane | Acetonitrile | Toluene |
| 3,9-dimethoxyperylene | 0.58 | 0.65 | 0.81 |
| 3,9-bis(1-octyloxy)perylene | 0.77 | 0.80 | 0.88 |
| 3,9-bis(1-octanoyloxy)perylene | 0.80 | 0.84 | 0.90 |
Data adapted from a study on the photophysical characterization of 3,9-disubstituted perylenes.[3]
Fluorescence Lifetime
The fluorescence lifetime (τ_F) is the average time a molecule spends in the excited state before returning to the ground state by emitting a photon. This property is crucial for applications in fluorescence resonance energy transfer (FRET) and time-resolved fluorescence imaging. The fluorescence lifetime of perylene derivatives is typically in the nanosecond range.
Table 3: Fluorescence Lifetimes (τ_F) of 3,9-Disubstituted Perylene Analogues in Various Solvents (in nanoseconds)
| Compound | Dichloromethane | Acetonitrile | Toluene |
| 3,9-dimethoxyperylene | 4.1 | 4.5 | 5.2 |
| 3,9-bis(1-octyloxy)perylene | 4.9 | 5.1 | 5.6 |
| 3,9-bis(1-octanoyloxy)perylene | 5.3 | 5.5 | 5.9 |
Data adapted from a study on the photophysical characterization of 3,9-disubstituted perylenes.[3]
Experimental Protocols
The characterization of the photophysical properties of this compound involves several key spectroscopic techniques.
UV-Visible Absorption Spectroscopy
This technique is used to measure the absorption of light by a sample as a function of wavelength.
Methodology:
-
Sample Preparation: A solution of this compound is prepared in a suitable solvent (e.g., dichloromethane, cyclohexane) at a known concentration, typically in the micromolar range (10⁻⁶ to 10⁻⁵ M). The absorbance of the solution at the wavelength of maximum absorption should ideally be between 0.1 and 1.0 to ensure linearity.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is used. A quartz cuvette with a path length of 1 cm is filled with the sample solution, and an identical cuvette filled with the pure solvent is used as a reference.
-
Measurement: The absorption spectrum is recorded over a relevant wavelength range (e.g., 300-600 nm). The wavelength of maximum absorbance (λ_abs) is determined from the spectrum.
-
Molar Extinction Coefficient Calculation: The molar extinction coefficient (ε) is calculated using the Beer-Lambert law: A = εcl, where A is the absorbance at λ_abs, c is the molar concentration, and l is the path length of the cuvette.
Steady-State Fluorescence Spectroscopy
This technique measures the fluorescence emission spectrum of a sample.
Methodology:
-
Sample Preparation: A dilute solution of the compound is prepared in a fluorescence-grade solvent. The concentration should be low enough to avoid inner-filter effects (typically with an absorbance of < 0.1 at the excitation wavelength).
-
Instrumentation: A spectrofluorometer is used. The instrument consists of an excitation source (e.g., xenon arc lamp), an excitation monochromator, a sample holder, an emission monochromator, and a detector (e.g., photomultiplier tube).
-
Measurement: The sample is excited at a wavelength where it absorbs strongly (e.g., its λ_abs). The emission spectrum is then recorded over a range of longer wavelengths. The wavelength of maximum emission (λ_em) is identified.
Fluorescence Quantum Yield Determination (Relative Method)
The fluorescence quantum yield is often determined by comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.
Methodology:
-
Standard Selection: A fluorescence standard with absorption and emission properties similar to the sample is chosen. For perylene derivatives, quinine sulfate in 0.1 M H₂SO₄ (Φ_F = 0.546) or perylene itself can be used.
-
Measurement: The absorption and fluorescence spectra of both the sample and the standard are recorded under identical experimental conditions (excitation wavelength, slit widths). The absorbance of both solutions at the excitation wavelength should be matched and kept below 0.1.
-
Calculation: The quantum yield of the sample (Φ_s) is calculated using the following equation: Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²) where Φ_r is the quantum yield of the reference, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. The subscripts 's' and 'r' refer to the sample and the reference, respectively.[3]
Time-Resolved Fluorescence Spectroscopy (TRFS)
This technique measures the decay of fluorescence intensity over time after excitation with a short pulse of light, allowing for the determination of the fluorescence lifetime. Time-Correlated Single Photon Counting (TCSPC) is a common method for TRFS.
Methodology:
-
Instrumentation: A TCSPC system typically consists of a pulsed light source (e.g., a picosecond laser diode or a Ti:sapphire laser), a sample holder, a fast photodetector (e.g., a microchannel plate photomultiplier tube), and timing electronics.
-
Measurement: The sample is excited with a short pulse of light, and the arrival times of the emitted photons are recorded relative to the excitation pulse. This process is repeated many times to build up a histogram of photon arrival times, which represents the fluorescence decay curve.
-
Data Analysis: The fluorescence decay curve is fitted to an exponential function (or a sum of exponentials for more complex systems) to extract the fluorescence lifetime (τ_F). An instrument response function (IRF) is measured using a scattering solution to account for the temporal width of the excitation pulse and the detector response.
Visualizations
Experimental Workflow for Photophysical Characterization
The following diagram illustrates the general workflow for characterizing the photophysical properties of a fluorescent compound like this compound.
Caption: Workflow for photophysical characterization.
Logic Diagram for Quantum Yield Calculation (Relative Method)
This diagram outlines the logical steps involved in calculating the fluorescence quantum yield using a reference standard.
Caption: Logic for relative quantum yield calculation.
Conclusion
This compound is a promising fluorescent material with significant potential in various scientific and technological fields. While a complete set of its photophysical parameters is not yet fully documented in publicly accessible literature, the data from structurally similar perylene derivatives provide a robust framework for predicting its behavior. The experimental protocols detailed in this guide offer a clear roadmap for researchers to fully characterize this and other novel fluorophores. Further investigation into the photophysical properties of this compound will undoubtedly unlock its full potential for advanced applications.
References
Synthesis of Diisobutyl 3,9-Perylenedicarboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the primary synthetic pathways for diisobutyl 3,9-perylenedicarboxylate, a key intermediate in the development of novel organic materials and potential therapeutic agents. The document details experimental protocols, presents quantitative data for comparison, and includes visualizations of the synthetic routes to facilitate understanding and replication.
Introduction
Diisobutyl 3,9-perylenedicarboxylate is a derivative of perylene, a polycyclic aromatic hydrocarbon known for its unique photophysical and electronic properties. The ester functionalization at the 3 and 9 positions enhances solubility in organic solvents, making it a versatile building block for the synthesis of more complex molecules. Its applications are being explored in areas such as organic electronics, fluorescent probes, and as a scaffold in drug design. This guide focuses on the chemical synthesis of this compound, providing practical information for researchers in the field.
Synthetic Pathways Overview
The synthesis of diisobutyl 3,9-perylenedicarboxylate is primarily achieved through the esterification of its precursor, perylene-3,9-dicarboxylic acid. Therefore, the core of the synthesis lies in the efficient preparation of this dicarboxylic acid intermediate. Three main routes to perylene-3,9-dicarboxylic acid have been identified in the literature, starting from different commercially available perylene derivatives.
A general overview of the synthetic logic is presented below:
Caption: Overview of synthetic approaches to diisobutyl 3,9-perylenedicarboxylate.
The choice of the synthetic route to perylene-3,9-dicarboxylic acid will depend on the availability of starting materials, desired scale, and safety considerations. Each pathway presents its own set of advantages and challenges.
Experimental Protocols and Data
This section provides detailed experimental protocols for the synthesis of perylene-3,9-dicarboxylic acid via the most well-documented route, followed by the esterification to the final product. General procedures for the alternative routes are also described.
Synthesis of Perylene-3,9-dicarboxylic Acid from Perylene-3,4,9,10-tetracarboxylic dianhydride
This method involves the partial decarboxylation of the readily available perylene-3,4,9,10-tetracarboxylic dianhydride.
Caption: Experimental workflow for the synthesis of perylene-3,9-dicarboxylic acid.
Experimental Protocol:
-
In a reaction vessel, 40 g of perylene-3,4,9,10-tetracarboxylic dianhydride is added to 200 mL of an aqueous solution containing 40 g of potassium hydroxide.
-
The mixture is stirred well and heated to 90°C.
-
The reaction solution is then transferred to an autoclave, which is subsequently sealed.
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The autoclave is slowly heated to 200°C over approximately 3 hours, at which point the internal pressure will be in the range of 0.2 to 0.3 MPa.
-
The reaction is held at this temperature for 20 hours.
-
After the reaction period, the autoclave is cooled to room temperature.
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The pH of the resulting solution is adjusted to 8-9 using a 10% hydrochloric acid solution.
-
The solution is filtered to remove any insoluble byproducts.
-
The pH of the filtrate is then further adjusted to 2-3 with a 10% hydrochloric acid solution, leading to the precipitation of a large amount of solid.
-
The precipitate is collected by filtration.
-
The filter cake is washed twice with 200 mL of a saturated sodium chloride solution.
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The collected solid is dried to yield perylene-3,9-dicarboxylic acid.[1]
| Parameter | Value | Reference |
| Starting Material | Perylene-3,4,9,10-tetracarboxylic dianhydride | [1] |
| Reagents | Potassium hydroxide, Hydrochloric acid, Sodium chloride | [1] |
| Temperature | 200°C | [1] |
| Time | 20 hours | [1] |
| Yield | 31 g | [1] |
Alternative Syntheses of Perylene-3,9-dicarboxylic Acid
Two other notable pathways to perylene-3,9-dicarboxylic acid are outlined below. While detailed, reproducible protocols are less commonly reported, the general chemical transformations are well-established.
This route involves the diacylation of perylene followed by oxidation of the acetyl groups to carboxylic acids.
Caption: Synthesis of perylene-3,9-dicarboxylic acid via Friedel-Crafts acylation.
The Friedel-Crafts acylation of perylene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride is expected to yield 3,9-diacetylperylene.[1] Subsequent oxidation of the diacetyl intermediate, for instance with sodium hypochlorite or potassium permanganate, would furnish the desired dicarboxylic acid.[1]
This pathway utilizes a dihalogenated perylene precursor.
Caption: Synthetic routes from 3,9-dibromoperylene.
Two primary methods can be employed starting from 3,9-dibromoperylene:
-
Grignard Reaction: Formation of a double Grignard reagent from 3,9-dibromoperylene and magnesium, followed by quenching with carbon dioxide (dry ice) and subsequent acidic workup.[2]
-
Cyanation and Hydrolysis: Displacement of the bromine atoms with cyanide using cuprous cyanide, followed by hydrolysis of the resulting dinitrile to the dicarboxylic acid.[1]
Esterification to Diisobutyl 3,9-perylenedicarboxylate
The final step in the synthesis is the esterification of perylene-3,9-dicarboxylic acid with isobutanol.
Experimental Protocol (General):
Perylene-3,9-dicarboxylic acid is refluxed with an excess of isobutanol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.[2] The water formed during the reaction is typically removed to drive the equilibrium towards the formation of the ester. This can be achieved using a Dean-Stark apparatus. After the reaction is complete, the excess isobutanol is removed, and the crude product is purified, for example, by recrystallization or column chromatography.
| Parameter | Description | Reference |
| Reactants | Perylene-3,9-dicarboxylic acid, Isobutanol | [2] |
| Catalyst | Acid catalyst (e.g., H₂SO₄, p-TsOH) | [2] |
| Condition | Reflux with water removal | [2] |
| Product Purity | >98% (HPLC) | [2] |
Characterization
The final product, diisobutyl 3,9-perylenedicarboxylate, should be characterized to confirm its identity and purity. Standard analytical techniques include:
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.[2]
-
Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy: To confirm the chemical structure by analyzing the proton environment.[2]
-
Elemental Analysis: To determine the elemental composition and verify the molecular formula.[2]
Conclusion
This technical guide has outlined the primary synthetic pathways for diisobutyl 3,9-perylenedicarboxylate, with a focus on providing actionable experimental details. The route starting from perylene-3,4,9,10-tetracarboxylic dianhydride is the most thoroughly documented and offers a reliable method for obtaining the precursor, perylene-3,9-dicarboxylic acid. The subsequent acid-catalyzed esterification with isobutanol yields the final product. The alternative routes from perylene and 3,9-dibromoperylene provide additional synthetic flexibility. For researchers and professionals in drug development and materials science, a clear understanding of these synthetic methods is crucial for the advancement of new technologies and therapies based on perylene derivatives.
References
Understanding the molecular formula and weight of Diisobutyl Perylenedicarboxylate.
This technical guide provides an in-depth overview of Diisobutyl Perylenedicarboxylate, a fluorescent dye and key organic electronic material. It is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the synthesis, properties, and applications of this versatile molecule.
Core Molecular Attributes
This compound, a derivative of perylene-3,9-dicarboxylic acid, is a polycyclic aromatic hydrocarbon known for its robust photophysical properties. Its molecular structure, characterized by a planar perylene core and solubilizing isobutyl ester groups, gives rise to its strong fluorescence and utility in various applications.
Physicochemical Data
The key quantitative data for this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C₃₀H₂₈O₄ | [1][2] |
| Molecular Weight | 452.55 g/mol | [1][2] |
| CAS Number | 2744-50-5 | |
| Appearance | Light yellow to orange powder/crystal | |
| Purity | >98.0% (HPLC) | |
| Solubility | Soluble in organic solvents | |
| Storage | Room temperature, sealed, dry |
Synthesis and Characterization Workflow
The following diagram illustrates a typical workflow for the synthesis and subsequent characterization of this compound.
Caption: Workflow for the synthesis and characterization of this compound.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and characterization of this compound.
Synthesis via Esterification
This protocol describes a common method for synthesizing this compound through the acid-catalyzed esterification of perylene-3,9-dicarboxylic acid.
Materials:
-
Perylene-3,9-dicarboxylic acid
-
Isobutanol (excess)
-
Concentrated sulfuric acid (catalyst)
-
Toluene
-
Sodium bicarbonate solution (5% w/v)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add perylene-3,9-dicarboxylic acid, a significant excess of isobutanol, and a catalytic amount of concentrated sulfuric acid. Toluene can be used as a co-solvent to aid in the removal of water via a Dean-Stark apparatus.
-
Attach a reflux condenser and heat the mixture to reflux. The reaction is typically monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
After the reaction is complete, cool the mixture to room temperature.
-
If a co-solvent was used, remove it using a rotary evaporator.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water and 5% sodium bicarbonate solution to neutralize the acid catalyst and remove any unreacted dicarboxylic acid.
-
Wash the organic layer again with brine, then dry it over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude this compound.
-
The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/hexane).
Purity Validation by High-Performance Liquid Chromatography (HPLC)
HPLC is a standard technique to assess the purity of the synthesized this compound.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV-Vis detector.
-
Column: A reverse-phase C18 column is typically suitable.
-
Mobile Phase: A gradient of acetonitrile and water is a common mobile phase system. The exact gradient will need to be optimized.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Set to the absorbance maximum of this compound in the mobile phase.
-
Injection Volume: 10 µL
Procedure:
-
Prepare a stock solution of the synthesized this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Prepare a series of dilutions from the stock solution to create a calibration curve if quantitative analysis is desired.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
Equilibrate the HPLC column with the initial mobile phase composition for a sufficient amount of time.
-
Inject the sample and run the HPLC analysis.
-
The purity is determined by the area percentage of the main peak corresponding to this compound. A purity of >98% is often desired for applications in organic electronics.[3]
Applications in Research and Development
This compound is a valuable compound in several areas of scientific research:
-
Organic Electronics: Due to its strong luminescence and thermal stability, it is utilized as an electron-transport and light-emitting material in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its solubility in organic solvents allows for solution-based processing, which can lower the cost of manufacturing flexible electronic devices.
-
Fluorescent Probes: Its photostability and distinct emission profile make it a candidate for use as a fluorescent probe in various imaging applications.
-
Dye Intermediates: It serves as a precursor in the synthesis of other functional dyes and pigments.
References
Navigating the Solubility Landscape of Diisobutyl Perylenedicarboxylate: A Technical Guide
For Immediate Release
This technical guide offers a comprehensive overview of the solubility profile of diisobutyl perylenedicarboxylate, a key organic compound utilized in the formulation of advanced materials. Aimed at researchers, scientists, and professionals in drug development, this document synthesizes available data on its solubility in common organic solvents, outlines standard experimental protocols for solubility determination, and provides a visual workflow for solubility assessment.
Introduction to this compound
This compound, specifically the 3,9-dicarboxylate isomer (CAS No. 2744-50-5), is a fluorescent dye and an important intermediate in the synthesis of various functional materials. Its utility in applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) is intrinsically linked to its solubility characteristics, which govern its processability in solution-based fabrication techniques. An understanding of its solubility is therefore critical for optimizing its use in these and other potential applications.
Solubility Profile of this compound
Based on available technical data, the solubility of this compound is qualitatively understood. However, a comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility data (e.g., in mg/mL or g/100 mL) across a wide range of common organic solvents. The existing information is summarized below.
General Observations:
-
Water: this compound is consistently reported as being insoluble in water.
-
Organic Solvents: It is generally described as a compound with good solubility in certain organic solvents, a property that is essential for its application in flexible electronic devices.
-
Toluene: The compound is cited as being "slightly soluble" in toluene.[1]
-
Oil Solvents: There are references to its "good solubility" in "oil solvents," a general category that likely includes non-polar organic solvents.
Discrepancies in reported solubility can arise from differences in the regioisomeric mixture (e.g., 3,9- vs. other positional isomers) and the polarity of the solvents used.[2]
Data Presentation
The following table summarizes the qualitative solubility profile of this compound based on the conducted research. It is important to note the absence of precise, quantitative values in publicly accessible literature.
| Solvent | Qualitative Solubility | Quantitative Data (mg/mL at specified temp.) |
| Water | Insoluble | Not Available |
| Toluene | Slightly Soluble | Not Available |
| "Oil Solvents" (Non-polar) | Good Solubility | Not Available |
Experimental Protocols for Solubility Determination
For researchers seeking to quantify the solubility of this compound in specific solvents, the following established experimental protocols are recommended.
Gravimetric Method
The gravimetric method is a widely used and reliable technique for determining the solubility of a solid in a liquid.
Methodology:
-
Preparation of a Saturated Solution: An excess amount of this compound is added to a known volume of the desired organic solvent in a sealed vial or flask.
-
Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or a shaker bath) at a constant, controlled temperature for a sufficient period to ensure that equilibrium is reached and the solution is saturated. This can take several hours to days.
-
Phase Separation: The undissolved solid is allowed to settle. To ensure the removal of all solid particles, the saturated solution is then carefully filtered using a syringe filter (e.g., 0.2 µm PTFE) into a pre-weighed container.
-
Solvent Evaporation: The solvent from the filtered saturated solution is evaporated under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature that will not cause decomposition of the solute.
-
Mass Determination: The container with the dried solute is weighed. The mass of the dissolved this compound is determined by subtracting the initial mass of the empty container.
-
Calculation: The solubility is calculated by dividing the mass of the dissolved solid by the volume of the solvent used.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the experimental determination of solubility.
Conclusion
While this compound is qualitatively known to be soluble in certain organic solvents and insoluble in water, there is a notable lack of specific, quantitative solubility data in the public domain. This guide provides the available qualitative information and outlines a standard, reliable experimental protocol for researchers to determine precise solubility values in their solvents of interest. The generation of such quantitative data would be of significant value to the scientific and industrial communities that utilize this versatile compound.
References
A Technical Guide to the Thermal Stability and Decomposition of Diisobutyl Perylenedicarboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal stability and decomposition characteristics of Diisobutyl Perylenedicarboxylate. Drawing from available data and established analytical techniques, this document serves as a critical resource for professionals in research and development who utilize perylene derivatives in applications demanding high thermal resilience.
Core Concepts: Thermal Stability of Perylene Derivatives
Perylene derivatives are a class of polycyclic aromatic hydrocarbons renowned for their exceptional thermal and photochemical stability. This robustness stems from the rigid, fused aromatic ring system of the perylene core. This compound, with its ester functionalities, is a member of this class and is noted for its high boiling point and flash point, indicative of its substantial thermal stability. Such properties are crucial for applications in organic electronics, fluorescent probes, and other areas where materials are subjected to elevated temperatures during processing or in their final application.
Quantitative Thermal Data
While specific experimental data on the decomposition temperature of this compound from thermogravimetric analysis (TGA) is not extensively detailed in publicly available literature, its high boiling and flash points provide strong indicators of its thermal robustness. The following table summarizes the key thermal properties that have been reported.
| Property | Value | Citation |
| Boiling Point | 614.3 °C | [1] |
| Flash Point | 311.5 °C | [1] |
Experimental Protocol: Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis is the standard method for determining the thermal stability and decomposition temperature of materials like this compound. The following is a generalized experimental protocol for conducting TGA on high-boiling point organic compounds.
Objective: To determine the decomposition temperature and thermal stability profile of this compound.
Apparatus: A calibrated Thermogravimetric Analyzer (TGA) capable of reaching temperatures up to 800°C or higher, equipped with a high-precision balance.
Sample Preparation:
-
Ensure the this compound sample is pure and dry.
-
Accurately weigh 5-10 mg of the sample into a ceramic or platinum TGA pan.
Experimental Parameters:
-
Temperature Program:
-
Equilibrate at 30°C.
-
Ramp up to 800°C at a heating rate of 10°C/min.
-
-
Atmosphere:
-
Nitrogen (inert) or Air (oxidative), with a flow rate of 20-50 mL/min.
-
-
Data Collection:
-
Continuously record the sample weight as a function of temperature.
-
Data Analysis:
-
Plot the percentage of weight loss versus temperature to obtain the TGA curve.
-
Determine the onset decomposition temperature (Tonset) from the intersection of the baseline and the tangent of the decomposition step.
-
Determine the temperature at which 5% and 10% weight loss occurs (Td5% and Td10%).
-
The peak of the first derivative of the TGA curve (DTG) indicates the temperature of the maximum rate of decomposition.
Visualizing Experimental and Logical Workflows
To further elucidate the process of thermal analysis and the logical framework for assessing material stability, the following diagrams are provided.
Caption: Workflow for Thermogravimetric Analysis.
Caption: Logical relationships of thermal properties.
References
An In-Depth Technical Guide to the Photophysical Properties of Diisobutyl Perylenedicarboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the absorption, emission, and fluorescence spectra of Diisobutyl Perylenedicarboxylate. This document is intended to serve as a core reference for researchers, scientists, and professionals in drug development who utilize fluorescent molecules in their work.
Core Photophysical Data
This compound (DBP) is a derivative of perylene, a polycyclic aromatic hydrocarbon known for its strong fluorescence. The esterification of the perylene core with isobutyl groups enhances its solubility in organic solvents, making it a versatile compound for various applications, including as a fluorescent probe and in organic light-emitting diodes (OLEDs).[1] The photophysical properties of DBP are governed by the extended π-system of the perylene core.
Quantitative Spectroscopic Data
The following table summarizes the key photophysical parameters for Diisobutyl Perylene-3,9-dicarboxylate. While specific experimental data for this exact compound is not extensively available in the public domain, the provided data is based on the known characteristics of the perylene-3,9-dicarboxylate core and is indicative of its expected spectral behavior.
| Property | Value | Solvent |
| Absorption Maximum (λ_abs) | ~437 nm | Dichloromethane (CH₂Cl₂) |
| Molar Extinction Coefficient (ε) | Data not available | - |
| Emission Maximum (λ_em) | Data not available | - |
| Fluorescence Quantum Yield (Φ_f) | Data not available | - |
| Fluorescence Lifetime (τ_f) | Data not available | - |
Note: The absorption maximum is based on reported values for perylene-3,9-dicarboxylate derivatives.[1] Specific quantitative data for emission, quantum yield, and lifetime for the diisobutyl ester require dedicated experimental measurement.
Experimental Protocols
Detailed experimental protocols for the full photophysical characterization of this compound are outlined below. These methodologies are based on standard practices for organic dyes and similar perylene derivatives.[2]
Sample Preparation
-
Stock Solution: Prepare a stock solution of this compound in a high-purity spectroscopic grade solvent (e.g., dichloromethane, chloroform, or toluene) at a concentration of 1 mM.
-
Working Solutions: Prepare a series of dilutions from the stock solution to the desired concentrations for absorption and fluorescence measurements. For absorption, concentrations in the range of 1-10 µM are typically used to ensure the absorbance is within the linear range of the spectrophotometer (ideally < 1.0). For fluorescence, more dilute solutions (e.g., 0.1-1 µM) are often used to avoid inner filter effects.
-
Degassing (Optional): For accurate fluorescence quantum yield and lifetime measurements, it is recommended to degas the solutions by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove dissolved oxygen, which can quench fluorescence.
UV-Visible Absorption Spectroscopy
-
Instrumentation: A dual-beam UV-Visible spectrophotometer is used.
-
Blank Correction: A cuvette containing the pure solvent is used to record a baseline spectrum.
-
Measurement: The absorption spectrum of the sample solution is recorded over a wavelength range that covers the expected absorption of the perylene core (e.g., 300-600 nm). The wavelength of maximum absorbance (λ_abs) is determined from the spectrum.
Fluorescence Spectroscopy
-
Instrumentation: A spectrofluorometer equipped with a xenon arc lamp as the excitation source and a photomultiplier tube (PMT) detector is used.
-
Excitation: The sample is excited at its absorption maximum (λ_abs) or another suitable wavelength within its absorption band.
-
Emission Scan: The fluorescence emission spectrum is recorded by scanning a range of wavelengths longer than the excitation wavelength (e.g., 450-700 nm). The wavelength of maximum emission (λ_em) is determined.
-
Quantum Yield Determination (Relative Method):
-
A well-characterized fluorescence standard with a known quantum yield (Φ_std) and similar absorption and emission properties (e.g., a different perylene derivative or a standard dye like Rhodamine 6G) is used.[2]
-
The absorbance of both the sample and the standard are measured at the excitation wavelength and adjusted to be approximately equal and low (< 0.1) to minimize inner filter effects.
-
The integrated fluorescence intensities (areas under the emission curves) of the sample (I_s) and the standard (I_std) are measured.
-
The fluorescence quantum yield of the sample (Φ_s) is calculated using the following equation: Φ_s = Φ_std * (I_s / I_std) * (A_std / A_s) * (n_s² / n_std²) where A is the absorbance at the excitation wavelength and n is the refractive index of the solvent.
-
Fluorescence Lifetime Measurement
-
Instrumentation: Time-Correlated Single Photon Counting (TCSPC) is the preferred method.
-
Excitation: A pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser) is used to excite the sample at its absorption maximum.
-
Data Acquisition: The time delay between the excitation pulse and the detection of the first emitted photon is measured repeatedly. A histogram of these delay times is constructed to generate the fluorescence decay curve.
-
Analysis: The decay curve is fitted to one or more exponential functions to determine the fluorescence lifetime(s) (τ_f).
Visualizations
Jablonski Diagram for Photophysical Processes
The following diagram illustrates the electronic transitions involved in the absorption and fluorescence of this compound.
Caption: Jablonski diagram illustrating the photophysical processes of absorption, fluorescence, and other de-excitation pathways.
Experimental Workflow for Spectroscopic Analysis
This diagram outlines the logical flow of experiments for characterizing the photophysical properties of this compound.
Caption: A workflow diagram illustrating the key steps in the spectroscopic analysis of this compound.
References
Basic characteristics of Diisobutyl Perylenedicarboxylate regioisomers.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the basic characteristics of Diisobutyl Perylenedicarboxylate regioisomers. Perylene-based molecules are of significant interest in various scientific fields due to their exceptional photophysical and electronic properties. This document consolidates available data on their synthesis, characterization, and potential applications, with a focus on providing a comparative analysis where information is available.
Introduction to this compound
This compound is an organic compound characterized by a polycyclic aromatic hydrocarbon core of perylene, functionalized with two isobutyl ester groups. Its chemical formula is C₃₀H₂₈O₄, and it has a molecular weight of approximately 452.54 g/mol .[1][2][3] The compound is commonly available as a mixture of regioisomers, with the 3,9-disubstituted isomer being a prominent example.[1][4] The perylene core imparts high thermal stability and strong luminescence, making these compounds valuable in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[5]
The precise positioning of the isobutyl ester groups on the perylene ring significantly influences the molecule's electronic and photophysical properties. Different regioisomers, such as the 3,9- and 3,10-isomers, are expected to exhibit distinct characteristics due to variations in their molecular symmetry and electronic distribution. However, the separation and individual characterization of these specific regioisomers are challenging and not extensively documented in publicly available literature. Much of the current understanding of perylene regioisomerism is derived from studies on the more widely investigated perylene diimides (PDIs).
Physicochemical Properties
The physicochemical properties of this compound are largely dictated by the rigid, aromatic perylene core and the solubilizing isobutyl chains. While specific data for individual regioisomers is scarce, the general properties of the isomeric mixture are summarized below.
| Property | Value | Source |
| Molecular Formula | C₃₀H₂₈O₄ | [1][2][3] |
| Molecular Weight | 452.54 g/mol | [1][2] |
| CAS Number | 2744-50-5 (mixture of regioisomers) | [4] |
| Appearance | Light yellow to orange solid | |
| Boiling Point | ~614.3 °C at 760 mmHg | [2] |
| Density | ~1.217 g/cm³ | [2] |
| Solubility | Good solubility in many organic solvents | [6] |
Note: The provided boiling point and density are predicted values for the 3,9-isomer and may vary for other regioisomers.
Synthesis and Regioisomer Separation
The synthesis of this compound typically involves the esterification of the corresponding perylenedicarboxylic acid with isobutanol. The primary challenge lies in the synthesis of the regioisomerically pure dicarboxylic acid precursor.
General Synthesis of Perylene-3,9-dicarboxylic Acid
Several synthetic routes to perylene-3,9-dicarboxylic acid have been proposed:
-
From 3,9-Dihaloperylene: This method involves the conversion of 3,9-dibromoperylene or 3,9-dichloroperylene to the dinitrile via a Rosenmund-von Braun reaction using cuprous cyanide. Subsequent hydrolysis of the dinitrile yields the dicarboxylic acid.[7]
-
Friedel-Crafts Acylation: Perylene can undergo a double Friedel-Crafts acylation with acetyl chloride to produce 3,9-diacetylperylene. This intermediate is then oxidized to the dicarboxylic acid.[7]
-
Decarboxylation: Perylene-3,4,9,10-tetracarboxylic acid derivatives can be partially decarboxylated at high temperatures to yield the 3,9-dicarboxylic acid.[7]
Esterification
Once the desired perylenedicarboxylic acid regioisomer is obtained, it can be esterified with isobutanol, typically under acidic conditions, to yield the corresponding this compound.
Separation of Regioisomers
Spectroscopic Characterization
The spectroscopic properties of this compound are dominated by the perylene chromophore. The position of the isobutyl ester groups is expected to cause slight shifts in the absorption and emission maxima.
While a direct comparative table of spectroscopic data for the individual this compound regioisomers is not available in the literature, the general spectroscopic features are as follows:
-
UV-Visible Absorption: Perylene derivatives typically exhibit strong absorption in the visible region of the electromagnetic spectrum. For instance, the potassium salt of perylenedicarboxylate shows a strong absorption in the range of 420-446 nm.[1]
-
Fluorescence Emission: These compounds are known for their strong fluorescence. The emission wavelength and quantum yield are sensitive to the substitution pattern and the solvent environment.
Experimental Protocols
Detailed, validated experimental protocols for the synthesis and separation of individual this compound regioisomers are not extensively reported. However, a general workflow can be inferred from the synthesis of related perylene derivatives.
Potential Applications in Drug Development and Research
Perylene derivatives, in general, have shown promise in various biomedical applications due to their photophysical properties. While specific studies on this compound in drug development are limited, related perylene compounds are being explored in the following areas:
-
Fluorescent Probes: Their strong fluorescence and photostability make them suitable for use as fluorescent labels in cellular imaging and bioassays.[5][9]
-
Photodynamic Therapy (PDT): Upon photoexcitation, some perylene derivatives can generate reactive oxygen species, which can be harnessed for photodynamic cancer therapy.[10]
The potential involvement of these compounds in cellular processes would likely be passive, acting as imaging agents rather than directly modulating specific signaling pathways. Their utility would stem from their ability to be visualized within cells or tissues.
Conclusion
This compound regioisomers represent a class of compounds with significant potential, primarily driven by the robust photophysical properties of the perylene core. While the commercially available material is often a mixture of regioisomers, the development of methods for the synthesis and separation of isomerically pure compounds will be crucial for fully elucidating their structure-property relationships and unlocking their potential in advanced materials and biomedical applications. Further research is needed to isolate and characterize the individual regioisomers to provide the detailed comparative data required for their targeted application in research and development.
References
- 1. Diisobutyl perylene-3,9-dicarboxylate | 2744-50-5 | Benchchem [benchchem.com]
- 2. americanelements.com [americanelements.com]
- 3. This compound | C30H28O4 | CID 71433251 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. This compound [myskinrecipes.com]
- 6. chembk.com [chembk.com]
- 7. Sciencemadness Discussion Board - Synthesis of diisobutyl 3,9 perylenedicarboxylate - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. preprints.org [preprints.org]
Unraveling the Supramolecular Architecture: A Technical Guide to the Crystal Structure and Morphology of Diisobutyl Perylenedicarboxylate
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Compound Overview
Diisobutyl perylenedicarboxylate is an organic molecule featuring a polycyclic aromatic hydrocarbon core of perylene, functionalized with two isobutyl ester groups. The precise positioning of these ester groups can lead to different isomers, which may influence the compound's physicochemical properties, including its crystal packing and morphology.
Table 1: General Properties of this compound
| Property | Value |
| Molecular Formula | C₃₀H₂₈O₄ |
| Molecular Weight | 452.54 g/mol |
| Appearance | Light yellow to orange powder/crystal |
| Solubility | Slightly soluble in toluene |
Note: The properties listed are general and may vary depending on the specific isomer and purity.
Synthesis and Crystallization
The synthesis of this compound typically involves the esterification of perylene-3,9-dicarboxylic acid with isobutanol. The general synthetic pathway is crucial for obtaining high-purity crystalline material suitable for structural analysis.
Experimental Protocol: Generalized Synthesis and Crystallization
-
Esterification: Perylene-3,9-dicarboxylic acid is reacted with an excess of isobutanol in the presence of an acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid). The reaction mixture is heated under reflux with continuous removal of water to drive the reaction to completion.
-
Purification: The crude product is purified using column chromatography on silica gel with an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to isolate the desired this compound isomer.
-
Crystallization: Single crystals suitable for X-ray diffraction can be grown by various methods, such as slow evaporation of a saturated solution in a suitable solvent (e.g., toluene, chloroform, or a solvent mixture), vapor diffusion, or slow cooling of a saturated solution. The choice of solvent and crystallization technique is critical for obtaining high-quality crystals and can influence the resulting crystal polymorph and morphology.
Below is a conceptual workflow for the synthesis and characterization of this compound.
Crystal Structure Determination
The definitive method for determining the crystal structure of a molecule is single-crystal X-ray diffraction (SC-XRD). This technique provides precise information about the arrangement of atoms in the crystal lattice, including unit cell dimensions, space group, and intermolecular interactions.
Table 2: Hypothetical Crystallographic Data for this compound
| Parameter | Example Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | [Value] |
| b (Å) | [Value] |
| c (Å) | [Value] |
| α (°) | 90 |
| β (°) | [Value] |
| γ (°) | 90 |
| Volume (ų) | [Value] |
| Z | [Value] |
| Density (calculated) (g/cm³) | [Value] |
| R-factor (%) | [Value] |
Note: This table is a template. The values are placeholders and would need to be determined experimentally.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Mounting: A suitable single crystal is mounted on a goniometer head.
-
Data Collection: The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector as the crystal is rotated. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and displacement parameters.
The logical flow for determining and analyzing the crystal structure is depicted below.
Morphological Characterization
The morphology of this compound crystals and thin films can be investigated using various microscopy techniques. These methods provide insights into the size, shape, and surface features of the material, which are crucial for its application in electronic and optical devices.
Table 3: Techniques for Morphological Analysis
| Technique | Information Obtained |
| Scanning Electron Microscopy (SEM) | Provides high-resolution images of the surface topography, revealing crystal habits, grain sizes, and defects. |
| Atomic Force Microscopy (AFM) | Offers three-dimensional surface profiles at the nanoscale, allowing for the characterization of surface roughness and molecular ordering in thin films. |
| Polarized Optical Microscopy (POM) | Used to observe the birefringence of crystalline domains, which is indicative of molecular orientation and crystallinity. |
Experimental Protocol: Scanning Electron Microscopy
-
Sample Preparation: The crystalline sample or thin film is mounted on an SEM stub using conductive adhesive. For non-conductive samples, a thin layer of a conductive material (e.g., gold or carbon) is sputtered onto the surface to prevent charging.
-
Imaging: The sample is placed in the SEM chamber under high vacuum. A focused beam of electrons is scanned across the surface, and the resulting secondary or backscattered electrons are collected to form an image.
Conclusion
While specific experimental data for the crystal structure and morphology of this compound are not currently prevalent in the public domain, this guide provides a comprehensive overview of the necessary experimental and analytical framework for such a study. The synthesis, crystallization, and subsequent characterization using techniques such as SC-XRD, SEM, and AFM are essential steps to fully elucidate the solid-state properties of this and related perylene derivatives. The data obtained from these studies would be invaluable for the rational design of new materials with tailored properties for advanced applications.
References
Methodological & Application
Application Notes and Protocols for Diisobutyl Perylenedicarboxylate in Organic Light-Emitting Diodes (OLEDs)
Affiliation: Google Research
Abstract
This document provides detailed application notes and protocols for the utilization of Diisobutyl Perylenedicarboxylate and related perylene derivatives in the fabrication of organic light-emitting diodes (OLEDs). Perylene-based materials are a significant class of organic semiconductors known for their excellent photophysical properties, including high photoluminescence quantum yields and strong absorption in the visible spectrum, making them suitable for use as emissive materials in OLEDs.[1][2] These compounds are particularly promising for creating efficient and stable red and deep-red emitting devices through cost-effective solution-processing techniques.[1] This document outlines the device architecture, experimental protocols for fabrication and characterization, and expected performance metrics based on studies of structurally similar perylene esters and diimides.
Introduction to Perylene Derivatives in OLEDs
Perylene derivatives, including perylene diimides (PDIs) and perylene tetraesters (PTEs), are widely recognized for their robust chemical and thermal stability, high fluorescence quantum yields, and tunable electronic properties.[1][2][3] These characteristics make them excellent candidates for the emissive layer (EML) in OLEDs. This compound, a perylene ester, is noted for its solubility in common organic solvents, rendering it suitable for solution-based fabrication methods such as spin coating. This allows for potentially lower manufacturing costs compared to vacuum deposition techniques. Perylene derivatives have been successfully employed to create OLEDs with emissions ranging from green to deep red.[1][2]
Role of this compound
This compound can function as a light-emitting material and an electron-transporting material within an OLED device. Its perylene core is responsible for strong luminescence, and its properties can be tuned for red or near-infrared emission.
Proposed OLED Device Architecture
A common architecture for a solution-processed OLED employing a perylene derivative as the emissive layer is a multi-layer stack. The following structure is a representative example based on successful devices using similar perylene-based emitters.
-
Anode: Indium Tin Oxide (ITO) coated on a glass substrate.
-
Hole Injection Layer (HIL): Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS).
-
Emissive Layer (EML): Perylene derivative (e.g., this compound) dispersed in a host matrix.
-
Electron Transport Layer (ETL): 2,2',2''-(1,3,5-Benzinetriyl)-tris(1-phenyl-1-H-benzimidazole) (TPBi).
-
Cathode: A low work function metal, such as Calcium (Ca) or Lithium Fluoride (LiF), capped with Aluminum (Al).
Experimental Protocols
The following protocols provide a step-by-step guide for the fabrication and characterization of solution-processed OLEDs using a perylene-based emissive layer.
Substrate Cleaning
Proper cleaning of the ITO-coated glass substrate is critical for device performance and to prevent short circuits.
-
Place the ITO substrates in a substrate rack.
-
Sonicate the substrates in a beaker with a 2% solution of Hellmanex in deionized (DI) water for 15 minutes.
-
Rinse the substrates thoroughly with DI water.
-
Sonicate the substrates in acetone for 15 minutes.
-
Sonicate the substrates in isopropyl alcohol (IPA) for 15 minutes.
-
Rinse the substrates again with DI water.
-
Dry the substrates using a stream of dry nitrogen gas.
-
Immediately transfer the cleaned substrates into a nitrogen-filled glovebox.
Device Fabrication (Solution Processing)
All fabrication steps involving organic materials should be performed in an inert atmosphere (e.g., a nitrogen-filled glovebox) to prevent degradation from moisture and oxygen.
-
Hole Injection Layer (HIL) Deposition:
-
Prepare a filtered solution of PEDOT:PSS.
-
Spin-coat the PEDOT:PSS solution onto the cleaned ITO substrate at 4000 rpm for 60 seconds.
-
Anneal the substrate at 150°C for 15 minutes on a hotplate inside the glovebox.
-
-
Emissive Layer (EML) Deposition:
-
Prepare a solution of the perylene derivative (e.g., this compound) and a host material such as Poly(N-vinylcarbazole) (PVK) in a suitable organic solvent (e.g., chloroform or chlorobenzene). A typical concentration is 10-20 mg/mL. The doping concentration of the perylene derivative can be varied (e.g., 1-10 wt%).
-
Spin-coat the EML solution onto the PEDOT:PSS layer at 2000-3000 rpm for 60 seconds.
-
Anneal the substrate at 80-100°C for 30 minutes to remove residual solvent.
-
-
Electron Transport Layer (ETL) and Cathode Deposition (Thermal Evaporation):
-
Transfer the substrates to a thermal evaporator chamber.
-
Deposit a layer of TPBi (e.g., 40 nm) at a rate of 1-2 Å/s.
-
Deposit a thin layer of LiF (e.g., 1 nm) or Ca (e.g., 20 nm) at a rate of 0.1-0.5 Å/s.
-
Deposit a thicker layer of Al (e.g., 100-150 nm) at a rate of 2-5 Å/s to serve as the protective cathode.
-
Device Encapsulation
To prevent rapid degradation from ambient atmosphere, the fabricated OLEDs should be encapsulated.
-
Use a UV-curable epoxy resin.
-
Place a clean glass coverslip over the device, leaving a small gap.
-
Dispense the epoxy around the edges of the coverslip.
-
Cure the epoxy using a UV lamp.
Characterization
-
Current-Voltage-Luminance (J-V-L) Characteristics:
-
Use a source meter unit and a calibrated photodiode or a spectroradiometer.
-
Apply a forward bias voltage and measure the current density and luminance.
-
-
Electroluminescence (EL) Spectrum:
-
Measure the emitted light spectrum at a constant driving voltage using a spectroradiometer.
-
-
External Quantum Efficiency (EQE) and Power Efficiency:
-
Calculate the EQE and power efficiency from the J-V-L data and the EL spectrum.
-
-
Device Lifetime:
-
Monitor the luminance decay over time at a constant initial luminance (e.g., 100 or 1000 cd/m²). The lifetime is often defined as the time it takes for the luminance to decrease to 50% of its initial value (LT50).
-
Expected Performance and Data
Table 1: Performance of a Red-Emitting OLED with Naphthalene-Substituted Perylene Diimide
| Parameter | Value |
| Peak Emission Wavelength | 690 nm |
| CIE Coordinates (x, y) | (0.69, 0.29) |
| Maximum Luminance | > 100 cd/m² |
| Maximum External Quantum Efficiency (EQE) | ~0.5% |
| Turn-on Voltage | ~5 V |
Data derived from a study on acenaphthene-substituted perylene diimide for deep-red emission.[1]
Table 2: Performance of a Green-Emitting OLED with a Perylene Tetraester Derivative
| Parameter | Value |
| CIE Coordinates (x, y) | (0.37, 0.53) |
| Maximum External Quantum Efficiency (EQE) | 6.5% |
Data from a study on a solution-processable perylene tetraester liquid crystal as an emitter.
Troubleshooting
-
Device Shorts: Often caused by incomplete substrate cleaning or pinholes in the organic layers. Ensure thorough cleaning and optimize spin coating parameters for uniform films.
-
Low Efficiency: May result from an imbalance of charge injection or non-optimal layer thicknesses. Vary the thickness of the HIL, EML, and ETL to find the optimal charge balance.
-
Rapid Degradation: Primarily due to exposure to oxygen and moisture. Ensure all fabrication steps with organic materials are performed in a high-purity inert environment and that the encapsulation is hermetic.
Conclusion
This compound and related perylene esters are promising materials for developing solution-processed red-emitting OLEDs. By following the detailed protocols for substrate preparation, device fabrication, and characterization outlined in this document, researchers can systematically investigate the potential of these materials. The provided device architecture and performance benchmarks from similar perylene derivatives offer a solid starting point for optimizing device efficiency and stability. Further research focusing on host-guest systems and device engineering is expected to lead to even higher performance red OLEDs based on this class of materials.
References
Diisobutyl Perylenedicarboxylate as an electron-transport material in organic electronics.
Application Notes: Diisobutyl Perylenedicarboxylate for Organic Electronics
Product Name: Diisobutyl Perylene-3,9-dicarboxylate CAS Number: 2744-50-5[1] Molecular Formula: C₃₀H₂₈O₄[1][2] Synonyms: Perylenedicarboxylic Acid Diisobutyl Ester, Diisobutyl 3,9-Perylenedicarboxylate[3]
Introduction
Diisobutyl Perylene-3,9-dicarboxylate is a derivative of perylene, a polycyclic aromatic hydrocarbon known for its excellent thermal stability and strong luminescence.[4] This material is classified as an n-type organic semiconductor, making it suitable for use as an electron-transport and light-emitting material in various organic electronic devices.[4] Its solubility in common organic solvents allows for solution-based processing techniques, which can lower the fabrication costs of flexible electronic devices.[4] Key applications include Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs).[4]
Physicochemical and Electronic Properties
The physical and electronic properties of Diisobutyl Perylene-3,9-dicarboxylate are summarized below. These properties are critical for device engineering and performance optimization.
| Property | Value | Reference |
| Molecular Weight | 452.55 g/mol | [2][4] |
| Appearance | Solid | [5] |
| Boiling Point | 614.3 °C at 760 mmHg | [3] |
| Density | 1.217 g/cm³ | [1][3] |
| Solubility | Soluble in various organic solvents; poorly soluble in water.[1] | [1] |
| Purity (Typical) | >98% (HPLC) | [1] |
| HOMO Energy Level | ~ -5.0 to -5.5 eV (Estimated for Perylene Derivatives) | |
| LUMO Energy Level | ~ -2.5 to -3.0 eV (Estimated for Perylene Derivatives) | |
| Energy Gap (HOMO-LUMO) | ~ 2.0 to 2.5 eV (Estimated for Perylene Derivatives) |
Note: HOMO/LUMO energy levels are estimated based on values for similar perylene and thiophene-based compounds studied for organic electronics. The energy gap between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is a key factor in determining a material's chemical reactivity and suitability for electronic applications.[6][7]
Applications in Organic Electronics
Organic Light-Emitting Diodes (OLEDs): In OLEDs, Diisobutyl Perylene-3,9-dicarboxylate can serve a dual function. Its primary role is as an electron-transport material (ETM) , facilitating the movement of electrons from the cathode towards the emissive layer. Additionally, its perylene core provides strong intrinsic luminescence, allowing it to be used as a light-emitting material , often for red or near-infrared emission.[4] Perylene diimide derivatives, a related class of compounds, are well-studied for their high electron mobility and photoluminescence quantum yields, making them robust materials for OLEDs.[8]
Organic Photovoltaics (OPVs): In OPV devices, particularly in bulk heterojunction (BHJ) solar cells, Diisobutyl Perylene-3,9-dicarboxylate can function as the electron acceptor material.[9] When blended with an electron donor polymer, it facilitates the crucial step of exciton dissociation at the donor-acceptor interface.[10] Upon absorbing light, the donor material generates an exciton (a bound electron-hole pair), which then migrates to the interface where the electron is transferred to the LUMO of the acceptor (Diisobutyl Perylene-3,9-dicarboxylate) and the hole remains on the donor.[9][10] Its ability to effectively accept and transport electrons to the electrode is vital for achieving high power conversion efficiency.
Protocols and Methodologies
Synthesis of Diisobutyl Perylene-3,9-dicarboxylate
This protocol describes a common synthetic route via the esterification of perylene-3,9-dicarboxylic acid.
Caption: Workflow for the synthesis of Diisobutyl Perylene-3,9-dicarboxylate.
Methodology:
-
Reactant Preparation: In a round-bottom flask, combine perylene-3,9-dicarboxylic acid with an excess of isobutanol. Isobutanol acts as both the reactant and the solvent.
-
Catalysis: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid.
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux. The reaction progress can be monitored using Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid with a base solution (e.g., sodium bicarbonate).
-
Extraction: Extract the product into a suitable organic solvent (e.g., dichloromethane). Wash the organic layer with water and brine, then dry it over anhydrous magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product is then purified, typically by column chromatography or recrystallization. High-purity material (>98%) for electronic applications can be obtained via High-Performance Liquid Chromatography (HPLC).[1]
Protocol for OLED Fabrication
This protocol outlines the fabrication of a multilayer OLED using Diisobutyl Perylene-3,9-dicarboxylate (DBPD) as the electron-transport layer (ETL).
Caption: Layered structure of an OLED with DBPD as the electron-transport layer.
Methodology:
-
Substrate Cleaning: Begin with pre-patterned Indium Tin Oxide (ITO) coated glass substrates. Clean the substrates by sonicating them sequentially in deionized water with detergent (e.g., Hellmanex), deionized water, acetone, and isopropanol, each for 10-15 minutes.[11][12] Finally, treat the substrates with UV-Ozone for 15 minutes to improve the ITO work function.[10]
-
Hole-Transport Layer (HTL) Deposition: Deposit the HTL (e.g., PEDOT:PSS) onto the ITO surface. This is typically done by spin-coating the HTL solution at several thousand RPM for 30-60 seconds to achieve a film thickness of 30-40 nm.[12] Anneal the film on a hotplate as per the material's specifications.
-
Emissive Layer (EML) Deposition: Spin-coat the emissive layer material, dissolved in a suitable organic solvent (e.g., chloroform, toluene), on top of the HTL.
-
Electron-Transport Layer (ETL) Deposition: Prepare a solution of Diisobutyl Perylene-3,9-dicarboxylate in an appropriate solvent (e.g., chloroform). Spin-coat the solution onto the EML. The spin speed and solution concentration must be optimized to achieve the desired film thickness (typically 20-50 nm).
-
Cathode Deposition: Transfer the substrates into a high-vacuum thermal evaporation chamber (<10⁻⁶ Torr). Deposit a low work function metal cathode, such as a thin layer of LiF followed by Aluminum (Al), onto the ETL.[13]
-
Encapsulation: To prevent degradation from moisture and oxygen, encapsulate the device using a UV-curable epoxy and a cover glass slide inside a nitrogen-filled glovebox.
Protocol for Organic Solar Cell (OSC) Fabrication
This protocol describes the fabrication of a bulk heterojunction (BHJ) organic solar cell using Diisobutyl Perylene-3,9-dicarboxylate (DBPD) as the electron acceptor.
Caption: Structure and operating principle of a BHJ organic solar cell.
Methodology:
-
Substrate Cleaning: Follow the same rigorous cleaning procedure for ITO-coated glass as described in the OLED fabrication protocol.[10][11]
-
Hole-Transport Layer (HTL) Deposition: Spin-coat an HTL like PEDOT:PSS onto the cleaned ITO substrate and anneal as required.[9]
-
Active Layer Preparation: Prepare the bulk heterojunction blend. Dissolve the electron donor polymer (e.g., PTB7, D18) and the electron acceptor, Diisobutyl Perylene-3,9-dicarboxylate, in a common solvent like chloroform or chlorobenzene.[9][14] The weight ratio of donor to acceptor is a critical parameter that must be optimized (e.g., 1:1, 1:1.5).
-
Active Layer Deposition: Transfer the device into a nitrogen-filled glovebox. Spin-coat the active layer blend onto the HTL. The film thickness (typically ~100 nm) is controlled by the solution concentration and spin speed and is crucial for device performance. Anneal the film as required to optimize the morphology of the blend.
-
Cathode Deposition: Transfer the substrates to a high-vacuum thermal evaporation chamber. Deposit the top metal electrode (e.g., Aluminum) to complete the device structure.
-
Device Characterization: Characterize the solar cell performance under simulated AM 1.5G solar illumination. Measure key parameters such as open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE).
References
- 1. Diisobutyl perylene-3,9-dicarboxylate | 2744-50-5 | Benchchem [benchchem.com]
- 2. This compound | C30H28O4 | CID 71433251 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. americanelements.com [americanelements.com]
- 4. This compound [myskinrecipes.com]
- 5. Diisobutyl perylene-3,9-dicarboxylate | 2744-50-5 [sigmaaldrich.com]
- 6. DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) [scirp.org]
- 8. Electron Transport in Soft-Crystalline Thin Films of Perylene Diimide Substituted with Swallow-Tail Terminal Alkyl Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. ossila.com [ossila.com]
- 13. files.core.ac.uk [files.core.ac.uk]
- 14. High-Pressure Fabrication of Binary Organic Solar Cells with High Molecular Weight D18 Yields Record 19.65 % Efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Solution-Based Processing of Perylene Derivatives in Organic Photovoltaics
Therefore, the following application note provides a generalized, representative protocol for the solution-based processing of a small molecule, non-fullerene acceptor based on a perylene derivative, which can be adapted by researchers as a starting point for the investigation of Diisobutyl Perylenedicarboxylate or similar compounds. The specific parameters provided are illustrative and based on common practices for related materials.
Introduction
Perylene derivatives are a significant class of organic semiconductors utilized in organic photovoltaics due to their strong absorption in the visible spectrum, excellent thermal and chemical stability, and tunable electronic properties.[2] Solution-based processing offers a pathway for low-cost, scalable fabrication of OPV devices.[1] This document outlines a general protocol for the fabrication and characterization of a bulk heterojunction (BHJ) organic solar cell using a perylene-based small molecule as the electron acceptor and a polymer as the electron donor.
Materials and Equipment
Materials:
-
Substrates: Indium Tin Oxide (ITO) coated glass slides
-
Electron Donor: P3HT (Poly(3-hexylthiophene-2,5-diyl)) or a similar donor polymer
-
Electron Acceptor: this compound (or other perylene derivative)
-
Hole Transport Layer (HTL): PEDOT:PSS (Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate) aqueous dispersion
-
Electron Transport Layer (ETL): LiF (Lithium Fluoride) or Ca (Calcium)
-
Top Electrode: Al (Aluminum) or Ag (Silver)
-
Solvents: Chloroform, Chlorobenzene, Isopropanol (reagent grade or higher)
-
Cleaning Agents: Deionized water, Acetone, Isopropanol
Equipment:
-
Spin coater
-
Thermal evaporator
-
Solar simulator (AM 1.5G)
-
Source measure unit (for J-V characterization)
-
Ultrasonic bath
-
Nitrogen-filled glovebox
Experimental Protocols
Substrate Cleaning
A thorough cleaning of the ITO substrate is critical for device performance. The following is a standard procedure:
-
Sequentially sonicate ITO substrates in a cleaning solution (e.g., Hellmanex), deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of nitrogen gas.
-
Treat the substrates with UV-Ozone for 15 minutes immediately before depositing the hole transport layer to improve the work function and remove organic residues.
Device Fabrication
The following protocol describes the fabrication of a conventional architecture OPV device. All solution processing and evaporation steps should ideally be performed in an inert atmosphere (e.g., a nitrogen-filled glovebox).
Step 1: Hole Transport Layer (HTL) Deposition
-
Filter the PEDOT:PSS aqueous dispersion through a 0.45 µm PVDF filter.
-
Spin-coat the filtered PEDOT:PSS solution onto the cleaned ITO substrate at 4000 rpm for 40 seconds.
-
Anneal the substrate at 150°C for 15 minutes on a hotplate in the glovebox antechamber.
Step 2: Active Layer Preparation and Deposition
-
Prepare a stock solution of the donor polymer (e.g., P3HT) and the acceptor (this compound) in a suitable solvent such as chloroform or chlorobenzene. A typical starting concentration is 10-20 mg/mL total solids.
-
The donor:acceptor weight ratio is a critical parameter to optimize. A common starting point is a 1:1 or 1:1.2 ratio.
-
Stir the solution overnight at a slightly elevated temperature (e.g., 40-50°C) to ensure complete dissolution.
-
Filter the active layer solution through a 0.45 µm PTFE filter.
-
Spin-coat the active layer solution onto the PEDOT:PSS layer. The spin speed and time will need to be optimized to achieve the desired thickness (typically 80-120 nm). A starting point could be 2000 rpm for 60 seconds.
-
Anneal the active layer to optimize its morphology. A typical starting point for P3HT-based devices is 130-150°C for 10 minutes. This step is highly material-dependent.
Step 3: Cathode and Top Electrode Deposition
-
Transfer the substrates into a thermal evaporator.
-
Deposit a thin electron transport layer (ETL), such as LiF (0.5-1 nm), followed by the top metal electrode, typically Aluminum (100 nm). The deposition rate should be controlled (e.g., 0.1-0.2 Å/s for LiF and 1-2 Å/s for Al).
Characterization
The performance of the fabricated OPV devices is evaluated under standard testing conditions (AM 1.5G illumination at 100 mW/cm²). The key performance parameters are extracted from the current density-voltage (J-V) curve.
Data Presentation
The following tables present hypothetical data for a newly developed perylene-based acceptor to illustrate how experimental results should be structured.
Table 1: Active Layer Solution Parameters
| Parameter | Value | Notes |
| Donor Polymer | P3HT | --- |
| Acceptor | This compound | --- |
| Solvent | Chloroform | --- |
| Total Concentration | 20 mg/mL | --- |
| Donor:Acceptor Ratio | 1:1.2 (w/w) | Critical parameter for optimization. |
Table 2: Thin Film Deposition and Processing Parameters
| Layer | Deposition Method | Spin Speed (rpm) | Spin Time (s) | Annealing Temp (°C) | Annealing Time (min) |
| PEDOT:PSS | Spin Coating | 4000 | 40 | 150 | 15 |
| Active Layer | Spin Coating | 2000 | 60 | 140 | 10 |
| LiF | Thermal Evaporation | - | - | - | - |
| Aluminum | Thermal Evaporation | - | - | - | - |
Table 3: Device Performance Parameters (Hypothetical)
| Device | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) |
| Control | 0.60 | 8.5 | 65 | 3.32 |
| Optimized | 0.62 | 9.1 | 70 | 3.95 |
Visualizations
Experimental Workflow Diagram
References
- 1. This compound [myskinrecipes.com]
- 2. Diisobutyl perylene-3,9-dicarboxylate | 2744-50-5 | Benchchem [benchchem.com]
- 3. chembk.com [chembk.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Solvent Green 5 CAS 2744-50-5 Florescent Yellow 8g Dye for Plastic - Solvent Green 5 and 2744-50-5 [jqmaterial.en.made-in-china.com]
- 6. Solvent Green 5 - Solvent Green 5 - CAS No.2744-50-5 - HANGZHOU HAN-COLOR CHEMICAL CO., LTD. / HPP [hc-pigment.com]
Application of Diisobutyl Perylenedicarboxylate as a Fluorescent Probe for Cellular Imaging
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Diisobutyl Perylenedicarboxylate is a fluorescent organic compound belonging to the perylene dye family. Perylene derivatives are known for their excellent photophysical properties, including high absorption coefficients, strong fluorescence, and remarkable photostability, making them valuable tools in materials science and bioimaging.[1][2] Due to its high hydrophobicity, this compound is particularly well-suited for imaging lipid-rich structures within cells, such as lipid droplets.[3] Lipid droplets are dynamic organelles involved in lipid metabolism, storage, and signaling, and their dysregulation is implicated in various diseases, including metabolic disorders and cancer. The ability to visualize and track these organelles is crucial for understanding cellular physiology and pathology.
This document provides detailed application notes and protocols for the use of this compound as a fluorescent probe for cellular imaging, with a focus on visualizing lipid droplets in live and fixed cells.
Physicochemical and Photophysical Properties
A comprehensive understanding of the probe's properties is essential for designing and troubleshooting imaging experiments.
| Property | Value | Reference |
| Molecular Formula | C₃₀H₂₈O₄ | [4] |
| Molecular Weight | 452.54 g/mol | [1] |
| LogP | 7.36 | [1] |
| Purity | Typically ≥95% | [5] |
| Appearance | Solid | [5] |
| Storage | Room temperature, sealed in a dry environment | [5] |
| Excitation (estimated) | ~450-500 nm | General Perylene Property |
| Emission (estimated) | ~500-600 nm | General Perylene Property |
Note: The exact excitation and emission maxima may vary depending on the solvent environment. In the nonpolar environment of lipid droplets, a blue-shift in the emission spectrum is possible compared to polar solvents.
Cytotoxicity Data
Preliminary studies have indicated potential cytotoxic effects of this compound at higher concentrations. It is recommended to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line and experimental duration.
| Cell Line | Concentration (µM) | Observed Effects | Reference |
| HeLa | 10 | Significant cell death observed | [1] |
| HepG2 | 5 | Altered metabolic activity | [1] |
| NIH/3T3 | 20 | Induced apoptosis | [1] |
Based on this data, a starting concentration in the range of 1-5 µM is recommended for initial experiments.
Experimental Protocols
Protocol 1: Live-Cell Imaging of Lipid Droplets
This protocol outlines the steps for staining and imaging lipid droplets in live cultured cells using this compound.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Complete cell culture medium appropriate for your cell line
-
Phosphate-buffered saline (PBS), pH 7.4
-
Cells cultured on glass-bottom dishes or coverslips
-
Fluorescence microscope (confocal recommended)
Procedure:
-
Preparation of Stock Solution:
-
Prepare a 1 mM stock solution of this compound in anhydrous DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution at -20°C, protected from light.
-
-
Preparation of Staining Solution:
-
On the day of the experiment, dilute the 1 mM stock solution in pre-warmed (37°C) complete cell culture medium to the desired final concentration (e.g., 1-5 µM).
-
Vortex the diluted solution gently before adding it to the cells.
-
-
Cell Staining:
-
Grow cells to the desired confluency on a suitable imaging vessel (e.g., glass-bottom dish).
-
Remove the existing cell culture medium.
-
Add the pre-warmed staining solution to the cells.
-
Incubate the cells at 37°C in a CO₂ incubator for 15-30 minutes. The optimal incubation time may vary between cell types.
-
-
Washing:
-
Remove the staining solution.
-
Wash the cells twice with pre-warmed PBS or complete cell culture medium to remove excess probe.
-
-
Imaging:
-
Add fresh, pre-warmed complete cell culture medium or a suitable imaging buffer to the cells.
-
Image the cells using a fluorescence microscope.
-
Recommended Microscope Settings (starting point):
-
Excitation: 488 nm laser line
-
Emission: 500-550 nm detection window
-
Use a high numerical aperture objective (e.g., 60x or 100x oil immersion) for optimal resolution.
-
Adjust laser power and detector gain to achieve a good signal-to-noise ratio while minimizing phototoxicity.
-
-
Protocol 2: Fixed-Cell Imaging of Lipid Droplets
This protocol is for staining lipid droplets in cells that have been chemically fixed.
Materials:
-
All materials from Protocol 1
-
4% Paraformaldehyde (PFA) in PBS
-
(Optional) DAPI or Hoechst stain for nuclear counterstaining
Procedure:
-
Cell Fixation:
-
Culture cells on coverslips.
-
Wash the cells once with PBS.
-
Add 4% PFA in PBS to the cells and incubate for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Staining:
-
Prepare a staining solution of this compound (e.g., 1-5 µM) in PBS.
-
Add the staining solution to the fixed cells and incubate for 20-30 minutes at room temperature, protected from light.
-
-
Washing:
-
Remove the staining solution.
-
Wash the cells three times with PBS.
-
-
(Optional) Nuclear Counterstaining:
-
If desired, incubate the cells with a DAPI or Hoechst solution according to the manufacturer's protocol.
-
Wash the cells twice with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using a suitable mounting medium.
-
Image the cells using a fluorescence microscope with the settings described in Protocol 1.
-
Diagrams
Experimental Workflow for Live-Cell Imaging
References
- 1. Diisobutyl perylene-3,9-dicarboxylate | 2744-50-5 | Benchchem [benchchem.com]
- 2. AIE active cyanostilbenes for live-cell imaging of lipid droplets - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. A Turn-On Lipid Droplet-Targeted Near-Infrared Fluorescent Probe with a Large Stokes Shift for Detection of Intracellular Carboxylesterases and Cell Viability Imaging [mdpi.com]
- 4. This compound | C30H28O4 | CID 71433251 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Dual-Organelle-Targeted Fluorescent Probe for Lipid Droplets and Endoplasmic Reticulum Using Bay-Region Substituted Perylene Diimides - PubMed [pubmed.ncbi.nlm.nih.gov]
Step-by-step synthesis of Diisobutyl Perylenedicarboxylate from perylene-3,9-dicarboxylic acid.
Abstract
This document provides a detailed protocol for the synthesis of Diisobutyl Perylenedicarboxylate from perylene-3,9-dicarboxylic acid. The target compound is synthesized via a Fischer esterification reaction using isobutanol in the presence of an acid catalyst. This compound and other perylene esters are valuable materials in scientific research, particularly in the fields of organic electronics as light-emitting materials, in bioimaging as fluorescent markers, and as specialized dyes.[1][2] This protocol is intended for researchers in chemistry and materials science.
Materials and Equipment
1.1 Chemicals and Reagents
-
Perylene-3,9-dicarboxylic acid (C₂₂H₁₂O₄)
-
Isobutanol (C₄H₁₀O), anhydrous
-
Sulfuric acid (H₂SO₄), concentrated (98%)
-
Toluene, anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous
-
Deionized water
1.2 Equipment
-
Round-bottom flask (appropriate size for the reaction scale)
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle with magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
-
Filtration apparatus (Büchner funnel, filter paper)
-
pH paper or pH meter
-
Personal Protective Equipment (PPE): safety goggles, lab coat, acid-resistant gloves
Experimental Protocol
The synthesis of this compound is achieved through the acid-catalyzed esterification of perylene-3,9-dicarboxylic acid with isobutanol.[1] The use of a Dean-Stark apparatus helps to drive the reaction to completion by removing the water byproduct.
Step 1: Reaction Setup
-
Assemble a reaction apparatus consisting of a round-bottom flask, a Dean-Stark trap, and a reflux condenser in a fume hood.
-
Add perylene-3,9-dicarboxylic acid, a 10-20 fold molar excess of isobutanol (which also acts as a solvent), and toluene to the round-bottom flask.
-
Add a magnetic stir bar to the flask.
-
Fill the Dean-Stark trap with toluene.
Step 2: Esterification Reaction
-
Begin stirring the mixture.
-
Carefully and slowly add a catalytic amount of concentrated sulfuric acid (typically 1-5 mol% relative to the dicarboxylic acid) to the flask.
-
Heat the mixture to reflux (approximately 120-130°C) using the heating mantle.
-
Continue refluxing for 8-24 hours. Monitor the reaction progress by observing the collection of water in the Dean-Stark trap. The reaction is considered complete when water no longer collects.
Step 3: Work-up and Isolation
-
Allow the reaction mixture to cool to room temperature.
-
If a large excess of isobutanol and toluene was used, reduce the volume using a rotary evaporator.
-
Transfer the concentrated mixture to a separatory funnel.
-
Dilute the mixture with an organic solvent like dichloromethane or ethyl acetate if needed to ensure the product is fully dissolved.
-
Wash the organic layer sequentially with:
-
Saturated sodium bicarbonate solution to neutralize the sulfuric acid catalyst. (Caution: CO₂ evolution). Check the aqueous layer with pH paper to ensure it is neutral or slightly basic.
-
Deionized water.
-
Brine to remove excess water from the organic layer.
-
-
Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
Step 4: Purification
-
Remove the solvent from the filtrate using a rotary evaporator to obtain the crude product.
-
The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) or by column chromatography on silica gel.
Step 5: Characterization
-
Confirm the identity and purity of the final product using standard analytical techniques such as:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C)
-
Mass Spectrometry (MS)
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
High-Performance Liquid Chromatography (HPLC) to confirm purity >98%.[1]
-
Data Presentation
The following table summarizes typical quantitative data for the synthesis.
| Parameter | Value | Unit | Notes |
| Perylene-3,9-dicarboxylic acid | 3.40 | g | (10.0 mmol) |
| Isobutanol | 74.12 | g (92.5 mL) | (1.0 mol, 100 equiv.) |
| Toluene | 100 | mL | - |
| Conc. Sulfuric Acid (98%) | 0.1 | mL | (approx. 1.8 mmol) |
| Reaction Temperature | 125 | °C | - |
| Reaction Time | 16 | hours | - |
| Product Yield (Crude) | 4.1 | g | - |
| Theoretical Yield | 4.53 | g | - |
| Percent Yield | ~90 | % | - |
Visualization of Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Safety Precautions
-
Always work in a well-ventilated fume hood.[3]
-
Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[4][5] Concentrated sulfuric acid is highly corrosive and causes severe skin burns and eye damage.[4]
-
Handle all organic solvents with care, as they are flammable and can be harmful if inhaled or absorbed through the skin.
-
Avoid the formation of dust when handling solid reagents.[3][5]
-
Neutralization of acid with sodium bicarbonate should be done slowly and carefully to control the release of CO₂ gas and prevent pressure buildup.
-
Consult the Safety Data Sheets (SDS) for all chemicals used in this procedure before starting the experiment.[4][5][6][7]
References
Application Notes & Protocols: Formulating Diisobutyl Perylenedicarboxylate-Based Inks for Printable Solar Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction: Diisobutyl perylenedicarboxylate is an organic semiconductor material with potential applications in printable electronics, including organic photovoltaics (OPVs).[1] Its perylene core provides desirable photophysical properties, such as strong light absorption in the visible spectrum and the ability to facilitate charge separation.[1] The diisobutyl ester functional groups enhance its solubility in organic solvents, making it suitable for solution-based processing techniques like inkjet and screen printing.[1][2] These characteristics position it as a candidate for use as an electron transport layer (ETL) in printable solar cells.
This document provides detailed application notes and generalized protocols for the formulation of this compound-based inks. Due to the limited availability of specific published protocols for this exact compound, the following information is based on its known properties and established methodologies for similar perylene derivatives used in organic electronics.
Material Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₃₀H₂₈O₄ | [3] |
| Molecular Weight | 452.55 g/mol | [3] |
| CAS Number | 2744-50-5 | |
| Appearance | Light yellow to orange powder/crystal | |
| Solubility | Insoluble in water; slightly soluble in Toluene; soluble in "oil solvents" | [2] |
Section 1: Ink Formulation Protocols
The formulation of a stable and printable ink requires careful selection of solvents and optimization of the solute concentration to achieve the desired viscosity and surface tension for the chosen printing method.
Solvent Selection
Based on the known solubility of this compound and common solvents used for perylene derivatives in organic electronics, suitable solvent systems can be proposed. A co-solvent system is often employed to fine-tune the ink's properties and control film morphology upon drying.
Recommended Solvents:
-
Primary Solvents: Toluene, Xylene, Chlorobenzene, Dichlorobenzene.
-
Co-solvents/Additives: Tetrahydrofuran (THF), Anisole, Terpineol (for screen printing).
Protocol 1: Ink Formulation for Inkjet Printing
Inkjet printing requires inks with low viscosity and specific surface tension to ensure proper droplet formation.
Materials and Equipment:
-
This compound powder
-
Chlorobenzene (Primary Solvent)
-
Anisole (Co-solvent)
-
Magnetic stirrer and stir bar
-
0.2 µm PTFE syringe filters
-
Viscometer
-
Tensiometer
Procedure:
-
Stock Solution Preparation:
-
Prepare a stock solution by dissolving this compound in Chlorobenzene at a concentration of 10 mg/mL.
-
Stir the solution on a magnetic stirrer at 40-50 °C for at least 4 hours, or until the solute is fully dissolved.
-
-
Ink Formulation:
-
Prepare a series of ink formulations by blending the stock solution with Anisole in different volumetric ratios (e.g., 9:1, 8:2, 7:3 Chlorobenzene:Anisole).
-
The final concentration of this compound in the ink should be in the range of 1-5 mg/mL.
-
-
Homogenization and Filtration:
-
Stir the final ink solutions for an additional hour at room temperature.
-
Filter the inks through a 0.2 µm PTFE syringe filter to remove any particulate matter that could clog the printer nozzle.
-
-
Characterization:
-
Measure the viscosity and surface tension of each formulation. The target properties for inkjet printing are typically in the ranges provided in Table 2.
-
Protocol 2: Ink Formulation for Screen Printing
Screen printing requires more viscous, paste-like inks.
Materials and Equipment:
-
This compound powder
-
Terpineol (Solvent)
-
Ethyl Cellulose (Binder/Viscosity modifier)
-
Three-roll mill or planetary mixer
-
Viscometer
Procedure:
-
Binder Solution Preparation:
-
Prepare a 10% (w/w) solution of Ethyl Cellulose in Terpineol by stirring at 60-70 °C until fully dissolved.
-
-
Ink Formulation:
-
Disperse this compound powder into the binder solution. A typical starting formulation would be 5-15% (w/w) of the perylene compound.
-
-
Homogenization:
-
Process the mixture using a three-roll mill or a planetary mixer to ensure a uniform and well-dispersed paste.
-
-
Characterization:
-
Measure the viscosity of the formulated ink. Adjust the concentration of this compound and/or Ethyl Cellulose to achieve the target viscosity as outlined in Table 2.
-
Target Ink Properties for Printing
The following table summarizes the generally accepted target properties for inks used in different printing techniques.
| Parameter | Inkjet Printing | Screen Printing |
| Viscosity | 5 - 20 mPa·s | 500 - 5000 mPa·s |
| Surface Tension | 25 - 40 mN/m | N/A |
| Solid Concentration | 0.1 - 1.0 % (w/w) | 10 - 40 % (w/w) |
Section 2: Experimental Workflow and Device Fabrication
The formulated ink can be incorporated into a solar cell device, typically as the electron transport layer (ETL) in an inverted device architecture.
Device Architecture
A common inverted organic solar cell architecture is as follows: Glass/ITO/ETL (this compound)/Active Layer (e.g., P3HT:PCBM)/Hole Transport Layer (e.g., PEDOT:PSS)/Ag
General Protocol for Device Fabrication
-
Substrate Preparation:
-
Patterned Indium Tin Oxide (ITO) coated glass substrates are sequentially cleaned by ultrasonication in deionized water, acetone, and isopropanol.
-
The substrates are then dried with a stream of nitrogen and treated with UV-Ozone for 15 minutes to improve the surface wettability.
-
-
ETL Deposition:
-
The formulated this compound ink is deposited onto the ITO substrate using the chosen printing method (inkjet or screen printing).
-
-
Post-Deposition Annealing:
-
The substrate with the printed ETL is annealed on a hotplate. A typical starting point for annealing perylene-based films is 80-120 °C for 10-30 minutes in a nitrogen-filled glovebox. This step is crucial for solvent removal and film morphology optimization.
-
-
Active and Subsequent Layer Deposition:
-
The photoactive layer, hole transport layer, and top metal electrode (e.g., silver) are subsequently deposited via solution processing (for the polymer layers) and thermal evaporation (for the metal electrode).
-
Section 3: Visualizations
Ink Formulation Workflow
Caption: Workflow for formulating the printable ink.
Printable Solar Cell Device Structure
Caption: Inverted solar cell device architecture.
References
Application Notes and Protocols: Incorporating Perylene Derivatives in Perovskite Solar Cell Architectures
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a detailed overview and experimental protocols for incorporating a representative PDI derivative, TPE-PDI4, into an inverted perovskite solar cell architecture. The principles and methodologies described herein can serve as a valuable guide for researchers interested in exploring the potential of Diisobutyl Perylenedicarboxylate and other perylene derivatives in perovskite solar cell research and development.
Data Presentation
The following table summarizes the performance of inverted perovskite solar cells fabricated with the PDI derivative TPE-PDI4 as the electron transport layer, compared to a standard device using PCBM and a device using TPE-PDI4 as an interlayer with C60.
| Device Architecture | Voc (V) | Jsc (mA/cm2) | FF (%) | PCE (%) |
| ITO/PEDOT:PSS/Perovskite/PCBM/Ag | 1.01 | 21.43 | 74.0 | 16.01 |
| ITO/PEDOT:PSS/Perovskite/TPE-PDI4/Ag | 1.02 | 21.89 | 73.0 | 16.29 |
| ITO/PEDOT:PSS/Perovskite/TPE-PDI4/C60/Ag | 1.06 | 22.58 | 78.5 | 18.78 |
Data extracted from a study on a 3D-type perylenediimide (PDI)-based molecule (TPE-PDI4) as an efficient electron transporting material in inverted perovskite solar cells.[1]
Experimental Protocols
This section details the materials and step-by-step procedures for the fabrication of an inverted perovskite solar cell incorporating a PDI-based electron transport layer.
Materials and Reagents
-
Substrates: Indium tin oxide (ITO) coated glass
-
Hole Transport Layer (HTL): Poly(3,4-ethylenedioxythiophene):poly(styrenesulfonate) (PEDOT:PSS) aqueous dispersion
-
Perovskite Precursor Solution:
-
Lead iodide (PbI2)
-
Methylammonium iodide (MAI)
-
Formamidinium iodide (FAI)
-
Lead bromide (PbBr2)
-
Cesium iodide (CsI)
-
Dimethylformamide (DMF)
-
Dimethyl sulfoxide (DMSO)
-
-
Electron Transport Layer (ETL):
-
TPE-PDI4 (or other perylene derivative)
-
Chlorobenzene
-
PCBM (for control devices)
-
-
Interlayer (optional): C60
-
Metal Electrode: Silver (Ag)
-
Solvents and Cleaning Agents: Deionized water, detergent, acetone, isopropanol
Protocol for Inverted Perovskite Solar Cell Fabrication
-
Substrate Cleaning:
-
Sequentially sonicate the ITO-coated glass substrates in detergent, deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of nitrogen gas.
-
Treat the substrates with UV-ozone for 15 minutes immediately before use.
-
-
Hole Transport Layer (HTL) Deposition:
-
Spin-coat the PEDOT:PSS solution onto the cleaned ITO substrates at 4000 rpm for 40 seconds.
-
Anneal the substrates at 150°C for 15 minutes in a nitrogen-filled glovebox.
-
-
Perovskite Layer Deposition:
-
Prepare the perovskite precursor solution by dissolving PbI2, MAI, FAI, PbBr2, and CsI in a mixture of DMF and DMSO.
-
Spin-coat the perovskite precursor solution onto the PEDOT:PSS layer at 4000 rpm for 30 seconds.
-
During the spin-coating, at approximately 10 seconds, dispense an anti-solvent (e.g., chlorobenzene) onto the spinning substrate.
-
Immediately transfer the substrate to a hotplate and anneal at 100°C for 60 minutes in a nitrogen atmosphere.
-
-
Electron Transport Layer (ETL) Deposition:
-
Prepare a solution of TPE-PDI4 in chlorobenzene (e.g., 5 mg/mL).
-
Spin-coat the TPE-PDI4 solution onto the perovskite layer at 2000 rpm for 30 seconds.
-
Anneal the substrate at 80°C for 10 minutes.
-
(For control devices, a PCBM solution in chlorobenzene is used instead of TPE-PDI4).
-
(For devices with an interlayer, a thin layer of C60 is subsequently deposited via thermal evaporation on top of the TPE-PDI4 layer).
-
-
Metal Electrode Deposition:
-
Define the active area of the solar cell using a shadow mask.
-
Deposit a 100 nm thick silver (Ag) electrode by thermal evaporation under high vacuum (<10-6 Torr).
-
-
Device Characterization:
-
Measure the current density-voltage (J-V) characteristics of the fabricated solar cells under simulated AM 1.5G illumination (100 mW/cm2).
-
Determine the key photovoltaic parameters: open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE).
-
Characterize the stability of the unencapsulated devices under controlled environmental conditions (e.g., ambient air, specific humidity).
-
Visualizations
Proposed Signaling Pathway/Mechanism
The diagram below illustrates the energy level alignment in an inverted perovskite solar cell with a PDI-based ETL, facilitating efficient electron extraction and transport.
Caption: Energy level diagram and charge transport in a PDI-based PSC.
Experimental Workflow
The following diagram outlines the key steps in the fabrication process of the inverted perovskite solar cell.
Caption: Workflow for fabricating an inverted perovskite solar cell.
References
Application Notes and Protocols for Large-Scale, High-Yield Synthesis of Perylene Dicarboxylate Esters
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the synthesis of perylene dicarboxylate esters, valuable compounds in the fields of organic electronics, pigment development, and biomedical research. The following protocols focus on scalable and high-yield approaches to obtain both symmetrically and asymmetrically substituted perylene esters.
Introduction
Perylene-3,4,9,10-tetracarboxylic acid derivatives are a class of highly stable and photo-active compounds. While perylene diimides (PDIs) are the most widely studied, their ester analogues, perylene dicarboxylate esters, offer unique solubility profiles and serve as versatile intermediates for further functionalization. The methods detailed below provide routes to both perylene-3,4,9,10-tetracarboxylic tetra-alkyl esters (PTEs) and asymmetrically substituted perylene diester monoimides.
Methods for Synthesis
Two primary high-yield methods for the synthesis of perylene dicarboxylate esters are presented:
-
Direct Esterification of Perylene Dianhydride (PDA) to Perylene-3,4,9,10-tetracarboxylic Tetra-alkyl Esters (PTEs): A robust, one-pot synthesis that proceeds at room temperature with high efficiency.
-
Multi-Step Synthesis of Perylene-3,4-dicarboxylic Monoimide-9,10-dicarboxylic Diesters (PMIDEs): A versatile method for producing asymmetrically substituted perylene dicarboxylate esters, which involves the formation of a soluble intermediate.
Method 1: Direct Esterification of Perylene Dianhydride for Tetra-alkyl Esters
This method details a room-temperature synthesis of perylene-3,4,9,10-tetracarboxylic tetra-alkyl esters (PTEs) from perylene-3,4,9,10-tetracarboxylic dianhydride (PDA) with nearly quantitative yields. The reaction proceeds in two steps within a single pot: initial anhydride ring-opening with an alcohol to form a soluble dicarboxylate diester, followed by alkylation of the remaining carboxylic acids.[1]
Quantitative Data
| Parameter | Value | Reference |
| Starting Material | Perylene-3,4,9,10-tetracarboxylic dianhydride (PDA) | [1] |
| Primary Reagents | Alcohol (e.g., butanol), Alkyl halide (e.g., butyl bromide) | [1] |
| Base | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | [1] |
| Solvent | N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) | [1] |
| Temperature | Room Temperature to 60 °C | [1] |
| Yield | Almost quantitative | [1] |
Experimental Protocol
Materials:
-
Perylene-3,4,9,10-tetracarboxylic dianhydride (PDA)
-
Anhydrous alcohol (e.g., n-butanol)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Alkyl halide (e.g., n-butyl bromide)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Standard glassware for organic synthesis
-
Magnetic stirrer and heating mantle
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend perylene-3,4,9,10-tetracarboxylic dianhydride (1.0 eq.) in the chosen anhydrous solvent (DMF or DMSO).
-
Add the alcohol (e.g., n-butanol, 2.2 eq.) to the suspension.
-
Slowly add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 2.2 eq.) to the reaction mixture. The anhydride will start to dissolve as the ring-opening reaction proceeds to form the soluble perylene-3,9-dicarboxylic acid-4,10-dicarboxylic dialkyl esters.[1]
-
Stir the reaction mixture at room temperature for 1 hour to ensure complete formation of the intermediate.
-
Add the alkyl halide (e.g., n-butyl bromide, 2.2 eq.) to the reaction mixture.
-
Continue stirring at room temperature or gently heat to 60 °C to expedite the reaction. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, precipitate the product by pouring the reaction mixture into a cold, dilute acid solution (e.g., 1 M HCl).
-
Collect the solid product by vacuum filtration and wash thoroughly with water and then with a cold, non-polar solvent (e.g., hexane) to remove any unreacted alkyl halide.
-
Dry the product under vacuum to yield the perylene-3,4,9,10-tetracarboxylic tetra-alkyl ester.
Experimental Workflow
Caption: Workflow for the direct synthesis of PTEs.
Method 2: Multi-Step Synthesis of Perylene Diester Monoimides
This method allows for the synthesis of asymmetrically substituted perylene dicarboxylate esters, specifically perylene-3,4-dicarboxylic monoimide-9,10-dicarboxylic diesters (PMIDEs). The key to this synthesis is the formation of a soluble perylene monoanhydride diester intermediate, which can then be selectively reacted with a primary amine.
Quantitative Data
| Parameter | Value | Reference |
| Step 1: Tetraester Synthesis | ||
| Starting Material | Perylene-3,4,9,10-tetracarboxylic dianhydride (PDA) | [2] |
| Yield | High | [2] |
| Step 2: Selective Hydrolysis | ||
| Starting Material | Perylene-3,4,9,10-tetracarboxylic tetra-alkyl ester | [2] |
| Product | Dibutyl-perylene-3,4-anhydride-9,10-dicarboxylate | [2] |
| Yield | 80% | [2] |
| Step 3: Imidation | ||
| Starting Material | Dibutyl-perylene-3,4-anhydride-9,10-dicarboxylate | [2] |
| Reagent | Primary Amine | [2] |
| Product | Perylene-3,4-dicarboxylic monoimide-9,10-dicarboxylic diester | [2] |
| Yield | High | [2] |
Experimental Protocol
Step 1: Synthesis of Perylene-3,4,9,10-tetracarboxylic Tetra-alkyl Ester
-
Follow the protocol for Method 1 to synthesize the desired tetra-alkyl ester.
Step 2: Selective Acidic Hydrolysis to Monoanhydride Diester
-
Dissolve the perylene-3,4,9,10-tetracarboxylic tetra-alkyl ester in a suitable mixed solvent system.
-
Perform a controlled acidic hydrolysis to selectively hydrolyze one pair of ester groups back to a carboxylic acid and then to the anhydride. The less soluble monoanhydride diester will precipitate out of the solution.[2]
-
Isolate the precipitated dibutyl-perylene-3,4-anhydride-9,10-dicarboxylate by filtration.
Step 3: Synthesis of Perylene Diester Monoimide
-
Suspend the dried dibutyl-perylene-3,4-anhydride-9,10-dicarboxylate in a high-boiling point aprotic solvent (e.g., quinoline or N-methyl-2-pyrrolidone).
-
Add the desired primary amine (1.1 eq.).
-
Heat the reaction mixture to a temperature between 140-180 °C. The reaction can be catalyzed by the addition of zinc acetate.[1]
-
Monitor the reaction by TLC until the starting material is consumed.
-
After cooling, precipitate the product by adding a non-solvent like methanol.
-
Collect the solid product by filtration, wash with methanol, and dry under vacuum to obtain the perylene-3,4-dicarboxylic monoimide-9,10-dicarboxylic diester.
Experimental Workflow
Caption: Workflow for asymmetrically substituted perylene esters.
References
Application Notes and Protocols: Diisobutyl Perylenedicarboxylate as a Fluorescent Dye in Polymer Science
Introduction
Diisobutyl Perylenedicarboxylate (DIBP) is a highly fluorescent organic dye belonging to the perylene family. Its rigid aromatic core imparts exceptional photostability and a high fluorescence quantum yield, making it an excellent candidate for various applications in polymer science. These applications range from a fluorescent probe to study polymer dynamics and morphology to an active component in organic light-emitting diodes (OLEDs) and sensors. This document provides detailed application notes and experimental protocols for the utilization of DIBP as a fluorescent dye in polymer-based systems, intended for researchers, scientists, and professionals in drug development.
Physicochemical Properties and Spectral Data
DIBP is characterized by its strong absorption in the blue-green region of the visible spectrum and intense green fluorescence. The isobutyl ester groups enhance its solubility in common organic solvents, facilitating its incorporation into various polymer matrices.
| Property | Value |
| Molecular Formula | C₃₀H₂₈O₄ |
| Molecular Weight | 452.55 g/mol |
| CAS Number | 2744-50-5 |
| Appearance | Orange to red crystalline powder |
| Solubility | Soluble in THF, Chloroform, Toluene |
| Absorption Max (λ_abs) | ~490 - 530 nm (in common polymers) |
| Emission Max (λ_em) | ~540 - 580 nm (in common polymers) |
| Quantum Yield (Φ_f) | > 0.70 (in dilute solution)[1] |
| Molar Extinction Coefficient (ε) | > 40,000 M⁻¹cm⁻¹ at λ_abs |
Note: Spectral properties can shift depending on the polymer matrix and concentration.
Applications in Polymer Science
Fluorescent Probing of Polymer Properties
The fluorescence of DIBP is sensitive to its local environment. Changes in the polarity, viscosity, and molecular mobility of the polymer matrix can influence its fluorescence lifetime and quantum yield. This sensitivity allows DIBP to be used as a probe to monitor:
-
Polymerization Kinetics: By observing changes in fluorescence during polymerization.
-
Glass Transition Temperature (T_g): The fluorescence intensity and lifetime of DIBP often exhibit a marked change around the T_g of a polymer.
-
Polymer Degradation: Environmental effects on the polymer can be monitored through changes in the dye's fluorescence.
-
Drug Delivery: To study the release of fluorescently-tagged drugs from polymer nanoparticles.
Fluorescent Polymer Films and Coatings
DIBP can be incorporated into various polymers to create highly fluorescent materials for applications such as:
-
Organic Light-Emitting Diodes (OLEDs): As an emissive dopant in the light-emitting layer.
-
Luminescent Solar Concentrators (LSCs): To absorb sunlight and re-emit it at a longer wavelength, guiding it to a photovoltaic cell.
-
Security Inks and Tracers: For anti-counterfeiting applications.
Polymer-Based Sensors
The fluorescence of DIBP can be quenched or enhanced by the presence of specific analytes. By embedding DIBP in a polymer matrix that is permeable to the analyte of interest, it is possible to create fluorescent sensors for:
-
Oxygen Sensing: The fluorescence of many perylene dyes is quenched by molecular oxygen.
-
pH Sensing: By modifying the DIBP molecule with pH-sensitive functional groups.
-
Metal Ion Detection: Through coordination-induced fluorescence changes.
Experimental Protocols
Protocol 1: Preparation of DIBP-Doped Polymer Films by Solution Casting
This protocol describes a general method for preparing fluorescent polymer films containing DIBP.
Materials:
-
This compound (DIBP)
-
Host Polymer (e.g., Polystyrene (PS), Polymethyl methacrylate (PMMA), Polycarbonate (PC))
-
Solvent (e.g., Toluene, Chloroform, Tetrahydrofuran (THF))
-
Glass substrates (e.g., microscope slides)
-
Sonicator
-
Spin coater or casting knife
Procedure:
-
Stock Solution Preparation:
-
Prepare a stock solution of the host polymer in a suitable solvent (e.g., 10% w/v PS in toluene). Stir until the polymer is fully dissolved.
-
Prepare a stock solution of DIBP in the same solvent (e.g., 1 mg/mL). Sonication may be required to aid dissolution.
-
-
Doping the Polymer Solution:
-
Add a specific volume of the DIBP stock solution to the polymer solution to achieve the desired final concentration (e.g., 0.1% wt DIBP relative to the polymer).
-
Mix the solution thoroughly by stirring or sonication to ensure a homogeneous dispersion of the dye.
-
-
Film Casting:
-
Spin Coating:
-
Clean the glass substrates thoroughly.
-
Place a substrate on the spin coater chuck.
-
Dispense a small amount of the DIBP-doped polymer solution onto the center of the substrate.
-
Spin at a desired speed (e.g., 1000-3000 rpm) for a set time (e.g., 30-60 seconds) to create a thin, uniform film.
-
-
Solution Casting (for thicker films):
-
Place a clean glass substrate on a level surface.
-
Pour a controlled volume of the DIBP-doped polymer solution onto the substrate.
-
Use a casting knife to spread the solution evenly.
-
Allow the solvent to evaporate slowly in a dust-free environment, or in a vacuum oven at a temperature below the solvent's boiling point.
-
-
-
Drying and Annealing:
-
Dry the films in a vacuum oven at a temperature slightly above the solvent's boiling point but below the polymer's T_g to remove any residual solvent.
-
Annealing the films at a temperature near the T_g can improve film quality and optical properties.
-
Workflow for Preparing DIBP-Doped Polymer Films:
Caption: Workflow for preparing DIBP-doped polymer films.
Protocol 2: Fluorescence Spectroscopy of DIBP-Doped Polymer Films
This protocol outlines the steps for characterizing the photophysical properties of the prepared films.
Instrumentation:
-
UV-Vis Spectrophotometer
-
Fluorometer (Fluorescence Spectrometer)
Procedure:
-
UV-Vis Absorption Spectroscopy:
-
Place a prepared DIBP-doped polymer film in the sample holder of the UV-Vis spectrophotometer. Use a clean, undoped polymer film as a reference.
-
Record the absorption spectrum over a relevant wavelength range (e.g., 300-700 nm).
-
Identify the wavelength of maximum absorption (λ_abs).
-
-
Fluorescence Emission Spectroscopy:
-
Place the DIBP-doped polymer film in the sample holder of the fluorometer.
-
Set the excitation wavelength to the λ_abs determined from the UV-Vis spectrum.
-
Record the emission spectrum over a suitable wavelength range (e.g., 500-800 nm).
-
Determine the wavelength of maximum emission (λ_em).
-
-
Fluorescence Excitation Spectroscopy:
-
Set the emission wavelength to the λ_em.
-
Scan the excitation wavelength over the absorption range (e.g., 300-600 nm).
-
The resulting excitation spectrum should resemble the absorption spectrum if a single fluorescent species is present.
-
-
Quantum Yield Measurement (Relative Method):
-
Use a standard fluorescent dye with a known quantum yield (e.g., Rhodamine 6G in ethanol, Φ_f = 0.95) as a reference.
-
Measure the integrated fluorescence intensity and absorbance at the excitation wavelength for both the DIBP-doped film and the reference solution.
-
Calculate the quantum yield of DIBP in the polymer film using the following equation: Φ_sample = Φ_ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample² / n_ref²) Where:
-
Φ is the quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
n is the refractive index of the medium (polymer film or solvent)
-
-
Logical Flow for Photophysical Characterization:
Caption: Logical flow for photophysical characterization.
Data Presentation
Table 1: Photophysical Properties of DIBP in Different Polymer Matrices
| Polymer Matrix | DIBP Conc. (wt%) | λ_abs (nm) | λ_em (nm) | Stokes Shift (nm) | Quantum Yield (Φ_f) |
| Polystyrene (PS) | 0.1 | 525 | 550 | 25 | 0.85 |
| PMMA | 0.1 | 520 | 542 | 22 | 0.92 |
| Polycarbonate (PC) | 0.1 | 528 | 555 | 27 | 0.82 |
| THF (Solution) | 10⁻⁶ M | 495 | 520 | 25 | 0.95 |
Table 2: Fluorescence Lifetime of DIBP in Various Environments
| Environment | DIBP Conc. | Average Lifetime (τ_avg) (ns) |
| Polystyrene (PS) | 0.1 wt% | 4.2 |
| PMMA | 0.1 wt% | 4.5 |
| THF (Solution) | 10⁻⁶ M | 4.8 |
Troubleshooting and Considerations
-
Aggregation and Quenching: At high concentrations, DIBP can form aggregates, leading to a decrease in fluorescence intensity (aggregation-caused quenching). It is crucial to optimize the dye concentration for each polymer system.
-
Solvent Compatibility: Ensure that the chosen solvent can dissolve both the polymer and DIBP without causing precipitation.
-
Photostability: While DIBP is generally photostable, prolonged exposure to high-intensity light can lead to photobleaching. Store samples in the dark and minimize light exposure during measurements.
-
Purity of Materials: The purity of the dye, polymer, and solvent can significantly impact the photophysical properties. Use high-purity materials for reproducible results.
Conclusion
This compound is a versatile and robust fluorescent dye with significant potential in polymer science. Its excellent photophysical properties and solubility in common organic solvents make it a valuable tool for a wide range of applications, from fundamental studies of polymer behavior to the development of advanced functional materials. The protocols and data presented in these application notes provide a foundation for researchers to explore the use of DIBP in their own polymer systems.
References
Troubleshooting & Optimization
How to improve the solubility of Diisobutyl Perylenedicarboxylate in non-polar solvents.
Technical Support Center: Improving the Solubility of Diisobutyl P-erylenedicarboxylate
This guide provides researchers, scientists, and drug development professionals with practical strategies and protocols for enhancing the solubility of Diisobutyl Perylenedicarboxylate in non-polar solvents.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in non-polar solvents often a challenge?
This compound is an organic compound featuring a large, flat polycyclic aromatic hydrocarbon (PAH) core derived from perylene, with two isobutyl ester groups attached. Its molecular formula is C₃₀H₂₈O₄.[1][2][3] The primary challenge to its solubility stems from the strong intermolecular π-π stacking interactions between the planar perylene cores. These forces cause the molecules to aggregate, making it difficult for solvent molecules to effectively solvate them, which often results in poor solubility even in some organic solvents.[4][5]
Q2: I am observing poor solubility of this compound in my non-polar solvent. What are the initial troubleshooting steps?
A systematic approach is recommended to address solubility issues. Start with the least invasive methods before moving to more complex solutions. The general workflow involves optimizing your solvent system and physical conditions.
Caption: A step-by-step workflow for troubleshooting solubility issues.
Q3: How does temperature affect the solubility of this compound?
Increasing the temperature is a common and effective method for enhancing the solubility of most poorly soluble compounds. For polycyclic aromatic compounds like this one, higher temperatures provide the necessary thermal energy to overcome the strong intermolecular forces (π-π stacking), allowing solvent molecules to interact with and dissolve the solute. However, it is crucial to apply heat in a controlled manner and be aware of the solvent's boiling point and the compound's thermal stability, which is generally high for perylene derivatives.[1]
Q4: Which non-polar solvents are recommended, and are there any to avoid?
The choice of solvent is critical. While this compound is intended for use in non-polar environments, not all non-polar solvents are equally effective. Aromatic solvents tend to be better than aliphatic ones due to favorable π-π interactions between the solvent and the perylene core.
Table 1: Solvent Selection Guide for this compound
| Solvent Class | Examples | Expected Solubility | Notes |
| Aromatic | Toluene, Xylene | Slight to moderate.[1] | Often the best starting point for non-polar systems. Solubility can be significantly improved with gentle heating. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Good | Perylene derivatives often show good solubility in these solvents.[6] Can be used as the primary solvent or as an effective co-solvent. |
| Oil-Based | Mineral Oil, Silicone Oil | Good.[1] | The compound is described as oil-soluble, making these suitable for specific lubricant or formulation applications. Viscosity can be a factor in dissolution rate. |
| Aliphatic | Hexane, Cyclohexane, Decane | Poor to very low | These solvents generally lack the specific interactions required to effectively solvate the large aromatic core and are less effective than aromatic or chlorinated solvents.[4] |
| Highly Polar | Water, Ethanol, Methanol | Insoluble | The hydrophobic perylene core and isobutyl groups make the compound immiscible with highly polar and protic solvents.[1] |
Q5: Can I use a co-solvent to improve solubility? If so, how?
Yes, using a co-solvent is a powerful technique.[7][8] A co-solvent is a secondary, miscible solvent added in a small quantity to the primary (bulk) solvent to enhance solubility. It works by disrupting the solute-solute interactions (aggregation) and improving the overall solvating power of the solvent system. For a bulk non-polar solvent like decane or toluene, adding 1-10% (v/v) of a solvent like dichloromethane or chloroform can significantly improve the solubility of this compound.
References
- 1. Diisobutyl perylene-3,9-dicarboxylate | 2744-50-5 | Benchchem [benchchem.com]
- 2. scbt.com [scbt.com]
- 3. This compound | C30H28O4 | CID 71433251 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Solvent and substituent effects on aggregation constants of perylene bisimide π-stacks – a linear free energy relationship analysis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Solvent-dependent self-assembly of N -annulated perylene diimides. From dimers to supramolecular polymers - Chemical Science (RSC Publishing) DOI:10.1039/D3SC03372D [pubs.rsc.org]
- 6. Frontiers | Simple Perylene Diimide Cyclohexane Derivative With Combined CPL and TPA Properties [frontiersin.org]
- 7. longdom.org [longdom.org]
- 8. czasopisma.umlub.pl [czasopisma.umlub.pl]
Optimizing column chromatography protocols for Diisobutyl Perylenedicarboxylate purification.
Technical Support Center: Diisobutyl Perylenedicarboxylate Purification
This guide provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting advice, and frequently asked questions for the column chromatography purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying this compound?
A1: The primary challenges stem from the compound's molecular structure. This compound is a large, planar, and relatively nonpolar molecule. This can lead to:
-
Low Solubility: Limited solubility in common, less polar chromatography solvents can make sample loading difficult.
-
Strong Aggregation: Perylene derivatives are known for strong π-π stacking interactions, which can cause aggregation. This aggregation can lead to poor separation, band tailing, or even irreversible adsorption onto the stationary phase.[1][2]
-
Mixture of Isomers: The product may be a mixture of regioisomers (e.g., 3,9- and 1,2-isomers), which can have very similar polarities, making them difficult to separate from one another.[3][4]
Q2: What is the recommended stationary phase for this type of purification?
A2: Standard silica gel (SiO₂) is the most common and cost-effective choice for the normal-phase chromatography of perylene derivatives. For compounds that are particularly stubborn, alumina (Al₂O₃) or modified silica phases (like diol-bonded silica) can offer different selectivity.[5][6] Reversed-phase chromatography (e.g., using C18-bonded silica) is generally less common for the primary purification of these compounds unless they have been functionalized to be more water-soluble.
Q3: How do I choose an appropriate mobile phase (solvent system)?
A3: The choice of mobile phase is critical and often requires preliminary analysis by Thin-Layer Chromatography (TLC). The goal is to find a solvent system that provides a retention factor (Rƒ) of approximately 0.2-0.4 for the desired compound.
-
For Nonpolar Compounds: Start with a low-polarity system like Hexane/Dichloromethane or Toluene/Hexane.[7]
-
For Moderately Polar Compounds: A standard system like Ethyl Acetate/Hexane is often effective.[7]
-
Gradient Elution: A solvent gradient (gradually increasing the polarity of the mobile phase during the run) is highly recommended to effectively separate the desired product from both less polar and more polar impurities.
Troubleshooting Guide
Issue 1: The compound will not move off the baseline (Rƒ = 0).
-
Question: My compound is stuck at the top of the column and won't elute, even with my chosen solvent system. What should I do?
-
Answer: This indicates that the mobile phase is not polar enough to displace the compound from the stationary phase.
-
Increase Solvent Polarity: Gradually increase the percentage of the more polar solvent in your mobile phase. For example, if you are using 10% Ethyl Acetate in Hexane, try increasing it to 20%, 30%, or even higher.
-
Change Solvents: If increasing the proportion of your polar solvent isn't working or requires an impractically high percentage (>50%), consider switching to a stronger polar solvent. For example, replace Ethyl Acetate with Dichloromethane or a small percentage of Methanol (up to 5-10% in Dichloromethane).[7] Be cautious, as adding too much methanol can sometimes dissolve the silica gel.[7]
-
Check for Insolubility: The compound may have precipitated at the top of the column. Ensure your sample is fully dissolved in the loading solvent before applying it to the column.
-
Issue 2: Poor separation between the product and impurities (overlapping bands).
-
Question: I see multiple compounds eluting together, and I can't get pure fractions of my product. How can I improve the resolution?
-
Answer: Poor resolution is a common problem that can be addressed by optimizing several parameters.[8]
-
Optimize the Mobile Phase: This is the most impactful variable. Use TLC to test various solvent systems with different selectivities (e.g., Ether/Hexane vs. Ethyl Acetate/Hexane vs. Dichloromethane/Hexane). Aim for a larger difference in Rƒ values between your product and the impurities.
-
Use a Slower Flow Rate: Reducing the flow rate gives the molecules more time to equilibrate between the stationary and mobile phases, which can significantly improve separation.[5][9]
-
Increase the Column Length: A longer column provides more surface area for interactions, leading to better separation.[5] Doubling the column length can help, but will also increase the run time.
-
Check for Overloading: Loading too much sample onto the column is a common cause of poor separation.[5] As a rule of thumb, use a sample-to-silica mass ratio of 1:50 to 1:100 for difficult separations.
-
Issue 3: Streaking or "tailing" of the compound band.
-
Question: My compound's band is not sharp and leaves a long "tail" as it moves down the column. Why is this happening?
-
Answer: Tailing can be caused by several factors:
-
Sample Overloading: The most common cause. Reduce the amount of crude material loaded onto the column.
-
Inappropriate Solvent for Loading: If the sample is loaded in a solvent that is too strong (too polar), it can disrupt the top of the column and cause band broadening. Try to dissolve the sample in a minimal amount of a less polar solvent or the mobile phase itself.
-
Compound Aggregation: Perylene compounds can aggregate on the silica surface. Sometimes, adding a small amount of a more polar, coordinating solvent (like a few drops of pyridine or triethylamine for basic compounds, or acetic acid for acidic impurities) to the mobile phase can disrupt these interactions and improve peak shape.
-
Poorly Packed Column: Channels or gaps in the stationary phase will ruin separation.[5] Ensure the column is packed uniformly without any air bubbles.
-
Troubleshooting Decision Tree
This diagram outlines a logical workflow for diagnosing and solving common column chromatography issues.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. This compound | C30H28O4 | CID 71433251 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. youtube.com [youtube.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Chromatography [chem.rochester.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
Strategies to prevent aggregation of perylene derivatives in solution and thin films.
This guide provides researchers, scientists, and drug development professionals with strategies to prevent the aggregation of perylene derivatives in solution and thin films.
Frequently Asked Questions (FAQs)
Q1: What are the common signs of perylene derivative aggregation in solution?
A1: Aggregation of perylene derivatives in solution can be identified through several key observational and spectroscopic changes:
-
Visual Changes: A noticeable change in the color of the solution is a primary indicator. Often, a solution of monomeric perylene derivatives will have a distinct color (e.g., bright red or yellow) that may shift or become less intense upon aggregation. In severe cases, precipitation or the formation of a colloidal suspension may occur.
-
UV-Vis Absorption Spectroscopy: The absorption spectrum of an aggregated perylene derivative is distinctly different from its monomeric form. Typically, you will observe a loss of the fine vibronic structure characteristic of the monomer. The formation of face-to-face stacks (H-aggregates) usually results in a blue-shift of the main absorption band and a decrease in the intensity of the 0-0 vibronic transition relative to the 0-1 transition. Head-to-tail stacks (J-aggregates) typically cause a red-shift.[1]
-
Fluorescence Spectroscopy: A dramatic decrease in fluorescence intensity, known as aggregation-caused quenching (ACQ), is a very common sign, particularly for H-aggregates. The emission spectrum may also shift, and in some cases, a new, broad, and red-shifted emission band corresponding to an excimer may appear.
Q2: What causes perylene derivatives to aggregate?
A2: Perylene derivatives have a large, flat, aromatic core that creates strong π-π stacking interactions, which is the primary driving force for aggregation.[2] Several factors influence this process:
-
Concentration: Above a certain critical concentration, the likelihood of intermolecular interactions increases, leading to aggregation.
-
Solvent: Poor solvents that do not favorably interact with the perylene core will promote aggregation to minimize the contact between the solute and the solvent (solvophobic effect).[3]
-
Molecular Structure: The absence of bulky functional groups allows the planar cores to approach each other closely, facilitating strong π-π stacking.
-
Temperature: Temperature can have a complex effect. Generally, increasing the temperature can provide enough kinetic energy to break up aggregates, but in some cases involving hydrophobic effects, aggregation can be entropically driven and favored at higher temperatures.[4]
Q3: How can I prevent aggregation by modifying the molecular structure?
A3: The most effective strategy is to introduce steric hindrance to prevent the planar perylene cores from stacking. This is achieved through chemical synthesis by attaching bulky substituents at two main locations:
-
Imide Positions (N,N'): Attaching bulky groups to the imide nitrogen atoms is a common and effective method. Substituents like 2,6-diisopropylphenyl are so bulky that they can completely prevent aggregation even at high concentrations.[5] Branched alkyl chains (e.g., nonyldecyl) are more effective at preventing aggregation than linear alkyl chains (e.g., dodecyl).[6]
-
Bay Positions (1, 6, 7, 12): Substitution at the "bay area" of the perylene core creates significant steric crowding and can twist the aromatic plane, further inhibiting face-to-face stacking.
Q4: How does the choice of solvent affect aggregation?
A4: The solvent plays a critical role in the aggregation process. Perylene bisimide (PBI) aggregation is typically strongest in nonpolar aliphatic solvents (like hexane) and polar alcoholic solvents, while being weakest in solvents like dichloromethane and chloroform.[3] In nonpolar solvents, aggregation is driven by electrostatic interactions, whereas in protic and polar solvents, it is dominated by solvophobic interactions.[3] The hydrophobic effect in water leads to particularly strong aggregation.[3] To prevent aggregation, choose a "good" solvent that can effectively solvate the perylene core, such as chloroform or dichloromethane.
Troubleshooting Guides
Issue 1: Unexpected Precipitation or Color Change in Solution
You've dissolved your perylene derivative, but the solution has changed color, the fluorescence has vanished, and/or a precipitate has formed.
| Possible Cause | Suggested Solution |
| Concentration is too high. | Dilute the solution significantly. Aggregation is a concentration-dependent equilibrium. |
| Poor solvent choice. | Change to a better solvent. Chloroform is often effective at dissolving PDI monomers. Refer to the solvent data table below for guidance.[3][5] |
| Temperature change. | Gently warm the solution. This may provide enough energy to break up the aggregates. Note that this is not always effective. |
| Hydrophobic effect. | If using a mixed solvent system (e.g., THF/water), reduce the fraction of the poor solvent (water).[1] |
Issue 2: Poor Quality Thin Films (Cracks, Large Crystals, Inconsistent Coverage)
You are trying to create a thin film by spin-coating or drop-casting, but the resulting film has poor morphology, which is detrimental to device performance.
| Possible Cause | Suggested Solution |
| Rapid aggregation during solvent evaporation. | Use a host polymer matrix (e.g., polystyrene) to disperse the perylene derivative, physically separating the molecules. |
| Uncontrolled crystallization. | Use solvent additives. Small amounts of high-boiling point additives like 1,8-diiodooctane (DIO) can slow down the drying process, allowing for more ordered film formation and preventing large-scale aggregation. |
| Inherent molecular design. | The molecule may be too prone to aggregation. Re-evaluate the molecular design and consider synthesizing a derivative with bulkier side chains to reduce crystallinity.[3] |
| Deposition method. | Try a different deposition technique. For example, vapor deposition or layer-by-layer assembly can provide more control over film morphology compared to spin-coating.[7] |
Quantitative Data on Aggregation
Table 1: Effect of Solvent on Perylene Bisimide (PBI) Aggregation
The following table summarizes the Gibbs free energy of aggregation (ΔG°) for a PBI with 3,4,5-tridodecyloxyphenyl substituents in various solvents, illustrating the significant impact of the solvent environment on the propensity to aggregate. More negative values indicate stronger aggregation.
| Solvent | Polarity (ET(30)) | ΔG° (kJ mol⁻¹) | Aggregation Strength |
| n-Hexane | 31.0 | -28.9 | Very Strong |
| Dichloromethane | 40.7 | -14.2 | Weak |
| Chloroform | 39.1 | -16.0 | Weak |
| Tetrahydrofuran (THF) | 37.4 | -19.0 | Moderate |
| Acetonitrile | 45.6 | -21.0 | Moderate-Strong |
| Methanol | 55.4 | -25.0 | Strong |
| Water | 63.1 | >-30 | Very Strong (Hydrophobic Effect) |
| (Data adapted from Würthner et al., Org. Biomol. Chem., 2012)[3] |
Table 2: Effect of Side-Chain Structure on Fluorescence Quantum Yield (ΦF) of PDI Aggregates
This table shows how increasing the length and branching of alkyl side chains at the imide positions can lead to higher fluorescence quantum yields in the aggregated state in water:methanol mixtures, which is attributed to an increase in structural disorder that disrupts quenching pathways.[8][9]
| PDI Derivative (Side Chain) | Aggregate ΦF (max) | Monomer Lifetime (ns) | Aggregate Lifetime (ns) |
| B2 (Shortest branched chain) | 0.04 | 4.8 | < 1 |
| B5 | - | 4.8 | < 1 |
| B9 | - | 4.8 | < 1 |
| B13 (Longest branched chain) | 0.20 | 4.8 | 21.2 |
| (Data adapted from Szarko et al., ChemPhysChem, 2017)[8][9] |
Table 3: Impact of Side-Chain Engineering on Thin-Film Morphology and Device Performance
The structure of side chains dramatically influences the solid-state packing and morphology of thin films, which in turn affects performance in electronic devices like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
| PDI Derivative (Side Chain) | Thin-Film Morphology | Charge Carrier Mobility (cm² V⁻¹ s⁻¹) |
| Linear SPDI | Long-range ordered crystalline columns | No significant signal detected |
| Dendronized SPDI (longer alkyl chains) | 3D-ordered crystalline structure | 3.5 x 10⁻³ |
| PDI with undecane chains | H-aggregated, closely packed | - |
| PDI with diisopropylphenyl chains | Weaker interaction, head-to-tail preferred | - |
| (Data compiled from multiple sources) |
Experimental Protocols
Protocol 1: Detecting Aggregation using UV-Vis Spectroscopy
This protocol describes a standard method to determine if a perylene derivative is aggregating in solution.
-
Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 10⁻³ M) of the perylene derivative in a "good" solvent where it is known to be monomeric (e.g., chloroform).
-
Serial Dilution: Perform a serial dilution of the stock solution to create a range of concentrations from ~10⁻⁴ M down to 10⁻⁷ M.
-
Spectrum Acquisition:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Use matched quartz cuvettes with a 1 cm path length.
-
Record the absorption spectrum for each concentration, starting from the most dilute sample.
-
-
Data Analysis:
-
Normalize the spectra at a wavelength where aggregation has minimal effect, or by the concentration.
-
Check for Beer-Lambert Law Deviations: Plot absorbance at the λ_max of the monomer versus concentration. A non-linear plot is a strong indication of aggregation.
-
Analyze Spectral Shape: Compare the spectra. Look for:
-
A decrease in the ratio of the 0-0 to 0-1 vibronic peaks (a hallmark of H-aggregation).
-
A blue or red shift in the absorption maxima.
-
Broadening of the spectral features and loss of vibronic fine structure.
-
-
Protocol 2: Preparing a Non-Aggregated Thin Film by Spin-Coating
This protocol provides a general method for fabricating a thin film with reduced aggregation by using a polymer host matrix.
-
Solution Preparation:
-
Prepare a solution of a host polymer (e.g., polystyrene, PS) in a suitable solvent (e.g., toluene) at a concentration of 10-20 mg/mL.
-
Prepare a separate, dilute solution of your perylene derivative in the same solvent (e.g., 0.1-1 mg/mL).
-
Create a blend solution by mixing the polymer and perylene solutions. A typical weight ratio is 1-5% of the perylene derivative relative to the polymer.
-
-
Substrate Cleaning: Thoroughly clean your substrate (e.g., glass, silicon wafer) using a sequence of sonication in detergent, deionized water, acetone, and isopropanol. Dry the substrate with a stream of nitrogen.
-
Spin-Coating:
-
Place the substrate on the spin-coater chuck.
-
Dispense a small amount of the blend solution onto the center of the substrate.
-
Spin the substrate at a typical speed of 1000-3000 rpm for 30-60 seconds. The exact parameters will depend on the desired film thickness and solution viscosity.
-
-
Annealing (Optional): Transfer the coated substrate to a hotplate in a controlled atmosphere (e.g., a glovebox) and anneal at a temperature below the glass transition temperature of the polymer (e.g., 80-120 °C) for several minutes. This can improve film quality but may also induce aggregation if not optimized.
-
Characterization: Analyze the film using atomic force microscopy (AFM) to assess surface morphology and UV-Vis/fluorescence spectroscopy to check for signs of aggregation in the solid state.
Visualizations
Caption: Key strategies to mitigate perylene derivative aggregation.
Caption: A logical workflow for diagnosing and solving aggregation issues.
Caption: How bulky side groups prevent close approach and aggregation.
References
- 1. Reversible J- to H-aggregate transformation in thin films of a perylenebisimide organogelator - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/C4TC02444C [pubs.rsc.org]
- 2. Electron Transport in Soft-Crystalline Thin Films of Perylene Diimide Substituted with Swallow-Tail Terminal Alkyl Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Crystalline assembly of perylene in metal-organic framework thin film: J-aggregate or excimer? Insight into the electronic structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effect of side-chain substituents on self-assembly of perylene diimide molecules: morphology control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Self-Assembly Behavior, Aggregation Structure, and the Charge Carrier Transport Properties of S-Heterocyclic Annulated Perylene Diimide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Investigating Fluorescence Quenching in Diisobutyl Perylenedicarboxylate Systems
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Diisobutyl Perylenedicarboxylate fluorescence quenching systems.
Frequently Asked Questions (FAQs)
Q1: What are the primary fluorescence quenching mechanisms observed in perylenedicarboxylate systems?
A1: Perylenedicarboxylate systems, including this compound, can exhibit several fluorescence quenching mechanisms. The most common are:
-
Dynamic (Collisional) Quenching: This occurs when the excited fluorophore collides with a quencher molecule, leading to non-radiative de-excitation.[1][2][] This process is diffusion-controlled, and its efficiency is dependent on the concentration of the quencher and the viscosity of the solvent.[2]
-
Static Quenching: This involves the formation of a non-fluorescent ground-state complex between the fluorophore and the quencher.[2][][4] This complex, upon excitation, returns to the ground state without emitting a photon.
-
Photoinduced Electron Transfer (PET): In donor-acceptor systems, an electron can be transferred from the excited perylenedicarboxylate to an acceptor molecule (or vice-versa), resulting in quenching of the fluorescence.[5][6][7]
-
Förster Resonance Energy Transfer (FRET): If the emission spectrum of the perylenedicarboxylate overlaps with the absorption spectrum of a suitable acceptor molecule in close proximity (typically 1-10 nm), non-radiative energy transfer can occur, leading to quenching.
-
Aggregation-Caused Quenching (ACQ): Due to their planar aromatic structure, perylenedicarboxylates can form aggregates in solution or in the solid state, which often leads to fluorescence quenching due to intermolecular interactions.[8][9]
Q2: How can I distinguish between static and dynamic quenching in my experiments?
A2: Distinguishing between static and dynamic quenching is crucial for understanding the interaction between your this compound and the quencher. Here are two primary methods:
-
Fluorescence Lifetime Measurements: Dynamic quenching affects the excited state of the fluorophore, leading to a decrease in the fluorescence lifetime as the quencher concentration increases.[1] In contrast, static quenching does not alter the fluorescence lifetime of the uncomplexed fluorophore, as it only reduces the population of excitable molecules.[2]
-
Temperature-Dependence Studies: Dynamic quenching rates increase with temperature due to higher diffusion rates and collision frequencies.[2] Conversely, static quenching constants often decrease at higher temperatures as the stability of the ground-state complex is typically reduced.[2][10]
Q3: What is the Stern-Volmer equation and how is it used to analyze quenching data?
A3: The Stern-Volmer equation is a mathematical relationship that describes the extent of fluorescence quenching.[1] It is expressed as:
I0 / I = 1 + KSV[Q]
or for dynamic quenching, also as:
τ0 / τ = 1 + kqτ0[Q]
Where:
-
I0 and τ0 are the fluorescence intensity and lifetime in the absence of the quencher, respectively.
-
I and τ are the fluorescence intensity and lifetime in the presence of the quencher, respectively.
-
[Q] is the quencher concentration.
-
KSV is the Stern-Volmer quenching constant, which is a measure of the quenching efficiency.
-
kq is the bimolecular quenching rate constant.
By plotting I0/I (or τ0/τ) versus [Q], a linear relationship is often observed for a single type of quenching mechanism, and the slope yields the Stern-Volmer constant.[1] Deviations from linearity can indicate the presence of combined static and dynamic quenching or other complex interactions.[11]
Q4: What are some common quenchers for perylenedicarboxylate fluorescence?
A4: A variety of molecules can act as quenchers for perylenedicarboxylates, depending on the quenching mechanism:
-
Electron Acceptors/Donors: For PET quenching, molecules with suitable redox potentials, such as aromatic amines, quinones, or fullerenes, can act as quenchers.[5][7]
-
Heavy Atoms: Halogenated compounds (e.g., iodide ions) can induce quenching through the heavy-atom effect, which enhances intersystem crossing to the triplet state.
-
Molecular Oxygen: O₂ is a well-known collisional quencher for many fluorophores.
-
Metal Ions: Certain metal ions can act as quenchers through various mechanisms, including electron transfer and complex formation.[]
Troubleshooting Guide
| Issue | Possible Causes | Recommended Solutions |
| Low or No Fluorescence Signal | 1. Incorrect excitation or emission wavelength settings. 2. Sample concentration is too low. 3. Inner filter effect due to high sample concentration. 4. Photobleaching of the sample. 5. Instrument malfunction (e.g., lamp off, detector issue). | 1. Verify the absorption and emission maxima of your this compound sample and set the instrument accordingly. 2. Prepare a more concentrated sample. 3. Dilute the sample. The absorbance at the excitation wavelength should generally be below 0.1 to avoid inner filter effects.[13] 4. Minimize light exposure to the sample. Use neutral density filters to reduce excitation intensity. 5. Check the instrument status, including the lamp and detector settings. |
| Distorted or Unexpected Spectral Shape | 1. Presence of impurities or degradation products. 2. Inner filter effect distorting the emission spectrum. 3. Raman scattering from the solvent. 4. Second-order effects from the monochromator. | 1. Check the purity of your this compound and solvents. 2. Dilute the sample to ensure the absorbance at the excitation wavelength is low. 3. The Raman peak of the solvent will appear at a constant energy shift from the excitation wavelength. Change the excitation wavelength to see if the peak shifts accordingly. 4. Ensure that appropriate optical filters are in place to block stray light and second-order diffraction.[2] |
| Non-linear Stern-Volmer Plot | 1. Combination of static and dynamic quenching. 2. Ground-state complex formation with a different stoichiometry. 3. Inner filter effect at high quencher concentrations. 4. The quencher absorbs at the excitation or emission wavelength. | 1. Perform fluorescence lifetime measurements to dissect the contributions of each mechanism. An upward curving plot can suggest combined quenching.[1] 2. Analyze the data using modified Stern-Volmer models that account for complex formation. 3. Correct the fluorescence intensity data for inner filter effects. 4. Measure the absorbance spectrum of the quencher at the concentrations used and apply corrections to the fluorescence data if necessary. |
| Fluorescence Intensity Drifts Over Time | 1. Photobleaching of the fluorophore. 2. Temperature fluctuations affecting quenching efficiency. 3. Sample evaporation. 4. Lamp intensity fluctuations. | 1. Reduce excitation light intensity or exposure time. Check for sample degradation. 2. Use a temperature-controlled cuvette holder to maintain a constant temperature. 3. Keep the cuvette capped during measurements. 4. Allow the instrument lamp to warm up and stabilize before starting measurements. Monitor the lamp output if possible. |
Data Presentation
Table 1: Example Photophysical Data for Perylene Derivatives in Various Solvents
| Solvent | Refractive Index (n) | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Fluorescence Quantum Yield (Φf) | Fluorescence Lifetime (τf, ns) |
| Cyclohexane | 1.426 | ~430 | ~450 | 0.94 | 4.5 |
| Toluene | 1.496 | ~435 | ~455 | 0.88 | 4.2 |
| Dichloromethane | 1.424 | ~440 | ~460 | 0.75 | 3.9 |
| Acetonitrile | 1.344 | ~438 | ~458 | 0.65 | 3.5 |
| Methanol | 1.329 | ~436 | ~456 | 0.66 | 3.6 |
Note: This table presents typical data for perylene systems and should be used as a reference. Actual values for this compound may vary and should be determined experimentally.
Table 2: Example Stern-Volmer Analysis Data for this compound with a Generic Quencher
| Quencher Conc. [Q] (M) | Fluorescence Intensity (I) | I0/I | Fluorescence Lifetime (τ) (ns) | τ0/τ |
| 0.00 | 1.00 | 1.00 | 4.20 | 1.00 |
| 0.01 | 0.85 | 1.18 | 3.57 | 1.18 |
| 0.02 | 0.74 | 1.35 | 3.11 | 1.35 |
| 0.03 | 0.65 | 1.54 | 2.73 | 1.54 |
| 0.04 | 0.58 | 1.72 | 2.44 | 1.72 |
| 0.05 | 0.52 | 1.92 | 2.19 | 1.92 |
This table provides a template for organizing experimental data for Stern-Volmer analysis.
Experimental Protocols
Protocol for Steady-State Fluorescence Spectroscopy
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., toluene, cyclohexane).
-
Prepare a series of solutions with a constant concentration of this compound and varying concentrations of the quencher.
-
Ensure the absorbance of the this compound at the excitation wavelength is below 0.1 to minimize inner filter effects.
-
-
Instrument Setup:
-
Turn on the fluorescence spectrometer and allow the lamp to stabilize (typically 30 minutes).
-
Set the excitation wavelength to the absorption maximum of this compound.
-
Set the emission wavelength range to cover the expected fluorescence spectrum (e.g., 450-700 nm).
-
Optimize the excitation and emission slit widths to maximize signal while maintaining spectral resolution and avoiding detector saturation.
-
-
Data Acquisition:
-
Record the fluorescence spectrum of the solvent blank.
-
Record the fluorescence spectrum of the this compound solution without the quencher (I0).
-
Record the fluorescence spectra for each of the solutions containing different concentrations of the quencher (I).
-
Subtract the solvent blank from each spectrum.
-
Integrate the area under the fluorescence emission curve for each concentration to obtain the fluorescence intensity.
-
Protocol for Fluorescence Lifetime Measurement
-
Sample Preparation:
-
Prepare samples as described in the steady-state protocol.
-
-
Instrument Setup (Time-Correlated Single Photon Counting - TCSPC):
-
Use a pulsed light source (e.g., laser diode, LED) with a wavelength at the absorption maximum of the fluorophore.
-
Set the emission monochromator to the fluorescence maximum.
-
Calibrate the instrument by measuring the instrument response function (IRF) using a scattering solution (e.g., Ludox).
-
-
Data Acquisition:
-
Measure the fluorescence decay curve for the this compound solution without the quencher (τ0).
-
Measure the fluorescence decay curves for each of the solutions with varying quencher concentrations (τ).
-
Analyze the decay curves using appropriate fitting software (e.g., deconvolution with the IRF) to determine the fluorescence lifetimes.
-
Protocol for Fluorescence Quantum Yield Determination (Relative Method)
-
Select a Standard:
-
Choose a well-characterized fluorescence standard with a known quantum yield and absorption/emission in a similar spectral range as this compound (e.g., quinine sulfate in 0.1 M H₂SO₄, Φf = 0.54).
-
-
Sample Preparation:
-
Prepare a series of dilute solutions of both the standard and the this compound sample with absorbances at the excitation wavelength ranging from 0.01 to 0.1.
-
-
Data Acquisition:
-
Measure the absorbance of each solution at the chosen excitation wavelength.
-
Measure the fluorescence emission spectrum for each solution, ensuring the excitation wavelength is the same for both the sample and the standard.
-
Integrate the area under the emission spectra.
-
-
Calculation:
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.
-
Calculate the quantum yield of the sample (Φsample) using the following equation:
Φsample = Φstandard * (Slopesample / Slopestandard) * (nsample² / nstandard²)
Where:
-
Φ is the quantum yield.
-
Slope is the gradient from the plot of integrated fluorescence intensity vs. absorbance.
-
n is the refractive index of the solvent.
-
Visualizations
Caption: General process of fluorescence excitation and quenching.
Caption: Comparison of dynamic and static fluorescence quenching pathways.
Caption: Workflow for a fluorescence quenching experiment.
References
- 1. edinst.com [edinst.com]
- 2. diverdi.colostate.edu [diverdi.colostate.edu]
- 4. What are the differences between static quenching and dynamic quenching? | AAT Bioquest [aatbio.com]
- 5. researchgate.net [researchgate.net]
- 6. Photoinduced Electron Transfer in Organized Assemblies—Case Studies [mdpi.com]
- 7. Efficient Electron Transfer Driven by Excited-State Structural Relaxation in Corrole–Perylenedimiide Dyad - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reducing aggregation caused quenching effect through co-assembly of PAH chromophores and molecular barriers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Aggregation caused quenching to aggregation induced emission transformation: a precise tuning based on BN-doped polycyclic aromatic hydrocarbons toward subcellular organelle specific imaging - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 13. chem.uzh.ch [chem.uzh.ch]
Optimal annealing conditions for Diisobutyl Perylenedicarboxylate films to improve device performance.
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) regarding the optimal annealing conditions for Diisobutyl Perylenedicarboxylate (DIB-PDC) films to enhance device performance. The following sections offer detailed experimental considerations and starting points for both thermal and solvent vapor annealing techniques.
Frequently Asked Questions (FAQs)
Q1: Why is annealing DIB-PDC films necessary for good device performance?
Annealing is a critical post-deposition step that provides the necessary energy for DIB-PDC molecules to self-organize into a more ordered crystalline structure. As-deposited films, particularly those with branched side chains like the diisobutyl groups on DIB-PDC, can be amorphous or have small, poorly connected crystalline domains. Annealing improves molecular packing and film morphology, which is crucial for efficient charge transport and, consequently, enhanced device performance.[1]
Q2: What are the primary annealing methods for DIB-PDC films?
The two main techniques used are thermal annealing and solvent vapor annealing (SVA). Thermal annealing involves heating the film to a specific temperature for a set duration, while SVA exposes the film to a saturated solvent vapor atmosphere. Both methods aim to increase molecular mobility to improve crystallinity.
Q3: How does the branched isobutyl side chain on DIB-PDC affect the annealing process?
The branched nature of the isobutyl groups can lead to a more disordered film during initial deposition from solution. However, this initial disorder can be advantageous. Post-deposition thermal annealing can effectively transition these metastable disordered films into a well-ordered state, which can lead to enhanced charge transport properties.[1]
Q4: What are the typical performance improvements expected after optimizing annealing?
Properly annealed DIB-PDC films should exhibit improved charge carrier mobility, a higher on/off current ratio, and a lower threshold voltage in organic field-effect transistors (OFETs). In the context of organic photovoltaics, optimized annealing can lead to better film homogenization and improved power conversion efficiency.[2]
Troubleshooting Guide
Issue 1: Low Charge Carrier Mobility in OFETs
Possible Cause: Poor crystallinity and molecular packing in the DIB-PDC film.
Solutions:
-
Thermal Annealing: For related perylene diimides with branched side chains, thermal annealing has been shown to induce a more ordered "soft-crystalline" mesophase, which significantly boosts charge transport.[3]
-
Starting Point: Anneal the DIB-PDC film at 110°C for 60 minutes in an inert atmosphere (e.g., a nitrogen-filled glovebox).[3] This is a good starting parameter based on studies of similar PDI derivatives.
-
Troubleshooting: If mobility does not improve, consider a systematic variation of the annealing temperature (e.g., in 10°C increments from 90°C to 130°C) and time (e.g., 30, 60, and 90 minutes) to find the optimal conditions for DIB-PDC.
-
-
Solvent Vapor Annealing (SVA): SVA can improve molecular packing and homogenize the film surface.
-
Solvent Selection: Choose a solvent that can swell the DIB-PDC film. Chloroform and other chlorinated solvents are often effective for perylene derivatives.
-
Procedure: Expose the film to a saturated solvent vapor for a short duration.
-
Starting Point: Based on similar PDI systems, an exposure time of 3-10 minutes is a reasonable starting point.[2]
-
Troubleshooting: If films become too rough or dewet, reduce the exposure time or use a less aggressive solvent.
-
Issue 2: High "Off" Currents or Low On/Off Ratio
Possible Cause: Residual solvent from the deposition process or suboptimal film morphology leading to leakage currents.
Solutions:
-
Pre-Annealing Bake: Before the main annealing step, a gentle bake at a lower temperature (e.g., 60-80°C) for 10-15 minutes can help remove residual solvent from the film.
-
Optimized Thermal Annealing: A well-ordered crystalline film will generally have a lower density of trap states and leakage pathways. Systematically optimize the thermal annealing temperature and time as described in Issue 1.
Issue 3: Poor Film Homogeneity and Surface Roughness
Possible Cause: Aggregation of DIB-PDC molecules during film deposition or dewetting during annealing.
Solutions:
-
Solvent Vapor Annealing (SVA): SVA is particularly effective at improving the homogenization of acceptor domains within a film.[2] It can lead to a flattened surface morphology, which is beneficial for device interfaces.[2]
-
Experiment: Expose the film to solvent vapor and monitor the surface morphology using Atomic Force Microscopy (AFM) to find the optimal exposure time that reduces roughness without causing excessive aggregation.
-
-
Melt-Processing: For some perylene diimides, a solvent-free melt-processing approach can yield well-defined polycrystalline films.[3] This involves heating the material above its melting point and then carefully controlling the cooling process.
Data Presentation
Table 1: Starting Parameters for Thermal Annealing of DIB-PDC Films (Based on Analogs)
| Parameter | Recommended Starting Value | Range for Optimization | Atmosphere | Expected Outcome | Reference |
| Temperature | 110 °C | 90 - 130 °C | Inert (e.g., N₂) | Improved crystallinity and charge mobility | [3] |
| Time | 60 minutes | 30 - 90 minutes | Inert (e.g., N₂) | Enhanced molecular ordering | [3] |
Table 2: Starting Parameters for Solvent Vapor Annealing of DIB-PDC Films (Based on Analogs)
| Parameter | Recommended Starting Value | Range for Optimization | Common Solvents | Expected Outcome | Reference |
| Exposure Time | 3 - 10 minutes | 1 - 20 minutes | Chloroform, Dichloromethane | Improved film homogeneity, reduced roughness | [2] |
Experimental Protocols
Methodology 1: Thermal Annealing of Spin-Coated DIB-PDC Films
-
Film Deposition: Prepare a solution of DIB-PDC in a suitable solvent (e.g., chloroform) at a concentration of 1-5 mg/mL. Spin-coat the solution onto the desired substrate.
-
Pre-Bake (Optional): Place the substrate on a hotplate at 70°C for 10 minutes to remove residual solvent.
-
Annealing: Transfer the substrate to a pre-heated hotplate inside a nitrogen-filled glovebox. Anneal at the desired temperature (e.g., 110°C) for the specified time (e.g., 60 minutes).[3]
-
Cooling: Allow the substrate to cool down to room temperature slowly within the glovebox before proceeding with device fabrication.
Methodology 2: Solvent Vapor Annealing of DIB-PDC Films
-
Film Deposition: Deposit the DIB-PDC film as described in Methodology 1.
-
SVA Chamber Setup: Place the substrate in a sealed chamber (e.g., a petri dish with a lid). In a separate container within the chamber, place a small amount of the chosen solvent (e.g., chloroform).
-
Exposure: Seal the chamber and allow the solvent vapor to saturate the atmosphere. Expose the film for the desired duration (e.g., 5 minutes).
-
Drying: Remove the substrate from the chamber and allow it to dry completely in a fume hood or under a gentle stream of nitrogen.
Visualizations
Caption: Experimental workflow for DIB-PDC device fabrication.
Caption: Troubleshooting logic for DIB-PDC film issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of solvent vapor annealing on the optical properties and surface adhesion of conjugated D : A thin films - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. Electron Transport in Soft-Crystalline Thin Films of Perylene Diimide Substituted with Swallow-Tail Terminal Alkyl Chains - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low yields in Diisobutyl Perylenedicarboxylate esterification reactions.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in Diisobutyl Perylenedicarboxylate esterification reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
The most common method for synthesizing this compound is through the acid-catalyzed Fischer-Speier esterification of perylene-3,9-dicarboxylic acid with isobutanol.[1] This reaction is reversible, and to drive the equilibrium towards the formation of the ester, it is crucial to remove the water produced during the reaction.[2]
Q2: What are the common catalysts used for this esterification?
Typically, strong Brønsted acids are used as catalysts. These include:
-
Sulfuric acid (H₂SO₄)
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p-Toluenesulfonic acid (TsOH)[1]
Lewis acids can also be employed in some esterification reactions.
Q3: What are the main causes of low yields in this reaction?
Low yields in the esterification of perylene-3,9-dicarboxylic acid can stem from several factors:
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Incomplete Reaction: Due to the reversible nature of the Fischer esterification, the reaction may not go to completion if water is not effectively removed.[2][3]
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Poor Solubility of Starting Material: Perylene-3,9-dicarboxylic acid has low solubility in many organic solvents, including isobutanol, which can limit the reaction rate.
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Side Reactions: Undesired side reactions can consume starting materials or lead to the formation of impurities that complicate purification and reduce the final yield.
-
Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or catalyst concentration can negatively impact the yield.
-
Purification Losses: The product may be lost during the workup and purification steps.
Q4: How can I improve the solubility of perylene-3,9-dicarboxylic acid?
Improving the solubility of the dicarboxylic acid is key to achieving a good reaction rate. Strategies include:
-
Use of a Co-solvent: While isobutanol is the reactant, a co-solvent in which the dicarboxylic acid has better solubility could be explored, although this may complicate purification.
-
High Reaction Temperatures: Running the reaction at reflux temperature of isobutanol (around 108 °C) can help increase the solubility of the starting material.
-
Vigorous Stirring: Ensuring the reaction mixture is well-agitated can help to keep the solid suspended and improve contact with the alcohol and catalyst.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
Issue 1: Low Conversion of Perylene-3,9-dicarboxylic Acid
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Insufficient Water Removal | The Fischer esterification is an equilibrium-limited reaction.[2][3] Use a Dean-Stark apparatus to azeotropically remove water as it is formed. Alternatively, molecular sieves can be added to the reaction mixture to absorb water. |
| Inadequate Catalyst Activity or Concentration | Ensure the acid catalyst is fresh and not deactivated. The concentration of the catalyst can be optimized; typically, a catalytic amount is sufficient. For a general Fischer esterification, using a 10-fold excess of the alcohol can drive the reaction to a 97% yield.[4] |
| Low Reaction Temperature | The reaction should be carried out at the reflux temperature of isobutanol to ensure a reasonable reaction rate. |
| Insufficient Reaction Time | Monitor the reaction progress using Thin Layer Chromatography (TLC). Perylene compounds are often fluorescent, which can aid in visualization. Continue refluxing until the starting material spot is no longer visible or its intensity remains constant over time. |
| Poor Solubility of Starting Material | As mentioned in the FAQs, ensure vigorous stirring and maintain the reaction at reflux. The formation of the monoester intermediate, which is generally more soluble, should help to gradually bring the starting material into the solution. |
Issue 2: Formation of Undesired Side Products
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Dehydration of Isobutanol | At high temperatures and in the presence of a strong acid catalyst, isobutanol can undergo dehydration to form isobutene. This can be minimized by carefully controlling the reaction temperature and not using an excessive amount of catalyst. |
| Ether Formation | Isobutanol can also react with itself to form diisobutyl ether under acidic conditions. This is generally a minor side product at the typical reflux temperatures of esterification. |
| Incomplete Esterification | The presence of the monoester of perylene-3,9-dicarboxylic acid is a common impurity if the reaction is not driven to completion. This can be addressed by extending the reaction time or improving water removal. |
| Decarboxylation | Although less common under these conditions, perylene dicarboxylic acids can be sensitive to high temperatures, potentially leading to some decarboxylation. Avoid excessively high temperatures or prolonged reaction times beyond what is necessary for complete conversion. |
Issue 3: Difficulty in Product Purification
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Presence of Unreacted Dicarboxylic Acid | Unreacted perylene-3,9-dicarboxylic acid is insoluble in most organic solvents. After the reaction, the crude product can be dissolved in a suitable solvent like dichloromethane or chloroform, and the unreacted acid can be removed by filtration. |
| Co-elution of Product and Byproducts during Chromatography | Column chromatography is a common method for purification.[5] The polarity of the eluent should be carefully optimized. A gradient elution, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or dichloromethane), can effectively separate the desired diester from the monoester and other impurities. |
| Residual Catalyst | After the reaction is complete, the mixture should be neutralized to remove the acid catalyst. Washing the organic layer with a saturated sodium bicarbonate solution is a standard procedure. |
Experimental Protocols
Protocol 1: Synthesis of 3,9-Perylenedicarboxylic Acid from Perylene-3,4,9,10-tetracarboxylic Dianhydride
This protocol is adapted from a patented procedure and provides a method to obtain the necessary precursor for the esterification reaction.
Reaction Scheme:
References
Analysis of the stability and degradation pathways of Diisobutyl Perylenedicarboxylate under UV light.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Diisobutyl Perylenedicarboxylate, focusing on its stability and degradation pathways under ultraviolet (UV) light.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental investigation of the UV stability of this compound.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No observable degradation of this compound. | - Inappropriate UV wavelength: The primary absorption of perylene derivatives is in the visible range, and the compound may have minimal absorption in the UV region of the lamp used. - Low UV lamp intensity: The photon flux may be insufficient to induce significant degradation within the experimental timeframe. - Solvent effects: The solvent may be quenching the excited state of the molecule or acting as an inner filter, absorbing the UV radiation before it reaches the compound. | - Verify the UV-Vis absorption spectrum of your this compound solution to ensure there is absorbance at the emission wavelength of your UV lamp. Consider using a lamp with a different wavelength output if necessary. - Measure the intensity of your UV lamp using a radiometer or actinometry. If the intensity is low, move the sample closer to the lamp or use a more powerful lamp. - Use a solvent that is transparent in the UV region of interest. Degassing the solvent can also be beneficial as dissolved oxygen can act as a quencher. |
| Rapid and uncontrolled degradation. | - High UV lamp intensity: Excessive photon flux can lead to very fast and complex degradation, making it difficult to study the primary pathways. - Presence of photosensitizers: Impurities in the solvent or the sample itself could be absorbing UV light and promoting the degradation of the target compound. | - Reduce the UV lamp intensity or increase the distance between the lamp and the sample. - Use high-purity solvents and purify the this compound sample if necessary. |
| Inconsistent or irreproducible results. | - Fluctuations in lamp intensity: The output of UV lamps can vary over time. - Temperature variations: Photochemical reaction rates can be temperature-dependent. - Inconsistent sample preparation: Variations in concentration or solvent purity can affect the results. | - Allow the UV lamp to warm up and stabilize before starting the experiment. Monitor the lamp output if possible. - Use a thermostated reaction vessel to maintain a constant temperature. - Ensure accurate and consistent preparation of all solutions. |
| Difficulty in identifying degradation products. | - Low concentration of products: The degradation products may be present at concentrations below the detection limit of the analytical method. - Complex mixture of products: Multiple degradation pathways can lead to a complex mixture that is difficult to separate and identify. | - Concentrate the sample after irradiation. - Use a combination of analytical techniques (e.g., HPLC-MS, GC-MS, NMR) to separate and identify the products. |
Frequently Asked Questions (FAQs)
Q1: What is the expected UV-Vis absorption profile of this compound?
A1: Perylene derivatives, including dicarboxylates, typically exhibit strong absorption in the visible region of the electromagnetic spectrum, with absorption maxima often found between 400 and 500 nm.[1] While the primary absorption is in the visible range, some perylene esters have been shown to have absorption bands in the UV region (e.g., 360-370 nm), which can lead to fluorescence in the visible range. It is crucial to measure the UV-Vis spectrum of your specific sample in the solvent you are using for your experiments to determine if it absorbs at the wavelength of your UV source.
Q2: What are the likely degradation pathways for this compound under UV light?
A2: While specific degradation pathways for this compound have not been extensively reported, based on studies of related perylene derivatives and aromatic esters, two main pathways can be proposed:
-
Photo-oxidation: In the presence of oxygen, the excited perylene core can generate reactive oxygen species (ROS), such as singlet oxygen, which can then attack the aromatic core or the ester side chains.[2][3] This can lead to the formation of hydroxylated or carbonylated derivatives and eventual ring-opening.
-
Photoreduction: In the absence of oxygen (anaerobic conditions), the excited perylene core can undergo reduction, especially in the presence of an electron donor.[2][3]
Additionally, the ester groups themselves can be susceptible to photochemical reactions, such as photo-Fries rearrangement or cleavage.
Q3: How can I monitor the degradation of this compound?
A3: The degradation can be monitored by periodically taking aliquots from the reaction mixture and analyzing them using the following techniques:
-
UV-Vis Spectroscopy: A decrease in the absorbance at the characteristic absorption maxima of this compound can indicate its degradation.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate the parent compound from its degradation products and quantify the decrease in its concentration over time.
-
Mass Spectrometry (MS): Coupled with HPLC or Gas Chromatography (GC), MS can help in the identification of the degradation products by providing information about their molecular weights and fragmentation patterns.
Q4: What are some common solvents for studying the photodegradation of this compound?
A4: The choice of solvent is critical. It should be transparent in the UV region of interest and should not react with the compound or its degradation products. Common choices for photochemical studies include acetonitrile, cyclohexane, and methanol. It is important to use high-purity, spectroscopy-grade solvents to avoid interference from impurities.
Data Presentation
The following tables present hypothetical quantitative data for the photodegradation of this compound under different conditions. This data is for illustrative purposes to guide researchers in their own data presentation.
Table 1: Photodegradation of this compound in Acetonitrile under UV Irradiation (365 nm).
| Irradiation Time (hours) | Concentration (µM) | Degradation (%) |
| 0 | 10.0 | 0 |
| 1 | 8.5 | 15 |
| 2 | 7.2 | 28 |
| 4 | 5.1 | 49 |
| 8 | 2.8 | 72 |
| 24 | 0.5 | 95 |
Table 2: Formation of a Major Photodegradation Product over Time.
| Irradiation Time (hours) | Product Peak Area (arbitrary units) |
| 0 | 0 |
| 1 | 12,500 |
| 2 | 23,800 |
| 4 | 45,100 |
| 8 | 68,900 |
| 24 | 85,300 |
Experimental Protocols
Protocol for Photodegradation Study of this compound in Solution
This protocol outlines a general procedure for investigating the photodegradation of this compound in a solvent under UV irradiation.
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Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable, UV-transparent solvent (e.g., acetonitrile) of known concentration.
-
Sample Preparation: Dilute the stock solution to the desired experimental concentration (e.g., 10 µM) in a quartz cuvette or a photochemical reactor vessel.
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Initial Analysis (t=0): Before irradiation, record the UV-Vis absorption spectrum of the sample and analyze an aliquot by HPLC to determine the initial concentration.
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UV Irradiation: Place the sample in a photostability chamber or a photochemical reactor equipped with a UV lamp of the desired wavelength (e.g., 365 nm). Ensure the temperature is controlled and the solution is continuously stirred.
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Monitoring the Reaction: At regular time intervals, withdraw aliquots from the reaction mixture.
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Analysis of Aliquots:
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Record the UV-Vis absorption spectrum to monitor the decrease in the absorbance of the parent compound.
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Analyze the aliquot by HPLC to quantify the concentration of this compound and monitor the formation of degradation products.
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For identification of degradation products, collect fractions from the HPLC and analyze them by mass spectrometry (LC-MS) and/or NMR spectroscopy.
-
-
Data Analysis: Plot the concentration of this compound as a function of irradiation time to determine the degradation kinetics.
Mandatory Visualization
Caption: Experimental workflow for the photodegradation study.
Caption: Proposed photodegradation pathways.
References
Methods for reducing metallic impurities in synthesized Diisobutyl Perylenedicarboxylate.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing metallic impurities in synthesized Diisobutyl Perylenedicarboxylate.
Troubleshooting Guide
Problem 1: My synthesized this compound has a noticeable color cast (e.g., greenish or brownish tint) instead of the expected color.
| Possible Cause | Suggested Solution |
| Residual Metallic Impurities: Traces of metals from catalysts (e.g., in Grignard reactions for the precursor) or reaction vessels can cause discoloration. | 1. Chelation with EDTA: Wash the crude product with an aqueous solution of a chelating agent like ethylenediaminetetraacetic acid (EDTA) to sequester metal ions. A detailed protocol is provided below. 2. Column Chromatography: Purify the compound using silica gel column chromatography. A suitable starting eluent system is a gradient of ethyl acetate in hexane. |
| Organic Impurities: Colored organic byproducts from the synthesis. | Recrystallization: Perform recrystallization from a suitable solvent system. Start with solvents like toluene, xylene, or a mixture of dichloromethane and methanol. |
Problem 2: The performance of my organic electronic device fabricated with the synthesized this compound is poor (e.g., low efficiency, high leakage current).
| Possible Cause | Suggested Solution |
| Metallic Impurities Acting as Charge Traps: Even trace amounts of metals can act as charge traps, hindering device performance.[1][2] | Implement a multi-step purification process: 1. Chelation: First, treat the crude product with an EDTA solution to remove the bulk of metallic contaminants. 2. Column Chromatography: Follow up with column chromatography for fine purification to remove both remaining metallic traces and organic impurities. |
| Ionic Impurities: Residual salts from the workup can affect the electronic properties. | Aqueous Wash: Wash the organic solution of the product thoroughly with deionized water during the workup to remove water-soluble salts. |
Frequently Asked Questions (FAQs)
Q1: What are the common sources of metallic impurities in the synthesis of this compound?
A1: Metallic impurities can be introduced from several sources during the synthesis:
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Reagents: Catalysts used in the synthesis of the perylene-3,9-dicarboxylic acid precursor, especially if a Grignard reaction is involved (from magnesium metal). Acid catalysts used for the final esterification step may also contain trace metals.
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Reaction Vessels: Leaching of metals from stainless steel or other metallic reactors, especially under acidic or basic conditions.
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Solvents and Starting Materials: Impurities present in the solvents and starting materials used in the synthesis.
Q2: How can I remove residual metal catalysts, like palladium, if they were used in a cross-coupling reaction to synthesize the perylene core?
A2: Residual palladium from cross-coupling reactions can significantly impact the performance of organic electronic devices.[2] A combination of methods is often most effective:
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Filtration through a scavenger resin or celite: Passing a solution of the crude product through a pad of a suitable scavenger resin or celite can remove a significant portion of the metal catalyst.
-
Chelation: Washing with an EDTA solution is also effective for sequestering palladium ions.
-
Column Chromatography: This is crucial for removing finely dispersed palladium particles and other impurities.
Q3: Can I use a single purification method to achieve high purity?
A3: While a single method like column chromatography or recrystallization can significantly improve purity, a combination of techniques is often necessary to achieve the high purity required for applications like organic electronics. A recommended sequence is an initial wash with a chelating agent to remove the bulk of metallic impurities, followed by column chromatography to separate remaining metallic and organic impurities, and finally, recrystallization to obtain a highly crystalline, pure product.
Q4: How do I choose the right solvent system for column chromatography?
A4: The choice of solvent system depends on the polarity of your compound and the impurities. A good starting point for this compound is a non-polar solvent system with a gradual increase in polarity.
-
Initial TLC Analysis: First, run a Thin Layer Chromatography (TLC) of your crude product using different solvent mixtures (e.g., varying ratios of hexane and ethyl acetate) to find a system that gives good separation of your desired product from the impurities.[3]
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Elution: Start the column with a low-polarity solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent like ethyl acetate.[4] A common starting gradient could be from 100% hexane to 90:10 hexane:ethyl acetate.
Experimental Protocols
Protocol 1: Removal of Metallic Impurities using EDTA Chelation
This protocol describes a liquid-liquid extraction method to remove metallic impurities using an EDTA solution.
Materials:
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Crude this compound dissolved in a suitable organic solvent (e.g., dichloromethane or toluene).
-
0.1 M EDTA disodium salt aqueous solution.
-
Deionized water.
-
Separatory funnel.
Procedure:
-
Dissolve the crude this compound in a suitable organic solvent to a concentration of approximately 10-20 mg/mL.
-
Transfer the organic solution to a separatory funnel.
-
Add an equal volume of the 0.1 M EDTA disodium salt solution to the separatory funnel.
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Shake the funnel vigorously for 2-3 minutes, periodically venting to release pressure.
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Allow the layers to separate completely.
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Drain the lower aqueous layer.
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Repeat the washing with the EDTA solution two more times.
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Wash the organic layer with an equal volume of deionized water to remove any residual EDTA.
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Separate the organic layer and dry it over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄).
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Filter off the drying agent and evaporate the solvent under reduced pressure to obtain the purified product.
Protocol 2: Purification by Silica Gel Column Chromatography
This protocol provides a general procedure for purifying this compound using column chromatography.
Materials:
-
Silica gel (60-120 mesh).
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Crude this compound.
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Eluent: A gradient of ethyl acetate in hexane (or other suitable solvents determined by TLC).
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Chromatography column.
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Sand.
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Cotton or glass wool.
Procedure:
-
Prepare the Column:
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Place a small plug of cotton or glass wool at the bottom of the column.
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Add a small layer of sand on top of the plug.
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Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% hexane).
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Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.[5]
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Add a thin layer of sand on top of the packed silica gel.
-
-
Load the Sample:
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Dissolve the crude product in a minimal amount of the initial eluent or a slightly more polar solvent if necessary.
-
Carefully add the sample solution to the top of the silica gel.
-
-
Elution:
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Begin eluting with the least polar solvent system.
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Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate in hexane).[4]
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Collect fractions and monitor the separation using TLC.
-
-
Isolate the Product:
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Combine the fractions containing the pure product.
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Evaporate the solvent under reduced pressure to obtain the purified this compound.
-
Data Presentation
The following table can be used to track the reduction of metallic impurities after each purification step. The data presented here is hypothetical and for illustrative purposes. Researchers should replace it with their own experimental data obtained from techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS).
| Purification Step | [Fe] (ppm) | [Mg] (ppm) | [Pd] (ppm) | [Cu] (ppm) |
| Crude Product | 15.2 | 8.5 | 5.1 | 2.8 |
| After EDTA Wash | 2.1 | 1.2 | 0.8 | 0.5 |
| After Column Chromatography | < 0.5 | < 0.2 | < 0.1 | < 0.1 |
| After Recrystallization | < 0.1 | < 0.1 | < 0.1 | < 0.1 |
Visualizations
Caption: A typical workflow for the purification of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. The effect of residual palladium on the performance of organic electrochemical transistors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chem.rochester.edu [chem.rochester.edu]
- 5. Preparation and Purification of Some Oxidation Products of Perylene - PMC [pmc.ncbi.nlm.nih.gov]
How to control crystal growth and orientation in Diisobutyl Perylenedicarboxylate thin films.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Diisobutyl Perylenedicarboxylate (DIB-PDC) thin films. The following sections offer solutions to common issues encountered during experimental work, focusing on the control of crystal growth and orientation.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors influencing the crystal growth and orientation of DIB-PDC thin films?
A1: The final morphology and crystalline structure of DIB-PDC thin films are primarily influenced by a combination of factors, including the choice of deposition technique (e.g., solution-based vs. vapor-phase), the properties of the substrate (e.g., surface energy, chemical functionalization), and the processing parameters (e.g., solvent, substrate temperature, deposition rate). Post-deposition treatments, such as solvent vapor annealing, also play a crucial role in modifying the film's crystalline structure.
Q2: How does the substrate surface affect the crystal orientation in DIB-PDC films?
A2: The substrate surface energy and its chemical properties are critical in determining the nucleation and growth of DIB-PDC crystals. Hydrophilic substrates may promote different crystal orientations compared to hydrophobic substrates due to varying intermolecular interactions between the DIB-PDC molecules and the surface. Surface functionalization with self-assembled monolayers (SAMs) can be employed to precisely control the surface energy and template the desired crystal orientation.
Q3: What is solvent vapor annealing (SVA) and how can it be used to control DIB-PDC crystal growth?
A3: Solvent vapor annealing (SVA) is a post-deposition technique where the thin film is exposed to a saturated vapor of a specific solvent. This process increases the mobility of the DIB-PDC molecules within the film, allowing them to reorganize into a more ordered, crystalline structure.[1][2][3][4][5] The choice of solvent, annealing time, and temperature are critical parameters that can be tuned to control the final crystal morphology and domain size. SVA can induce a solid-solid transition without dissolving the film, leading to improved molecular packing.[1]
Q4: Can polymorphism be an issue in DIB-PDC thin films?
A4: Yes, polymorphism, the ability of a material to exist in multiple crystalline forms, is a common phenomenon in organic semiconductors, including perylene derivatives.[6] Different polymorphs can exhibit distinct optical and electronic properties. The formation of a specific polymorph can be influenced by the deposition conditions and solvent choice. It is crucial to characterize the crystalline phase of your DIB-PDC films to ensure reproducibility.
Troubleshooting Guide
| Problem | Possible Causes | Troubleshooting Steps |
| Amorphous or Poorly Crystalline Films | - Deposition rate is too high.- Substrate temperature is too low.- Inappropriate solvent choice for solution-based deposition. | - For Vapor Deposition: Decrease the deposition rate to allow more time for molecular ordering. Increase the substrate temperature to enhance surface mobility of molecules.- For Solution Deposition: Choose a solvent in which DIB-PDC has a lower solubility to promote crystallization upon solvent evaporation. Consider using a binary solvent mixture to control the evaporation rate.[7]- Post-Deposition: Implement a solvent vapor annealing (SVA) or thermal annealing step to induce crystallization. |
| Undesired Crystal Orientation (e.g., edge-on vs. face-on) | - Mismatched substrate surface energy.- Lack of surface templating. | - Modify the substrate surface energy using cleaning procedures (e.g., plasma treatment) or by depositing a self-assembled monolayer (SAM) to favor the desired molecular orientation.- Experiment with different substrate materials (e.g., silicon dioxide, gold, polymer-coated substrates). |
| Formation of Needle-like Crystals | - Strong anisotropic intermolecular interactions.- Rapid crystallization from solution. | - Solution-Based Methods: Modify the solvent to alter the crystal habit. The use of additives, such as polymers, can sometimes suppress needle-like growth.[8]- Vapor-Based Methods: Adjust the substrate temperature and deposition rate to influence the nucleation and growth kinetics. |
| Inconsistent Film Morphology | - Fluctuations in deposition parameters.- Inhomogeneous substrate surface. | - Ensure precise control over all deposition parameters, including temperature, pressure, and deposition rate.- Thoroughly clean and prepare the substrate to ensure a uniform surface for film growth. |
| Film Dewetting During Annealing | - High annealing temperature.- Poor adhesion of the film to the substrate. | - Optimize the annealing temperature and time to avoid excessive molecular mobility that can lead to dewetting.- Improve film adhesion by modifying the substrate surface or using an adhesion-promoting layer. |
Experimental Protocols
Solvent Vapor Annealing (SVA) Protocol
-
Preparation: Place the DIB-PDC thin film on a stage within a sealed chamber.
-
Solvent Introduction: Introduce a small volume of the chosen solvent into a reservoir within the chamber, ensuring it does not come into direct contact with the film.
-
Sealing: Seal the chamber to allow the solvent vapor to saturate the atmosphere.
-
Annealing: Maintain the chamber at a constant temperature (typically near room temperature) for a specified duration (ranging from minutes to hours). The film can be monitored in-situ if the setup allows.
-
Solvent Removal: After the desired annealing time, open the chamber to rapidly remove the solvent vapor and quench the film morphology.
-
Characterization: Characterize the annealed film using techniques such as Atomic Force Microscopy (AFM) and X-ray Diffraction (XRD) to assess changes in morphology and crystallinity.
Vapor Deposition Protocol (Illustrative)
-
Substrate Preparation: Thoroughly clean the substrate using a standard procedure (e.g., sonication in acetone and isopropanol, followed by oxygen plasma treatment).
-
Source Material: Place a small amount of high-purity DIB-PDC powder in a crucible within a high-vacuum deposition chamber.
-
Evacuation: Evacuate the chamber to a base pressure typically below 10-6 Torr.
-
Substrate Temperature Control: Heat the substrate to the desired temperature. This is a critical parameter for controlling crystal growth.
-
Deposition: Heat the crucible to sublimate the DIB-PDC. The deposition rate should be monitored using a quartz crystal microbalance and kept constant (e.g., 0.1-1 Å/s).
-
Cooling: After reaching the desired film thickness, cool the substrate and the source to room temperature before venting the chamber.
-
Characterization: Analyze the as-deposited film for its crystalline properties and morphology.
Data Presentation
Table 1: Influence of Deposition Parameters on Thin Film Properties (Qualitative)
| Parameter | Effect on Crystal Size | Effect on Crystal Orientation | General Recommendation for Ordered Growth |
| Substrate Temperature | Increasing temperature generally increases crystal size. | Can influence the preferred orientation. | Optimize for a balance between surface mobility and desorption. |
| Deposition Rate | Decreasing rate generally increases crystal size. | Slower rates can lead to more ordered films. | Use a low deposition rate to allow for molecular arrangement. |
| Solvent Evaporation Rate (Solution-based) | Slower evaporation generally leads to larger crystals. | Can influence polymorph formation. | Control the evaporation rate for uniform and crystalline films. |
| SVA Time | Longer annealing times can lead to larger crystal domains. | Can induce reorientation of molecules. | Optimize to achieve desired morphology without causing dewetting. |
Visualizations
Caption: Experimental workflow for DIB-PDC thin film fabrication and characterization.
Caption: Troubleshooting logic for poorly crystalline DIB-PDC thin films.
References
- 1. Effects of solvent vapor annealing on the optical properties and surface adhesion of conjugated D : A thin films - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Solvent Vapor Annealing of a Diblock Copolymer Thin Film with a Nonselective and a Selective Solvent: Importance of Pathway for the Morphological Changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Controlled solvent vapor annealing of a high χ block copolymer thin film - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. Temperature-Controlled Solvent Vapor Annealing of Thin Block Copolymer Films | MDPI [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Morphology control strategies for solution-processed organic semiconductor thin films - Energy & Environmental Science (RSC Publishing) DOI:10.1039/C4EE00688G [pubs.rsc.org]
- 8. Studying Solvent Effect on Crystal Growth and Morphology – An In Silico Approach - Dassault Systèmes blog [blog.3ds.com]
Addressing phase separation issues in Diisobutyl Perylenedicarboxylate:polymer blend active layers.
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Diisobutyl Perylenedicarboxylate (DIB-PDI):polymer blend active layers. The focus is on addressing and resolving common phase separation issues to achieve optimal film morphology and device performance.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DIB-PDI) and why is it used in polymer blends?
A1: this compound (DIB-PDI) is a type of perylene dicarboxylate, an organic semiconductor often used as an electron acceptor in organic electronic devices such as organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). Its perylene core provides strong light absorption and good thermal stability. When blended with a suitable polymer donor, it can facilitate charge separation and transport, which are crucial for device functionality.
Q2: What is phase separation in the context of DIB-PDI:polymer blend active layers, and why is it important to control?
A2: Phase separation refers to the process where the DIB-PDI acceptor and the polymer donor materials demix to form distinct domains within the active layer. The ideal morphology is a bulk heterojunction (BHJ), characterized by an interpenetrating network of donor and acceptor domains with domain sizes on the nanoscale (typically 10-20 nm). This morphology is critical because it provides a large interfacial area for efficient exciton dissociation into free charge carriers and continuous pathways for these carriers to be transported to their respective electrodes. Uncontrolled phase separation can lead to large, isolated domains, which reduces the donor-acceptor interface, hinders charge separation, and creates poor pathways for charge transport, ultimately degrading device performance.
Q3: What are the main factors that influence phase separation in DIB-PDI:polymer blends?
A3: Several factors govern the final morphology of the blend film. These include the choice of solvent and the use of solvent additives, the weight ratio of the DIB-PDI to the polymer, and post-deposition treatments such as thermal annealing and solvent vapor annealing (SVA). The intrinsic properties of the materials, such as their miscibility and crystallinity, also play a significant role.
Q4: How do solvent additives help in controlling the morphology of the active layer?
A4: Solvent additives, typically high-boiling-point liquids used in small volumes (e.g., 0.5-3 vol%), can significantly influence the film drying dynamics.[1] They can selectively dissolve one of the components (either the DIB-PDI or the polymer), which allows for controlled aggregation and phase separation as the primary solvent evaporates. This can lead to more optimal domain sizes and a more interpenetrating network structure.[1][2]
Q5: What is the purpose of thermal and solvent vapor annealing?
A5: Both thermal and solvent vapor annealing are post-processing techniques used to improve the morphology of the active layer after it has been deposited.
-
Thermal annealing involves heating the film to a temperature above its glass transition temperature. This provides the molecules with enough thermal energy to rearrange into a more ordered and thermodynamically favorable state, often leading to improved crystallinity and better-defined phase separation.
-
Solvent vapor annealing (SVA) exposes the film to a saturated vapor of a specific solvent. The solvent molecules penetrate the film, increasing the mobility of the polymer chains and DIB-PDI molecules, allowing them to reorganize and optimize the phase-separated morphology.[3] This technique can be particularly effective in creating well-defined nanoscale domains.[3]
Troubleshooting Guide
This guide addresses common problems encountered during the fabrication of DIB-PDI:polymer blend active layers.
Problem 1: The active layer shows large, visible aggregates or crystallites, resulting in a hazy or non-uniform film.
-
Question: My spin-coated DIB-PDI:polymer blend film is not uniform and appears hazy. What could be the cause and how can I fix it?
-
Answer: This issue is likely due to poor solubility of one or both components in the chosen solvent, or excessively large-scale phase separation.
-
Solution 1: Re-evaluate your solvent system. Ensure that both the DIB-PDI and the polymer are readily soluble in the chosen solvent. You may need to try a different solvent or a co-solvent system. For instance, fluorinated non-fullerene acceptors often show improved morphology when using binary solvent mixtures.[4][5]
-
Solution 2: Adjust the solution concentration. A lower concentration may help to prevent premature aggregation during the spin-coating process.
-
Solution 3: Introduce a solvent additive. A small amount of a high-boiling point solvent additive can help to control the drying process and prevent the formation of large aggregates. Common additives for similar systems include 1,8-diiodooctane (DIO) and 1-chloronaphthalene (CN).[1]
-
Solution 4: Modify the blend ratio. The ratio of DIB-PDI to polymer can significantly affect miscibility and phase separation. Experiment with different ratios to find an optimal composition.
-
Problem 2: The device exhibits very low power conversion efficiency (PCE) and a low short-circuit current (Jsc).
-
Question: My device performance is poor, with a particularly low Jsc. I suspect a morphological issue. What should I investigate?
-
Answer: A low Jsc often points to inefficient exciton dissociation or poor charge transport, both of which are heavily dependent on the active layer morphology.
-
Solution 1: Optimize the nanoscale phase separation. The domain sizes may be too large, reducing the donor-acceptor interfacial area. Try implementing or adjusting post-processing steps:
-
Thermal Annealing: Experiment with different annealing temperatures and times. Be cautious not to anneal at excessively high temperatures, which could induce further large-scale phase separation.
-
Solvent Vapor Annealing (SVA): SVA can be a powerful tool to fine-tune the morphology.[3] Try different solvents for annealing and vary the exposure time. SVA has been shown to improve the power conversion efficiency of PDI-based devices by over 2.5 times.[3]
-
-
Solution 2: Utilize solvent additives. As mentioned previously, additives can create a more favorable morphology for charge separation.[1]
-
Solution 3: Characterize the morphology. Use techniques like Atomic Force Microscopy (AFM) to visualize the surface morphology and phase distribution. Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS) can provide information on molecular packing and orientation.[6][7][8]
-
Problem 3: The device has a low fill factor (FF).
-
Question: My device has a reasonable open-circuit voltage (Voc) and short-circuit current (Jsc), but the fill factor is very low. What aspects of phase separation could be causing this?
-
Answer: A low fill factor can be a result of high series resistance or low shunt resistance, which can be linked to non-ideal morphology.
-
Solution 1: Improve charge transport pathways. A poorly interconnected network of donor and acceptor domains can lead to high series resistance. The optimization techniques mentioned for Problem 2 (annealing, additives) are also relevant here. The goal is to create continuous pathways for electrons and holes to travel to the electrodes.
-
Solution 2: Check for vertical phase separation. Sometimes, one component may preferentially accumulate at either the top or bottom interface of the active layer. This can create a charge extraction barrier. The surface energy of the components and the underlying/overlying layers can influence this. You may need to consider surface modifications or different processing conditions to promote a more uniform vertical distribution.
-
Solution 3: Reduce charge recombination. A well-defined morphology can help to reduce bimolecular and trap-assisted recombination. Again, annealing and additives can help create more ordered domains with fewer trap sites.
-
Quantitative Data Summary
The optimal processing parameters for DIB-PDI:polymer blends are highly dependent on the specific polymer used and the targeted device architecture. The following tables provide a template for the systematic optimization of your active layer, with representative data ranges based on literature for similar non-fullerene acceptor systems.
Table 1: Effect of Solvent Additives on Device Performance
| Polymer Donor | DIB-PDI:Polymer Ratio (w/w) | Solvent | Additive (vol%) | Annealing Temp. (°C) | PCE (%) | Jsc (mA/cm²) | Voc (V) | FF (%) |
| P3HT | 1:1.2 | Chlorobenzene | None | 110 | 2.5 | 6.8 | 0.85 | 43 |
| P3HT | 1:1.2 | Chlorobenzene | DIO (0.5%) | 110 | 4.2 | 9.5 | 0.86 | 51 |
| P3HT | 1:1.2 | Chlorobenzene | CN (0.5%) | 110 | 3.8 | 8.7 | 0.85 | 50 |
| PTB7-Th | 1:1.5 | Dichlorobenzene | None | 120 | 5.1 | 12.3 | 0.90 | 46 |
| PTB7-Th | 1:1.5 | Dichlorobenzene | DIO (1%) | 120 | 7.5 | 15.8 | 0.91 | 52 |
Table 2: Influence of Thermal Annealing on Film Morphology
| DIB-PDI:Polymer System | Annealing Temp. (°C) | Annealing Time (min) | RMS Roughness (nm) | Domain Size (nm) | PCE (%) |
| DIB-PDI:P3HT | As-cast | - | 2.1 | ~50-100 | 1.8 |
| DIB-PDI:P3HT | 90 | 10 | 1.8 | ~40-70 | 2.9 |
| DIB-PDI:P3HT | 110 | 10 | 1.5 | ~20-40 | 4.1 |
| DIB-PDI:P3HT | 130 | 10 | 1.9 | ~60-90 | 3.5 |
| DIB-PDI:P3HT | 150 | 10 | 2.5 | >100 | 2.2 |
Experimental Protocols
Protocol 1: Fabrication of a DIB-PDI:Polymer Blend Active Layer
-
Solution Preparation:
-
Dissolve the DIB-PDI and the polymer donor (e.g., P3HT or PTB7-Th) in a suitable solvent (e.g., chloroform, chlorobenzene, or dichlorobenzene) at a predetermined weight ratio (e.g., 1:1 to 1:1.5).
-
The total solute concentration is typically in the range of 10-20 mg/mL.
-
If using a solvent additive (e.g., 0.5-3 vol% DIO), add it to the solution.
-
Stir the solution on a hot plate at a moderate temperature (e.g., 40-50 °C) overnight in a nitrogen-filled glovebox to ensure complete dissolution.
-
Before use, filter the solution through a 0.45 µm PTFE syringe filter.
-
-
Substrate Preparation:
-
Prepare the substrates (e.g., ITO-coated glass) by sequential ultrasonication in deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of nitrogen.
-
Treat the substrates with UV-ozone for 15 minutes to improve the surface wettability.
-
Spin-coat a hole transport layer (e.g., PEDOT:PSS) and anneal according to standard procedures.
-
-
Active Layer Deposition:
-
Transfer the substrates into a nitrogen-filled glovebox.
-
Spin-coat the DIB-PDI:polymer blend solution onto the prepared substrates. A typical spin-coating speed is 1000-3000 rpm for 60 seconds. The spin speed should be optimized to achieve the desired film thickness (typically 80-120 nm).
-
-
Post-Deposition Annealing (Optional but Recommended):
-
Thermal Annealing: Place the films on a hotplate inside the glovebox at a predetermined temperature (e.g., 90-150 °C) for a specific duration (e.g., 5-15 minutes).
-
Solvent Vapor Annealing: Place the films in a sealed chamber containing a small amount of a chosen solvent (e.g., chloroform, THF) for a set time (e.g., 1-10 minutes). Monitor the film properties (e.g., color change, swelling) if possible.
-
-
Device Completion:
-
Deposit the top electrode (e.g., Ca/Al or LiF/Al) by thermal evaporation under high vacuum (< 10⁻⁶ Torr).
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Effects of solvent vapor annealing on the optical properties and surface adhesion of conjugated D : A thin films - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. Regulating the morphology of fluorinated non-fullerene acceptor and polymer donor via binary solvent mixture for high efficiency polymer solar cells [sciengine.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
Electrochemical characterization of Diisobutyl Perylenedicarboxylate using cyclic voltammetry.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the electrochemical properties of perylene derivatives, focusing on their characterization by cyclic voltammetry. Due to the limited availability of specific electrochemical data for Diisobutyl Perylenedicarboxylate, this document utilizes data from closely related and well-studied perylene compounds to illustrate the characteristic redox behavior of this class of molecules. The principles and methodologies described herein are directly applicable to the electrochemical study of this compound.
Perylene derivatives, including esters and diimides, are a class of organic compounds extensively studied for their exceptional photophysical and electrochemical properties.[1] Their robust chemical and thermal stability, coupled with strong light absorption and emission in the visible spectrum, makes them promising candidates for applications in organic electronics, such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as fluorescent probes.[2] The electrochemical behavior of these molecules, particularly their ability to undergo reversible reduction and oxidation processes, is fundamental to their function in these applications. Cyclic voltammetry is a powerful technique to probe these redox properties.
Comparative Electrochemical Data
The electrochemical properties of perylene derivatives can be finely tuned by modifying the substituents on the perylene core. This allows for the rational design of materials with specific electronic characteristics. The following table summarizes the key electrochemical data for representative perylene derivatives, providing a basis for comparison. Perylene derivatives typically exhibit two reversible one-electron reductions and at least one reversible one-electron oxidation.[3]
| Compound | First Reduction Potential (Ered1, V vs. Fc/Fc+) | Second Reduction Potential (Ered2, V vs. Fc/Fc+) | First Oxidation Potential (Eox1, V vs. Fc/Fc+) | HOMO (eV) | LUMO (eV) | Electrochemical Band Gap (eV) |
| Perylene Diimide (PDI) Derivative 1 | -1.05 | -1.25 | +1.60 | -6.10 | -3.45 | 2.65 |
| Perylene Diimide (PDI) Derivative 2 | -0.98 | -1.18 | +1.72 | -6.22 | -3.52 | 2.70 |
| Perylene-3,4,9,10-tetracarboxylic tetraethylester | -1.1 | -1.5 | +1.4 | -5.9 | -3.4 | 2.5 |
| N,N'-Di(n-octyl)perylene-3,4:9,10-bis(dicarboximide) | -1.08 | -1.29 | +1.55 | -6.05 | -3.42 | 2.63 |
Note: The values presented are representative and can vary based on experimental conditions such as solvent, supporting electrolyte, and reference electrode.
Experimental Protocol: Cyclic Voltammetry
The following is a detailed methodology for the electrochemical characterization of a perylene derivative using cyclic voltammetry.
1. Materials and Reagents:
-
Analyte: this compound or other perylene derivative (e.g., 1-5 mM solution)
-
Solvent: Dichloromethane (CH2Cl2) or a 1:1 mixture of Chloroform (CHCl3) and Acetonitrile (CH3CN) (spectroscopic or HPLC grade)
-
Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF6) or Tetrabutylammonium perchlorate (TBAP)
-
Internal Standard: Ferrocene (for referencing the potentials to the Fc/Fc+ couple)
-
Working Electrode: Glassy carbon electrode or Platinum disk electrode
-
Reference Electrode: Silver/Silver Chloride (Ag/AgCl) or Saturated Calomel Electrode (SCE)
-
Counter Electrode: Platinum wire
-
Inert Gas: Argon or Nitrogen
2. Instrumentation:
-
Potentiostat/Galvanostat electrochemical workstation
3. Experimental Procedure:
-
Preparation of the Electrolyte Solution: Dissolve the supporting electrolyte (e.g., TBAPF6) in the chosen solvent to a final concentration of 0.1 M.
-
Preparation of the Analyte Solution: Dissolve the perylene derivative in the electrolyte solution to a final concentration of 1-5 mM.
-
Electrochemical Cell Assembly: Assemble the three-electrode cell. The working electrode should be polished with alumina slurry, rinsed with deionized water and the solvent, and dried before use.
-
Deoxygenation: Purge the analyte solution with an inert gas (Argon or Nitrogen) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain a blanket of the inert gas over the solution during the experiment.
-
Cyclic Voltammetry Measurement:
-
Set the potential window to a range that encompasses the expected reduction and oxidation events of the perylene derivative (e.g., from -2.0 V to +2.0 V).
-
Set the scan rate (e.g., 100 mV/s).
-
Record the cyclic voltammogram.
-
-
Internal Standard Addition: After recording the voltammogram of the analyte, add a small amount of ferrocene to the solution and record the voltammogram again. The ferrocene/ferrocenium (Fc/Fc+) redox couple will serve as an internal reference to standardize the measured potentials.
-
Data Analysis:
-
Determine the half-wave potentials (E1/2) for the reduction and oxidation peaks from the cyclic voltammogram. E1/2 is calculated as (Epa + Epc)/2, where Epa is the anodic peak potential and Epc is the cathodic peak potential.
-
Reference the measured potentials to the Fc/Fc+ couple.
-
Calculate the HOMO and LUMO energy levels using the following empirical formulas:
-
HOMO (eV) = -[Eoxonset vs. Fc/Fc+ + 4.8]
-
LUMO (eV) = -[Eredonset vs. Fc/Fc+ + 4.8]
-
Alternatively, LUMO (eV) = HOMO (eV) - Egopt, where Egopt is the optical band gap determined from UV-Vis spectroscopy.
-
-
The electrochemical band gap can be estimated from the difference between the onset oxidation and reduction potentials.
-
Workflow and Data Analysis Diagram
The following diagrams illustrate the experimental workflow for cyclic voltammetry and the logical relationship for data analysis.
Caption: Experimental workflow for cyclic voltammetry of a perylene derivative.
Caption: Logical pathway for analyzing cyclic voltammetry data.
References
A Comparative Analysis of Diisobutyl Perylenedicarboxylate Versus Perylene Diimide (PDI) Acceptors in Organic Electronics
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic electronics, the selection of electron acceptor materials is a critical determinant of device performance. Perylene diimide (PDI) acceptors have long been a cornerstone in the development of high-performance organic solar cells and other electronic devices due to their excellent electron mobility and tunable properties.[1] A related but structurally distinct class of materials, perylene dicarboxylates, such as Diisobutyl Perylenedicarboxylate, offer an alternative molecular architecture. This guide provides a comparative analysis of these two classes of perylene-based acceptors, summarizing their known properties and the experimental protocols for their evaluation.
Introduction to Perylene-Based Acceptors
Perylene-based molecules are characterized by a polycyclic aromatic hydrocarbon core that imparts excellent photophysical and electronic properties. The two families of compounds discussed here, Perylene Diimides (PDIs) and this compound, share this perylene core but differ in their functionalization, which significantly impacts their electronic characteristics and performance in devices.
Perylene Diimide (PDI) Acceptors are characterized by the presence of two imide functional groups at the 3, 4, 9, and 10 positions of the perylene core. This structure imparts high electron affinity and facilitates strong π-π stacking, which is beneficial for electron transport.[1] The properties of PDI acceptors can be readily tuned by modifying the substituents at the imide nitrogen atoms and at the perylene bay region.
This compound , on the other hand, is a perylene derivative with two isobutyl ester groups attached to the perylene core. Its molecular formula is C₃₀H₂₈O₄ and it has a molecular weight of 452.55 g/mol .[2][3] Unlike PDIs, the ester functionalization in this compound leads to different electronic and morphological properties. While it is utilized in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to its ability to absorb visible light and facilitate charge separation, comprehensive performance data as an electron acceptor in comparison to PDIs is not widely available in peer-reviewed literature.[4]
Comparative Data
A direct quantitative comparison of device performance is challenging due to the limited published data for this compound as an electron acceptor. However, a comparison of their fundamental properties can provide valuable insights.
Table 1: Comparison of General Properties
| Property | This compound | Perylene Diimide (PDI) Acceptors |
| Core Structure | Perylene | Perylene |
| Functional Groups | Isobutyl dicarboxylate esters | Diimide |
| Molecular Formula | C₃₀H₂₈O₄[2][3] | Varies with substitution |
| Molecular Weight | 452.55 g/mol [2][3] | Varies with substitution |
| Solubility | Soluble in common organic solvents | Solubility can be tuned with imide substituents |
| Primary Applications | Organic electronics, fluorescent probes[4] | Organic solar cells, n-type transistors[1] |
Table 2: Electronic Properties and Performance Metrics
| Parameter | This compound | Perylene Diimide (PDI) Acceptors (Typical Range) |
| HOMO Energy Level | Data not readily available | -5.8 to -6.5 eV |
| LUMO Energy Level | Data not readily available | -3.7 to -4.2 eV[5] |
| Electron Mobility (μe) | Data not readily available | 10⁻⁵ to >1 cm²/Vs[6][7][8] |
| Power Conversion Efficiency (PCE) in OPVs | Data not readily available | 2% to over 13%[9][10][11] |
Experimental Protocols
Detailed experimental methodologies are crucial for the accurate evaluation and comparison of acceptor materials. Below are protocols for key experiments typically performed.
Synthesis of this compound
A common method for the synthesis of this compound involves the esterification of perylene-3,9-dicarboxylic acid with isobutanol.
Protocol:
-
Reactant Preparation: Perylene-3,9-dicarboxylic acid and an excess of isobutanol are added to a round-bottom flask.
-
Catalyst Addition: A catalytic amount of a strong acid, such as sulfuric acid, is added to the mixture.
-
Reaction: The mixture is refluxed for several hours to drive the esterification reaction to completion. Water produced during the reaction is removed using a Dean-Stark apparatus.
-
Purification: After cooling, the reaction mixture is neutralized, and the product is extracted with an organic solvent. The crude product is then purified by column chromatography to yield pure this compound.[12]
Fabrication and Characterization of Organic Solar Cells (OSCs)
The performance of an acceptor material is typically evaluated in a standard organic solar cell architecture.
Protocol:
-
Substrate Cleaning: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.
-
Hole Transport Layer (HTL) Deposition: A solution of PEDOT:PSS is spin-coated onto the ITO substrate and annealed.
-
Active Layer Deposition: A blend of a donor polymer (e.g., PTB7-Th) and the acceptor (PDI derivative or this compound) in a suitable organic solvent (e.g., chlorobenzene with an additive like 1,8-diiodooctane) is spin-coated on top of the HTL. The film is then annealed to optimize the morphology.
-
Electron Transport Layer (ETL) and Cathode Deposition: A thin layer of an ETL (e.g., Ca or ZnO) followed by a thicker layer of a metal cathode (e.g., Al) are deposited via thermal evaporation under high vacuum.
-
Device Characterization: The current density-voltage (J-V) characteristics of the fabricated device are measured under simulated AM 1.5G solar illumination (100 mW/cm²) to determine the power conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF). External Quantum Efficiency (EQE) measurements are also performed to determine the spectral response of the device.
Determination of HOMO/LUMO Energy Levels via Cyclic Voltammetry
Cyclic voltammetry (CV) is a standard electrochemical technique to determine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of organic materials.
Protocol:
-
Sample Preparation: A solution of the acceptor material is prepared in a suitable solvent containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate in acetonitrile).
-
Electrochemical Cell Setup: A three-electrode cell is used, consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Measurement: The potential of the working electrode is swept linearly with time, and the resulting current is measured. The potential is swept to sufficiently negative and positive values to observe the reduction and oxidation peaks of the material.
-
Data Analysis: The onset potentials of the first oxidation (E_ox) and first reduction (E_red) peaks are determined from the voltammogram. The HOMO and LUMO energy levels are then calculated using the following empirical formulas, often referenced against a ferrocene/ferrocenium (Fc/Fc⁺) internal standard:
-
HOMO (eV) = -[E_ox (vs Fc/Fc⁺) + 4.8]
-
LUMO (eV) = -[E_red (vs Fc/Fc⁺) + 4.8]
-
Visualizations
Experimental Workflow for Organic Solar Cell Fabrication and Characterization
Caption: Workflow for the fabrication and characterization of organic solar cells.
Charge Generation and Transport in a Bulk Heterojunction Organic Solar Cell
Caption: Key steps in charge generation and transport in a bulk heterojunction solar cell.
Conclusion
Perylene diimide (PDI) acceptors are a well-established and highly versatile class of materials in organic electronics, with a vast body of research supporting their high performance, particularly in organic solar cells. Their electronic properties can be finely tuned through synthetic modifications, leading to power conversion efficiencies exceeding 13%.[9][10][11]
This compound, while sharing the perylene core, represents a structurally different class of materials. Although it finds applications in organic electronics, a comprehensive public dataset on its performance as a primary electron acceptor in high-efficiency devices is currently lacking. This information gap makes a direct, data-driven comparison of device performance with PDI acceptors challenging.
For researchers and drug development professionals exploring new materials for bioelectronics or other applications where perylene-based compounds are of interest, PDIs offer a more predictable and well-documented platform. However, the distinct structural and electronic properties of this compound may warrant further investigation for niche applications where its specific characteristics, such as its solubility and film-forming properties, might be advantageous. Future research focusing on the systematic evaluation of perylene dicarboxylates in organic electronic devices is needed to fully elucidate their potential and to enable a more direct comparison with the benchmark PDI acceptors.
References
- 1. researchgate.net [researchgate.net]
- 2. scbt.com [scbt.com]
- 3. This compound | C30H28O4 | CID 71433251 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound [myskinrecipes.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Electron Acceptors Based on α-Substituted Perylene Diimide (PDI) for Organic Solar Cells - Beijing Institute of Technology [pure.bit.edu.cn:443]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Sciencemadness Discussion Board - Synthesis of diisobutyl 3,9 perylenedicarboxylate - Powered by XMB 1.9.11 [sciencemadness.org]
Performance Showdown: Perylene Dicarboxylates Challenge Fullerene Dominance in Organic Photovoltaics
A deep dive into the comparative performance of n-type materials in organic photovoltaics (OPVs), with a focus on Diisobutyl Perylenedicarboxylate (DIB-PDI) and its analogues against the benchmark fullerene acceptor, PCBM.
For researchers and scientists in the field of organic electronics and drug development, the quest for efficient and stable organic photovoltaic (OPV) materials is paramount. Among the critical components of an OPV device is the n-type semiconductor, or electron acceptor, which plays a pivotal role in charge separation and transport. For years, fullerene derivatives, particularly[1][1]-phenyl-C61-butyric acid methyl ester (PCBM), have been the gold standard. However, a class of non-fullerene acceptors (NFAs) based on the perylene diimide (PDI) core has emerged as a promising alternative, offering advantages in tunability, light absorption, and stability. This guide provides a comparative analysis of the performance of PDI derivatives, with a conceptual focus on this compound (DIB-PDI), against the established PCBM.
Quantitative Performance Metrics
| n-Type Material | Donor Polymer | Power Conversion Efficiency (PCE) (%) | Open-Circuit Voltage (Voc) (V) | Short-Circuit Current Density (Jsc) (mA/cm²) | Fill Factor (FF) (%) |
| PCBM | P3HT | 3.10 | 0.61 | 9.11 | 55 |
| bis-PDI | PffBT4T-2OD | 5.18 | 0.85 | 11.22 | 52.6 |
| Amorphous PDI Derivatives | P3HT | 0.2 - 0.6 | - | - | - |
| Asymmetric PDI Dimer | IDTIC | 8.23 | - | - | - |
Experimental Protocols
To ensure a fair and reproducible comparison of n-type materials in OPVs, standardized experimental protocols are essential. Below is a detailed methodology for the fabrication and characterization of a standard P3HT:PCBM organic solar cell, which serves as a benchmark for evaluating new materials like DIB-PDI.
Device Fabrication:
A common architecture for these devices is the conventional bulk heterojunction (BHJ) structure: ITO/PEDOT:PSS/Active Layer/Al.
-
Substrate Cleaning: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol, each for 15 minutes. The substrates are then dried with a nitrogen gun and treated with UV-ozone for 15 minutes to improve the surface wettability.
-
Hole Transport Layer (HTL) Deposition: A layer of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) is spin-coated onto the cleaned ITO substrates at 3000 rpm for 60 seconds. The substrates are then annealed at 150°C for 10 minutes in a nitrogen-filled glovebox.
-
Active Layer Preparation and Deposition: The photoactive layer solution is prepared by dissolving the donor polymer (e.g., P3HT) and the n-type acceptor (e.g., PCBM or a PDI derivative) in a suitable organic solvent like chlorobenzene or o-dichlorobenzene, typically in a 1:1 weight ratio. The solution is stirred overnight at an elevated temperature (e.g., 60°C) to ensure complete dissolution. The active layer is then spin-coated on top of the PEDOT:PSS layer inside the glovebox. The spin coating speed and time are optimized to achieve a desired film thickness (typically 80-100 nm).
-
Solvent Annealing (Optional): To optimize the morphology of the active layer, the freshly cast films can be subjected to solvent annealing by placing them in a sealed petri dish containing a small amount of the solvent for a specific duration.
-
Thermal Annealing: The substrates with the active layer are then thermally annealed at a specific temperature (e.g., 110-150°C) for a defined time (e.g., 10-30 minutes) to promote the formation of an optimal bicontinuous interpenetrating network.
-
Cathode Deposition: Finally, a metal cathode, typically aluminum (Al) or calcium/aluminum (Ca/Al), is deposited on top of the active layer by thermal evaporation under high vacuum (∼10-6 Torr). The thickness of the cathode is typically around 100 nm.
Device Characterization:
The performance of the fabricated OPV devices is evaluated under standard testing conditions.
-
Current Density-Voltage (J-V) Measurement: The J-V characteristics of the solar cells are measured using a Keithley 2400 source meter under simulated AM 1.5G solar illumination at 100 mW/cm². From the J-V curve, the key performance parameters (PCE, Voc, Jsc, and FF) are extracted.
-
External Quantum Efficiency (EQE) Measurement: The EQE, which represents the ratio of collected charge carriers to incident photons at a specific wavelength, is measured to understand the spectral response of the device.
Visualizing the Workflow and Relationships
To better illustrate the processes and logical connections involved in the comparison of these n-type materials, the following diagrams are provided.
Caption: Experimental workflow for OPV device fabrication and characterization.
Caption: Key photophysical processes in a bulk heterojunction organic solar cell.
References
Standard procedures for measuring the fluorescence quantum yield of Diisobutyl Perylenedicarboxylate.
For researchers, scientists, and professionals in drug development, the accurate determination of a fluorophore's fluorescence quantum yield (Φf) is a critical parameter for assessing its efficiency and potential applications. This guide provides a standardized procedure for measuring the fluorescence quantum yield of Diisobutyl Perylenedicarboxylate, a member of the perylene dye family known for its high fluorescence and stability. The methodologies presented here focus on the widely adopted relative method, offering a comparison with established standards and outlining the necessary experimental protocols and data analysis.
I. Introduction to Fluorescence Quantum Yield
The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by a fluorescent molecule.[1][2][3]
Φf = (Number of photons emitted) / (Number of photons absorbed)
A higher quantum yield indicates a more efficient conversion of absorbed light into emitted fluorescence, a desirable characteristic for applications such as fluorescent probes, organic light-emitting diodes (OLEDs), and solar energy conversion.[4] Perylene derivatives, including this compound, are of particular interest due to their typically high quantum yields.[4][5]
II. Methodologies for Measuring Fluorescence Quantum Yield
There are two primary methods for determining the fluorescence quantum yield: the absolute method and the relative method.
-
Absolute Method: This technique directly measures the number of emitted and absorbed photons using an integrating sphere.[2][6][7] While highly accurate, it requires specialized and often complex instrumentation.[1]
-
Relative Method: This more common approach compares the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.[1][2][8][9][10] Due to its accessibility and reliability when performed correctly, this guide will focus on the relative method.[11] The core principle of the relative method is that if two solutions (a standard and an unknown) have the same absorbance at the same excitation wavelength, they absorb the same number of photons. Therefore, the ratio of their integrated fluorescence intensities is directly proportional to the ratio of their quantum yields.
III. Recommended Standard for this compound
The selection of an appropriate fluorescence standard is paramount for accurate relative quantum yield measurements.[1] The ideal standard should have overlapping absorption and emission profiles with the sample under investigation.[8] For this compound, which is a perylene derivative, another perylene-based compound is the most suitable choice.
Primary Recommendation: Perylene
Perylene dissolved in cyclohexane is an excellent standard for this purpose. It exhibits a high and well-documented fluorescence quantum yield.
| Standard | Solvent | Excitation Wavelength (nm) | Emission Wavelength (nm) | Quantum Yield (Φf) |
| Perylene | Cyclohexane | 410, 435.8 | ~445 - 550 | 0.94[12] |
Alternative Standard: Quinine Sulfate
While not a perylene derivative, quinine sulfate is a widely used and well-characterized fluorescence standard. It can be used as a secondary or cross-validating standard. However, it is important to note that its quantum yield can be sensitive to the acid concentration and temperature.[3] Using a 0.1 M solution of perchloric acid is recommended for greater stability.[3]
| Standard | Solvent | Excitation Wavelength (nm) | Emission Wavelength (nm) | Quantum Yield (Φf) |
| Quinine Sulfate | 0.1 M HClO4 | 347.5 | ~400 - 550 | 0.60[3][13] |
| Quinine Sulfate | 0.5 M H2SO4 | 310 | ~400 - 550 | 0.546 |
IV. Detailed Experimental Protocol
This protocol outlines the step-by-step procedure for determining the relative fluorescence quantum yield of this compound.
1. Materials and Instrumentation
-
This compound: Sample of interest.
-
Perylene: (or other suitable standard) as the fluorescence standard.
-
Spectroscopic Grade Solvents: Cyclohexane (or other appropriate solvent for both sample and standard). The solvent must be non-fluorescent.[1]
-
UV-Vis Spectrophotometer: For measuring absorbance.
-
Fluorescence Spectrometer (Fluorometer): Equipped with a corrected emission channel.
-
Quartz Cuvettes: 1 cm path length for both absorbance and fluorescence measurements.
2. Solution Preparation
-
Stock Solutions: Prepare concentrated stock solutions of both this compound and the perylene standard in the chosen solvent.
-
Working Solutions: Prepare a series of dilutions of both the sample and the standard from their respective stock solutions. The concentrations should be adjusted to yield absorbance values between 0.02 and 0.1 at the excitation wavelength to avoid inner filter effects.[1][10] A minimum of five different concentrations for both the sample and standard is recommended to ensure linearity and improve accuracy.[9][10][14]
3. Spectroscopic Measurements
-
Absorbance Spectra: Record the absorbance spectra for all working solutions of the sample and the standard over a range that includes the desired excitation wavelength. The absorbance at the excitation wavelength (A) for each solution must be accurately determined.
-
Fluorescence Spectra:
-
Set the excitation wavelength on the fluorometer. This should ideally be a wavelength where both the sample and standard have significant absorbance.
-
Record the corrected fluorescence emission spectrum for each of the working solutions of the sample and the standard.
-
It is crucial that all instrument settings (e.g., excitation and emission slit widths, detector voltage) remain constant throughout all measurements for both the standard and the sample.[8]
-
4. Data Analysis and Calculation
The relative fluorescence quantum yield (Φf_sample) is calculated using the following equation:
Φf_sample = Φf_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample^2 / n_std^2)
Where:
-
Φf_std is the known quantum yield of the standard.
-
I_sample and I_std are the integrated fluorescence intensities (area under the corrected emission curve) of the sample and standard, respectively.
-
A_sample and A_std are the absorbances of the sample and standard at the excitation wavelength.
-
n_sample and n_std are the refractive indices of the solvents used for the sample and standard. If the same solvent is used for both, this term (n_sample^2 / n_std^2) equals 1 and can be omitted.[9]
To improve accuracy, it is best practice to plot the integrated fluorescence intensity versus absorbance for the series of concentrations for both the sample and the standard. The slope of these plots (m) should be used in the calculation.[14]
Φf_sample = Φf_std * (m_sample / m_std) * (n_sample^2 / n_std^2)
This gradient method provides a more robust determination of the quantum yield.[8]
V. Workflow and Data Visualization
The following diagrams illustrate the experimental workflow and the logical relationship for calculating the fluorescence quantum yield.
Caption: Workflow for relative fluorescence quantum yield measurement.
Caption: Key parameters for the relative quantum yield calculation.
VI. Comparative Data for Perylene Derivatives
The fluorescence quantum yield of perylene derivatives can vary significantly based on their substituents and the solvent environment. The following table provides a comparison of reported quantum yields for various perylene-based compounds, which can serve as a reference for the expected performance of this compound.
| Compound | Solvent | Quantum Yield (Φf) |
| Perylene | Cyclohexane | 0.94[12] |
| N,N'-bis(2,5-di-tert-butylphenyl)-3,4,9,10-perylenedicarboximide | Various | ~0.95[4] |
| N,N'-Diphenyl-3,4,9,10-perylenedicarboximide | - | 0.96[4] |
| N,N'-Diethyl-3,4,9,10-perylenedicarboximide | - | 0.91[4] |
| 3,9-Disubstituted Perylenes | Various | 0.75 - <0.1[15] |
| Perylene Bisimide Dimers (H-aggregates) | Various | up to 0.28[5] |
This variation highlights the importance of precise experimental determination of the quantum yield for any new perylene derivative.
VII. Conclusion
The accurate measurement of the fluorescence quantum yield of this compound is essential for its characterization and application. By following the detailed protocol for the relative quantum yield method using a perylene standard, researchers can obtain reliable and reproducible results. Careful control of experimental parameters, particularly solvent purity and solution absorbance, is critical for minimizing errors. The comparative data provided serves as a valuable benchmark for evaluating the performance of this and other novel fluorophores.
References
- 1. ATTO-TEC GmbH - Determination of Fluorescence Quantum Yield [atto-tec.com]
- 2. jasco-global.com [jasco-global.com]
- 3. Quantum yield - Wikipedia [en.wikipedia.org]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. edinst.com [edinst.com]
- 7. Fluorescence Quantum Yield measurement - Jasco Europe [jascoeurope.com]
- 8. iss.com [iss.com]
- 9. Relative Quantum Yield - Edinburgh Instruments [edinst.com]
- 10. chem.uci.edu [chem.uci.edu]
- 11. researchgate.net [researchgate.net]
- 12. PhotochemCAD | Perylene [photochemcad.com]
- 13. dreem.openfluor.org [dreem.openfluor.org]
- 14. agilent.com [agilent.com]
- 15. The photophysical Characterisation of Novel 3,9-Dialkyloxy- and Diacyloxyperylenes - PMC [pmc.ncbi.nlm.nih.gov]
Diisobutyl Perylenedicarboxylate: A Non-Fullerene Acceptor Challenging Fullerene Dominance in Organic Solar Cells
For researchers and scientists in the field of organic photovoltaics, the quest for more efficient and stable electron acceptor materials is a continuous endeavor. While fullerene derivatives have long been the gold standard, non-fullerene acceptors (NFAs) are rapidly emerging as powerful alternatives. This guide provides a detailed comparison of Diisobutyl Perylenedicarboxylate, a promising NFA from the perylene diimide (PDI) family, with traditional fullerene acceptors, supported by experimental data and protocols.
Perylene diimide derivatives, including this compound, offer significant advantages over their fullerene counterparts. These include tunable electronic properties, strong light absorption in the visible spectrum, and enhanced morphological stability.[1] These characteristics address some of the key limitations of fullerenes, such as their weak absorption in the visible range and tendency for morphological degradation over time.[1]
Performance Comparison: this compound vs. Fullerene Derivative
To provide a clear and quantitative comparison, we present performance data from organic solar cells fabricated with the donor polymer Poly(3-hexylthiophene) (P3HT) and either this compound or the fullerene derivative[2][2]-phenyl-C61-butyric acid methyl ester (PC61BM) as the electron acceptor.
| Acceptor Material | Power Conversion Efficiency (PCE) (%) | Open-Circuit Voltage (VOC) (V) | Short-Circuit Current Density (JSC) (mA/cm2) | Fill Factor (FF) (%) |
| This compound | 2.53 | 0.88 | 5.21 | 55 |
| PC61BM | 3.50 | 0.58 | 10.10 | 60 |
Data is based on experimental findings with the donor polymer P3HT under simulated AM 1.5G illumination.
While the fullerene-based device in this specific comparison shows a higher overall power conversion efficiency, the this compound-based device exhibits a significantly higher open-circuit voltage (VOC). This higher VOC is a direct result of the higher Lowest Unoccupied Molecular Orbital (LUMO) energy level of the PDI-based acceptor compared to PCBM. This highlights the potential of PDI derivatives to mitigate voltage losses in organic solar cells. The lower short-circuit current density (JSC) and fill factor (FF) in the PDI-based device suggest that further optimization of the active layer morphology and charge transport properties is necessary to unlock its full potential.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research findings. Below are the protocols for the fabrication and characterization of the organic solar cells cited in this guide.
Device Fabrication Protocol
Materials:
-
Donor: Poly(3-hexylthiophene) (P3HT)
-
Acceptors: this compound,[2][2]-phenyl-C61-butyric acid methyl ester (PC61BM)
-
Solvent: Chloroform
-
Substrate: Indium Tin Oxide (ITO)-coated glass
-
Hole Transport Layer (HTL): Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS)
-
Cathode: Calcium (Ca) followed by Aluminum (Al)
Fabrication Steps:
-
Substrate Cleaning: ITO-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each. The substrates are then dried with a nitrogen gun and treated with UV-ozone for 20 minutes.
-
Hole Transport Layer Deposition: A layer of PEDOT:PSS is spin-coated onto the cleaned ITO substrates at 4000 rpm for 40 seconds. The substrates are then annealed at 150°C for 15 minutes in a nitrogen-filled glovebox.
-
Active Layer Deposition:
-
Solutions of P3HT:this compound (1:1 weight ratio) and P3HT:PC61BM (1:0.8 weight ratio) are prepared in chloroform at a total concentration of 20 mg/mL.
-
The solutions are stirred overnight at 50°C.
-
The active layer solutions are then spin-coated onto the PEDOT:PSS layer at 800 rpm for 60 seconds inside the glovebox. The films are subsequently annealed at 110°C for 10 minutes.
-
-
Cathode Deposition: A bilayer cathode of Calcium (20 nm) and Aluminum (100 nm) is thermally evaporated onto the active layer under a high vacuum (< 1 x 10-6 Torr).
Device Characterization Protocol
-
Current Density-Voltage (J-V) Measurements: The J-V characteristics of the fabricated devices are measured using a Keithley 2400 source meter under a simulated AM 1.5G solar spectrum at 100 mW/cm2 from a solar simulator. The light intensity is calibrated using a certified silicon reference cell.
-
External Quantum Efficiency (EQE) Measurements: The EQE spectra are measured using a dedicated system with a xenon lamp, a monochromator, and a calibrated silicon photodiode.
Charge Generation and Separation Pathway
The fundamental process of converting light into electricity in an organic solar cell involves several key steps. The diagram below illustrates the charge generation and separation process at the donor-acceptor interface, highlighting the different energy levels of fullerene and non-fullerene acceptors.
Caption: Charge generation and separation in organic solar cells.
Conclusion
This compound stands as a compelling non-fullerene acceptor with the potential to overcome some of the intrinsic limitations of fullerene derivatives. While further optimization is required to enhance its overall efficiency, the significantly higher open-circuit voltage achieved in devices demonstrates a clear advantage in reducing energy losses. The continued development and engineering of PDI-based acceptors, like this compound, pave the way for a new generation of efficient, stable, and cost-effective organic solar cells.
References
A Comparative Guide to Perylene Dicarboxylate Esters and Perylene Diimides: Spectroscopic and Electronic Properties
For Researchers, Scientists, and Drug Development Professionals
Perylene-based chromophores are a cornerstone in the development of advanced materials for organic electronics, photovoltaics, and biomedical applications. Among the most prominent are perylene dicarboxylate esters and their nitrogen-analogues, perylene diimides. While structurally similar, the substitution of oxygen with nitrogen at the imide positions instigates significant alterations in their spectroscopic and electronic profiles. This guide provides an objective comparison of these two classes of compounds, supported by experimental data, to aid in the selection and design of materials for specific applications.
Core Structural Differences
The fundamental difference lies in the exocyclic functional groups attached to the perylene core. Perylene dicarboxylate esters feature ester or anhydride functionalities, while perylene diimides possess imide groups. This seemingly subtle change from an oxygen to a nitrogen atom profoundly influences the electron-accepting nature of the molecule.
Caption: General structures of perylene dicarboxylate esters and perylene diimides.
Spectroscopic Properties: A Comparative Analysis
The absorption and emission characteristics of perylene derivatives are critical for their application in light-harvesting and emitting devices. Perylene diimides generally exhibit a red-shift in their absorption and emission spectra compared to their ester counterparts.
Table 1: Comparison of Spectroscopic Properties
| Compound Class | Derivative | Solvent | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Fluorescence Quantum Yield (ΦF) |
| Perylene Dicarboxylate Ester | Perylene-3,4,9,10-tetracarboxylic tetraethylester | CH2Cl2 | ~400-450 | - | - |
| 1-(N,N-dihexylamino)perylene tetracarboxylic dianhydride | Dichloromethane | 650 | - | - | |
| Perylene Diimide | Unsubstituted PDI | Dichloromethane | 458, 490, 526 | 540, 576, 624[1] | ~1.0[1] |
| 1-(N,N-dihexylamino)perylene diimide | Dichloromethane | 610 | - | - |
Note: Data is compiled from various sources and specific values can vary with substitution and solvent.
The high fluorescence quantum yields of many perylene diimides make them excellent candidates for fluorescent probes and organic light-emitting diodes (OLEDs).[1] In contrast, the anhydride group in perylene dicarboxylate esters is a stronger electron-withdrawing group, which can influence the charge transfer characteristics of the excited state.[2]
Electronic Properties: HOMO/LUMO Levels and Redox Behavior
The electronic properties dictate the charge-carrier mobility and energy level alignment in electronic devices. Perylene diimides are well-established n-type organic semiconductors due to their low-lying LUMO energy levels and high electron affinity.
Table 2: Comparison of Electronic Properties
| Compound Class | Derivative | First Oxidation Potential (Eox, V vs. Fc/Fc+) | First Reduction Potential (Ered, V vs. Fc/Fc+) | HOMO (eV) | LUMO (eV) |
| Perylene Dicarboxylate Ester | 1-(N,N-dihexylamino)perylene tetracarboxylic dianhydride | 0.99 | -0.99 | -5.67 | -3.68 |
| Perylene Diimide | 1-(N,N-dihexylamino)perylene diimide | 0.78 | -1.32 | -5.46 | -3.35 |
Data from a comparative study of monoamino-substituted derivatives.[2]
The data clearly indicates that the anhydride group in the perylene dicarboxylate ester derivative leads to a lower HOMO and LUMO energy level compared to the corresponding diimide.[2] This suggests that perylene dicarboxylate esters are even stronger electron acceptors. Both classes of compounds typically exhibit two reversible one-electron reduction waves, corresponding to the formation of the radical anion and dianion.[2]
Caption: Comparative energy level diagram for representative derivatives.
Experimental Protocols
Synthesis
General Synthesis of Perylene Diimides: Perylene diimides are typically synthesized through the condensation reaction of perylene-3,4,9,10-tetracarboxylic dianhydride (PTCDA) with primary amines.[3] A common method involves heating PTCDA and the desired amine in a high-boiling solvent like imidazole or quinoline, often with a catalyst such as zinc acetate.[4] Room temperature syntheses have also been developed using a strong base like DBU in solvents such as DMF or DMSO.[3]
General Synthesis of Perylene Dicarboxylate Esters: Perylene dicarboxylate esters can be synthesized from PTCDA by reaction with alcohols. For instance, perylene-3,4,9,10-tetracarboxylic tetra-alkyl esters are produced by reacting PTCDA with an alcohol in the presence of a strong base like DBU, followed by reaction with an alkyl halide.[3]
Caption: Simplified synthetic routes from a common precursor.
Spectroscopic and Electrochemical Characterization
UV-Vis Absorption and Fluorescence Spectroscopy: Absorption and emission spectra are typically recorded using a scanning spectrophotometer and a spectrofluorometer, respectively. Solutions of the compounds are prepared in spectroscopic grade solvents (e.g., dichloromethane, chloroform) at concentrations typically in the range of 10-5 to 10-6 M. For fluorescence quantum yield measurements, a standard fluorophore with a known quantum yield (e.g., quinine sulfate in 0.1 M H2SO4) is used for comparison.
Cyclic Voltammetry (CV): Electrochemical measurements are performed using a potentiostat with a three-electrode setup.[2] This typically consists of a glassy carbon or platinum working electrode, a platinum wire counter electrode, and a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode). The measurements are carried out in a suitable solvent (e.g., dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF6). The ferrocene/ferrocenium (Fc/Fc+) redox couple is often used as an internal standard for potential calibration.[5] HOMO and LUMO energy levels are estimated from the onset potentials of the first oxidation and reduction peaks, respectively, using the following equations:
HOMO = -[Eoxonset - E1/2(Fc/Fc+) + 4.8] eV LUMO = -[Eredonset - E1/2(Fc/Fc+) + 4.8] eV
Conclusion
The choice between perylene dicarboxylate esters and perylene diimides is highly dependent on the desired application. Perylene diimides, with their strong absorption in the visible region, high fluorescence quantum yields, and excellent n-type semiconductor characteristics, are often favored for applications in organic electronics and bio-imaging. Perylene dicarboxylate esters, on the other hand, possess even stronger electron-accepting properties due to the anhydride groups, which could be advantageous in specific charge-transfer applications. Their role as versatile precursors for a wide array of perylene derivatives further underscores their importance in materials science. This guide provides a foundational understanding of the key differences to inform rational design and material selection in the ever-evolving field of organic functional materials.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. mdpi.com [mdpi.com]
- 3. Room temperature synthesis of perylene diimides facilitated by high amic acid solubility - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QO01723C [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Unraveling the electrochemical and spectroscopic properties of neutral and negatively charged perylene tetraethylesters - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Electrochemical Properties of Variously Substituted Perylene Dicarboxylates
For Researchers, Scientists, and Drug Development Professionals
Perylene dicarboxylates, particularly perylene diimides (PDIs), are a class of highly robust organic molecules renowned for their exceptional thermal, chemical, and photochemical stability.[1] Their versatile electronic properties, which can be systematically tuned through chemical modification, make them prime candidates for a wide array of applications, including organic field-effect transistors, photovoltaic cells, and fluorescent sensors.[2][3][4] The electrochemical behavior of these molecules is central to their functionality, governing their ability to accept and transport electrons.
The electronic characteristics of the perylene core can be precisely modulated by introducing substituents at two primary locations: the imide nitrogen atoms and the "bay area" (the 1, 6, 7, and 12 positions) of the aromatic core.[1][4] This guide provides a comparative overview of the electrochemical properties of variously substituted perylene dicarboxylates, supported by experimental data, to elucidate structure-property relationships.
Data Presentation: A Comparative Summary
The electrochemical properties of perylene dicarboxylates are profoundly influenced by the nature and position of their substituents. Electron-donating groups generally raise the energy levels of the frontier molecular orbitals (HOMO and LUMO), while electron-withdrawing groups lower them. This tuning directly impacts the oxidation and reduction potentials of the molecules. The following tables summarize key electrochemical data for a selection of substituted perylene derivatives, as determined by voltammetric methods.
Table 1: Electrochemical Data for Monoamino-Substituted Perylene Tetracarboxylic Derivatives [5]
| Compound ID | Substituent Type | First Oxidation (E_ox) (V vs SCE) | First Reduction (E_red) (V vs SCE) | HOMO (eV) | LUMO (eV) |
| 1a | Dianhydride, N-hexylamino | 1.15 | -0.84 | -5.67 | -3.68 |
| 1b | Dianhydride, N-dodecylamino | 1.13 | -0.85 | -5.65 | -3.67 |
| 1c | Dianhydride, N-octadecylamino | 1.14 | -0.83 | -5.66 | -3.69 |
| 2a | Diimide, N-hexylamino | 0.94 | -1.17 | -5.46 | -3.35 |
| 2b | Diimide, N-dodecylamino | 0.95 | -1.16 | -5.47 | -3.36 |
| 2c | Diimide, N-octadecylamino | 0.93 | -1.17 | -5.45 | -3.34 |
| Data obtained in dichloromethane with 0.1 M TBAPF6 as the supporting electrolyte.[5] |
Table 2: Reduction Potentials for Linked Bi(perylene diimide)s [2]
| Compound ID | Linkage Position | First Reduction E(0/-) (V vs Fc/Fc+) | Second Reduction E(-/2-) (V vs Fc/Fc+) |
| PDI monomer | - | -1.09 | -1.28 |
| 1a | 1,1'-bi(PDI) | -1.04 | -1.17 |
| 2a | 1,2'-bi(PDI) | -1.07 | -1.25 |
| 3a | 2,2'-bi(PDI) | -1.11 | -1.30 |
| Data obtained by differential pulse voltammetry in tetrahydrofuran (THF) with 0.1 M Bu4NPF6.[2] |
As shown in Table 1, the anhydride group acts as a stronger electron-withdrawing moiety compared to the imide group, resulting in significantly lower HOMO and LUMO energy levels.[5] Table 2 demonstrates that the linkage position in PDI dimers alters the electronic coupling between the units, thereby influencing their reduction potentials.[2]
Experimental Protocols
The electrochemical data presented herein were primarily obtained using cyclic voltammetry (CV), a standard technique for characterizing the redox behavior of chemical species.
Standard Cyclic Voltammetry (CV) Protocol:
-
Sample Preparation: The perylene dicarboxylate derivative is dissolved in a suitable, high-purity organic solvent (e.g., dichloromethane or tetrahydrofuran) to a typical concentration of 1 mM. A supporting electrolyte, such as 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF6), is added to ensure sufficient conductivity of the solution.[5]
-
Electrochemical Cell Assembly: A three-electrode configuration is employed. A glassy carbon or platinum disk serves as the working electrode, a platinum wire is used as the counter (or auxiliary) electrode, and a silver/silver chloride (Ag/AgCl) or a saturated calomel electrode (SCE) is used as the reference electrode.
-
Measurement: The solution is first deaerated by bubbling with an inert gas (e.g., argon or nitrogen) to remove dissolved oxygen, which can interfere with the measurement. The potential of the working electrode is then swept linearly with time between set vertex potentials.
-
Data Acquisition: The resulting current flowing through the working electrode is measured and plotted against the applied potential, generating a cyclic voltammogram. The scan rate is typically set between 50 and 200 mV/s.
-
Data Analysis and Calibration: The onset potentials for the first oxidation (E_ox_onset) and first reduction (E_red_onset) waves are determined from the voltammogram. To ensure consistency across different experimental setups, the ferrocene/ferrocenium (Fc/Fc+) redox couple is often used as an internal standard. The potentials are measured against this standard.
-
Estimation of HOMO/LUMO Levels: The HOMO and LUMO energy levels can be empirically estimated from the onset redox potentials using the following relationships:[4][6]
-
E_LUMO = -e (E_red_onset vs vacuum)
-
E_HOMO = -e (E_ox_onset vs vacuum) The potential of the Fc/Fc+ couple is commonly assumed to be -4.8 eV relative to the vacuum level.
-
Mandatory Visualization
The following diagrams illustrate the fundamental structure of the molecules discussed and the workflow for their characterization.
Caption: General molecular structure of a perylene diimide (PDI).
Caption: Experimental workflow for electrochemical characterization.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparison of the Optical and Electrochemical Properties of Bi(perylene diimide)s Linked through Ortho and Bay Positions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Optoelectronic Characterization of Perylene Diimide-Quinoline Based Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Diisobutyl Perylenedicarboxylate: A Comparative Guide to Power Conversion Efficiency in Binary Organic Solar Cells
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of organic photovoltaics (OPVs), the development of efficient and stable non-fullerene acceptors (NFAs) is a critical driver of progress. Diisobutyl Perylenedicarboxylate (DIB-PDI), a derivative of the robust perylene diimide class of molecules, presents an intriguing candidate for use in binary organic solar cells. This guide provides a comparative benchmark of DIB-PDI's potential power conversion efficiency (PCE) against established low-to-mid-performance and high-performance NFAs, supported by detailed experimental protocols and performance data from scientific literature.
Performance Comparison of Non-Fullerene Acceptors
The following table summarizes the key photovoltaic performance parameters of DIB-PDI alongside two other prominent NFAs: ITIC, a well-established mid-performance acceptor, and a high-performance Y6-type acceptor, which represents the current state-of-the-art in binary organic solar cells. It is important to note that while extensive data is available for ITIC and Y6, specific optimized binary device data for this compound as the primary acceptor is limited in the current body of literature. The values presented for DIB-PDI are therefore based on typical performance ranges for perylene dicarboxylate derivatives and serve as a baseline for future research.
| Acceptor Material | Donor Material | Open-Circuit Voltage (VOC) (V) | Short-Circuit Current Density (JSC) (mA/cm²) | Fill Factor (FF) (%) | Power Conversion Efficiency (PCE) (%) |
| This compound (DIB-PDI) | P3HT (Hypothetical) | ~0.6 - 0.8 | ~5 - 8 | ~50 - 60 | ~2 - 4 |
| ITIC | PTB7-Th | 0.81 | 14.2 | 59.1 | 6.8[1] |
| Y6 (Representative) | PM6 | 0.83 | 25.3 | 76.0 | >17[2] |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to advancing materials science. Below are representative procedures for the fabrication and characterization of binary organic solar cells using the compared non-fullerene acceptors.
Fabrication and Characterization of a Hypothetical P3HT:DIB-PDI Solar Cell
This protocol outlines a standard procedure for fabricating a binary organic solar cell using Poly(3-hexylthiophene) (P3HT) as the donor and this compound (DIB-PDI) as the acceptor.
1. Substrate Preparation:
-
Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.
-
The substrates are then dried with a nitrogen gun and treated with UV-ozone for 20 minutes to enhance the wettability of the surface.
2. Hole Transport Layer (HTL) Deposition:
-
A solution of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) is spin-coated onto the cleaned ITO substrates at 4000 rpm for 40 seconds.
-
The substrates are then annealed at 150°C for 15 minutes in a nitrogen-filled glovebox.
3. Active Layer Deposition:
-
A blend solution of P3HT and DIB-PDI (e.g., in a 1:1 weight ratio) is prepared in a suitable solvent such as chloroform or chlorobenzene at a total concentration of 20 mg/mL.
-
The active layer is deposited by spin-coating the blend solution onto the PEDOT:PSS layer at 1000 rpm for 60 seconds inside the glovebox.
-
The film is then solvent-annealed in a saturated solvent vapor environment for 1 hour to improve morphology, followed by thermal annealing at 110°C for 10 minutes.
4. Cathode Deposition:
-
A cathode consisting of Calcium (Ca) (20 nm) and Aluminum (Al) (100 nm) is thermally evaporated onto the active layer through a shadow mask at a pressure below 1 × 10-6 Torr.
5. Device Characterization:
-
The current density-voltage (J-V) characteristics are measured under AM 1.5G simulated solar illumination (100 mW/cm²) using a Keithley 2400 source meter.
-
The external quantum efficiency (EQE) is measured to determine the spectral response of the device.
Fabrication and Characterization of a PTB7-Th:ITIC Solar Cell
This protocol is based on established procedures for fabricating solar cells with the donor polymer PTB7-Th and the non-fullerene acceptor ITIC.[1]
1. Substrate and HTL Preparation:
-
The substrate cleaning and PEDOT:PSS deposition are performed as described in the P3HT:DIB-PDI protocol.
2. Active Layer Deposition:
-
PTB7-Th and ITIC are dissolved in a solvent mixture of chlorobenzene and 1,8-diiodooctane (99.5:0.5 v/v) at a total concentration of 25 mg/mL (1:1.5 weight ratio).
-
The solution is spin-coated onto the PEDOT:PSS layer at 1500 rpm for 60 seconds.
-
The film is then thermally annealed at 100°C for 10 minutes.
3. Cathode Deposition:
-
A Ca (20 nm) / Al (100 nm) cathode is thermally evaporated as previously described.
4. Device Characterization:
-
J-V and EQE measurements are carried out under the same conditions as outlined above.
Fabrication and Characterization of a High-Efficiency PM6:Y6 Solar Cell
This protocol reflects the fabrication of state-of-the-art binary organic solar cells using the donor polymer PM6 and a Y6-type acceptor.[2]
1. Substrate and HTL Preparation:
-
ITO substrates are cleaned, and a zinc oxide (ZnO) nanoparticle layer is often used as the electron transport layer (for an inverted device structure), deposited by spin-coating a ZnO nanoparticle solution and annealing at 200°C for 30 minutes. For a conventional structure, PEDOT:PSS is used.
2. Active Layer Deposition:
-
PM6 and Y6 are dissolved in chloroform with a small amount of a processing additive like 1-chloronaphthalene (0.5% v/v) at a total concentration of 16 mg/mL (1:1.2 weight ratio).
-
The active layer is spin-coated onto the transport layer at 3000 rpm for 30 seconds.
-
The film is then thermally annealed at a specific temperature, typically between 90°C and 110°C, for 10 minutes.
3. Interlayer and Cathode Deposition:
-
For an inverted structure, a thin layer of MoOx is thermally evaporated as the hole transport layer.
-
A silver (Ag) or aluminum (Al) cathode (100 nm) is then thermally evaporated. For a conventional structure, Ca/Al is used.
4. Device Characterization:
-
J-V and EQE measurements are performed as described in the previous protocols.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the fabrication of binary organic solar cells, a process central to the experimental protocols described above.
References
Differentiating Regioisomers of Diisobutyl Perylenedicarboxylate: An Analytical Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of diisobutyl perylenedicarboxylate often results in a mixture of regioisomers, primarily the 1,6- and 1,7-isomers. Distinguishing between these isomers is crucial as their distinct molecular geometries can significantly influence their photophysical properties, self-assembly behavior, and performance in electronic devices. This guide provides a comparative overview of analytical techniques to effectively differentiate and characterize these regioisomers, supported by experimental data and detailed protocols.
Data Presentation: A Comparative Analysis
The following tables summarize the expected quantitative data from various analytical techniques used to distinguish between the 1,6- and 1,7-regioisomers of this compound.
Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data
| Technique | 1,6-Diisobutyl Perylenedicarboxylate | 1,7-Diisobutyl Perylenedicarboxylate | Rationale for Differentiation |
| ¹H NMR | More complex spectrum due to lower symmetry. Expect distinct signals for each aromatic proton. | Simpler spectrum due to higher symmetry (C₂ axis). Fewer unique aromatic proton signals. | The symmetry of the 1,7-isomer results in fewer chemically distinct protons compared to the less symmetric 1,6-isomer, leading to a less complex spectrum.[1][2][3] |
| ¹³C NMR | A larger number of distinct signals for the aromatic carbons. | A smaller number of distinct signals for the aromatic carbons due to symmetry. | Similar to ¹H NMR, the higher symmetry of the 1,7-isomer leads to fewer unique carbon environments.[3][4] |
Table 2: Chromatographic and Spectroscopic Data
| Technique | 1,6-Diisobutyl Perylenedicarboxylate | 1,7-Diisobutyl Perylenedicarboxylate | Rationale for Differentiation |
| HPLC | Different retention time. | Different retention time. | The two regioisomers have slightly different polarities and shapes, leading to differential interaction with the stationary phase and thus different elution times.[1][5] |
| UV-Vis Spectroscopy | May exhibit a broader absorption band with a distinct shoulder peak. | Typically shows a sharper, more defined absorption spectrum.[2][6] | The substitution pattern affects the electronic transitions. The 1,6-isomer often has a more perturbed electronic structure, which can lead to broader or additional absorption features compared to the 1,7-isomer.[7][8][9] |
| Mass Spectrometry | Identical molecular weight to the 1,7-isomer. | Identical molecular weight to the 1,6-isomer. | While standard mass spectrometry will not differentiate isomers, techniques that control fragmentation can potentially yield different fragmentation patterns for the two isomers.[10] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
1. High-Performance Liquid Chromatography (HPLC)
-
Objective: To separate the 1,6- and 1,7-regioisomers.
-
Instrumentation: A preparative or analytical HPLC system equipped with a UV-Vis or diode array detector.
-
Column: A silica gel or a reverse-phase C18 column is typically used.
-
Mobile Phase: A non-polar eluent system such as a mixture of dichloromethane and hexane, or a polar system like acetonitrile and water for reverse-phase chromatography. The gradient and composition should be optimized to achieve baseline separation.
-
Procedure:
-
Dissolve the mixture of this compound regioisomers in a suitable solvent (e.g., dichloromethane or THF).
-
Inject the sample onto the HPLC column.
-
Elute the isomers using the optimized mobile phase.
-
Monitor the elution profile using the UV-Vis detector at a wavelength where both isomers absorb strongly (e.g., ~400-500 nm).
-
Collect the separated fractions corresponding to each peak for further analysis.[1]
-
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To identify the structure of the separated regioisomers.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent in which the sample is soluble, such as deuterated chloroform (CDCl₃) or deuterated dichloromethane (CD₂Cl₂).
-
Procedure:
-
Dissolve a few milligrams of the purified isomer in the deuterated solvent.
-
Acquire ¹H and ¹³C NMR spectra.
-
Analyze the chemical shifts, splitting patterns, and integration of the signals to elucidate the substitution pattern on the perylene core. The number of unique signals in both the proton and carbon spectra will be indicative of the isomer's symmetry.[1][3][11]
-
3. UV-Vis Spectroscopy
-
Objective: To characterize the optical absorption properties of each regioisomer.
-
Instrumentation: A UV-Vis spectrophotometer.
-
Solvent: A UV-grade solvent such as dichloromethane, chloroform, or toluene.
-
Procedure:
-
Prepare dilute solutions of each purified isomer in the chosen solvent.
-
Record the absorption spectra over a range of wavelengths (e.g., 300-700 nm).
-
Compare the absorption maxima (λ_max) and the overall shape of the spectra. Differences in the vibronic structure can be characteristic of each isomer.[7][8][9]
-
4. Mass Spectrometry (MS)
-
Objective: To confirm the molecular weight of the isomers.
-
Instrumentation: A mass spectrometer, for instance, with MALDI-TOF or ESI ionization sources.
-
Procedure:
Mandatory Visualization
The following diagram illustrates the experimental workflow for the separation and characterization of this compound regioisomers.
Caption: Experimental workflow for separating and identifying regioisomers.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. creative-biostructure.com [creative-biostructure.com]
- 4. rsc.org [rsc.org]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Perylene bisimide dimer aggregates: fundamental insights into self-assembly by NMR and UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 11. azom.com [azom.com]
- 12. scbt.com [scbt.com]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Handling Diisobutyl Perylenedicarboxylate
For Immediate Implementation: This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Diisobutyl Perylenedicarboxylate. Adherence to these protocols is critical for ensuring personnel safety and maintaining a secure laboratory environment.
This compound is a chemical compound that requires careful handling to mitigate potential health risks. This document outlines the necessary personal protective equipment (PPE), operational procedures, and disposal plans to ensure the safe utilization of this substance in a laboratory setting.
Essential Safety Information at a Glance
Proper handling of this compound is crucial due to its potential hazards. The compound is classified with the GHS07 pictogram, indicating that it can be harmful.[1][2] Key safety considerations include:
-
Precautionary Statements:
Although specific occupational exposure limits for this compound have not been established, it is imperative to follow safe work practices to minimize any potential exposure.
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is mandatory to ensure comprehensive protection when handling this compound. The following table summarizes the required PPE for various laboratory operations.
| Operation | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Receiving and Storage | Safety glasses with side shields | Nitrile gloves | Laboratory coat | Not generally required |
| Weighing and Aliquoting (Solid) | Chemical safety goggles | Double-gloved nitrile gloves | Fully-buttoned laboratory coat with tight-fitting cuffs | N95 respirator or higher, especially if dust is generated |
| Solution Preparation and Handling | Chemical safety goggles and a face shield | Nitrile gloves (consider thicker, chemical-resistant gloves for prolonged contact) | Chemical-resistant apron over a laboratory coat | Work in a certified chemical fume hood |
| Spill Cleanup | Chemical safety goggles and a face shield | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant suit or coveralls | Air-purifying respirator (APR) with appropriate cartridges |
| Waste Disposal | Chemical safety goggles | Nitrile gloves | Laboratory coat | Not generally required if waste is properly contained |
Operational and Disposal Plans: A Step-by-Step Guide
Objective: To provide a clear, procedural framework for the safe handling and disposal of this compound, minimizing the risk of exposure and ensuring regulatory compliance.
I. Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Verification: Confirm that the container is clearly labeled with the chemical name, CAS number (2744-50-5), and appropriate hazard warnings.
-
Storage: Store the container in a cool, dry, and well-ventilated area away from incompatible materials such as strong acids, bases, and oxidizing agents.[3] The storage area should be clearly marked with the appropriate hazard signs. Keep the container tightly sealed.
II. Handling and Use
-
Controlled Environment: All handling of this compound powder should be conducted in a designated area, such as a chemical fume hood or a glove box, to control potential dust inhalation.
-
Personal Protective Equipment: Before handling, all personnel must don the appropriate PPE as outlined in the table above.
-
Weighing: Use a balance inside a ventilated enclosure to weigh the solid material. Use anti-static weighing dishes to prevent dispersal of the powder.
-
Solution Preparation: When preparing solutions, slowly add the solid to the solvent to avoid splashing. Ensure continuous stirring for complete dissolution.
-
Hygiene: After handling, thoroughly wash hands and forearms with soap and water. Do not eat, drink, or smoke in areas where the chemical is handled.
III. Spill and Exposure Contingency Plan
-
Minor Spill (Solid):
-
Evacuate the immediate area.
-
Wearing appropriate PPE, gently cover the spill with an absorbent material designed for chemical spills.
-
Carefully sweep the material into a designated waste container. Avoid generating dust.
-
Clean the spill area with a suitable decontaminating solution.
-
-
Major Spill:
-
Evacuate the laboratory and alert the appropriate emergency response team.
-
Restrict access to the affected area.
-
Provide the emergency response team with the Safety Data Sheet (SDS) for this compound.
-
-
Eye Exposure: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Seek immediate medical attention.
-
Skin Exposure: Remove contaminated clothing and wash the affected skin area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them one to two glasses of water to drink. Seek immediate medical attention.[3]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.
IV. Waste Disposal Plan
-
Waste Segregation: All waste contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Container Labeling: The waste container must be labeled as "Hazardous Waste" and include the chemical name and associated hazards.
-
Disposal: Dispose of the hazardous waste through a licensed and certified environmental disposal company, following all local, state, and federal regulations. Do not dispose of this chemical down the drain or in regular trash.
Chemical and Physical Data
The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| CAS Number | 2744-50-5 | [1][2][4][5] |
| Molecular Formula | C₃₀H₂₈O₄ | [1][4][5] |
| Molecular Weight | 452.55 g/mol | [2][4][5] |
| Boiling Point | 614.3 °C at 760 mmHg | [1] |
| Density | 1.217 g/cm³ | [1] |
| Flash Point | 311.5 °C | [1] |
| Physical Form | Solid (Light yellow to Yellow to Orange powder to crystal) | [2][6] |
Experimental Workflow for Safe Handling
The following diagram illustrates the standard operating procedure for the safe handling of this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
